molecular formula C10H17NO4 B1340653 Methyl N-Boc-azetidine-2-carboxylate CAS No. 255882-72-5

Methyl N-Boc-azetidine-2-carboxylate

Cat. No.: B1340653
CAS No.: 255882-72-5
M. Wt: 215.25 g/mol
InChI Key: FGWUDHZVEBFGKS-UHFFFAOYSA-N
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Description

Methyl N-Boc-azetidine-2-carboxylate is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl azetidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWUDHZVEBFGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564416
Record name 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255882-72-5
Record name 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
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Foundational & Exploratory

An In-Depth Technical Guide to (S)-N-Boc-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-N-Boc-azetidine-2-carboxylic acid , also known as (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, is a synthetic, non-proteinogenic amino acid derivative. It serves as a crucial building block in medicinal chemistry and drug development. Its rigid, four-membered azetidine ring makes it a valuable proline analogue for introducing conformational constraints into peptides and small molecules. This guide provides a comprehensive overview of its properties, synthesis, analysis, and applications for researchers and drug development professionals.

Core Physicochemical Properties

The physicochemical properties of (S)-N-Boc-azetidine-2-carboxylic acid are essential for its handling, storage, and application in chemical synthesis. The quantitative data are summarized in the table below.

PropertyValueReference(s)
CAS Number 51077-14-6[1][2][3][4]
Molecular Formula C₉H₁₅NO₄[1][2][3][4][5]
Molecular Weight 201.22 g/mol [2][3][5]
Appearance White solid or crystals[3][6]
Melting Point 105-110 °C[3]
Optical Activity [α]/D: -120.0 ± 2.0° (c=1 in methanol)[3]
pKa (Predicted) 4.01 ± 0.20[3][6]
Solubility Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol[3]
Storage Room temperature, sealed in dry, dark place[3][4][6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (S)-N-Boc-azetidine-2-carboxylic acid are critical for its effective use in research.

Synthesis Protocol: N-Boc Protection

The most common method for preparing (S)-N-Boc-azetidine-2-carboxylic acid is through the protection of the secondary amine of (S)-azetidine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).[3]

Materials:

  • (S)-azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, dilute)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) and di-tert-butyl dicarbonate (1.25 eq) in a mixture of ethanol and water.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.05 eq) to the reaction mixture.[3]

  • Remove the ice bath and allow the mixture to stir at room temperature overnight.[3]

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.[3]

  • Dilute the remaining aqueous solution with water and acidify to pH 3 using dilute HCl.[3]

  • Extract the product into ethyl acetate (3 times).[3]

  • Combine the organic layers and wash sequentially with water and then brine.[3]

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a white solid.[3]

G cluster_reactants Reactants cluster_process Reaction & Workup A (S)-Azetidine- 2-carboxylic acid D 1. Mix and stir overnight at room temperature A->D B Di-tert-butyl dicarbonate (Boc)₂O B->D C NaOH / EtOH / H₂O C->D E 2. Evaporate Ethanol D->E F 3. Acidify with HCl to pH 3 E->F G 4. Extract with Ethyl Acetate F->G H 5. Wash, Dry, and Concentrate G->H I (S)-N-Boc-azetidine- 2-carboxylic acid H->I

Caption: General workflow for the synthesis of (S)-N-Boc-azetidine-2-carboxylic acid.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (300 MHz, CDCl₃): The expected proton NMR spectrum shows characteristic signals. The proton on the α-carbon (C2) typically appears as a multiplet around 4.79 ppm. The protons on the azetidine ring methylene groups (C3 and C4) appear as multiplets around 2.46 ppm and 3.93 ppm, respectively. The nine equivalent protons of the tert-butyl (Boc) group give a strong singlet signal at approximately 1.48 ppm.[3] The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield, typically between 10-12 ppm.[7]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm region.[7] The carbons of the azetidine ring and the Boc protecting group will appear at distinct chemical shifts.

High-Performance Liquid Chromatography (HPLC): Purity analysis is often performed using reverse-phase HPLC. While a specific method for the N-Boc protected form is proprietary to manufacturers, a general method for the parent compound, azetidine-2-carboxylic acid, can be adapted.[8]

  • Column: Cation exchange resin column or a reverse-phase C18 column.[8]

  • Mobile Phase: A gradient of aqueous buffer (e.g., sodium citrate) and an organic modifier like acetonitrile is common.[8][9] For the N-Boc derivative, a simpler mobile phase of acetonitrile and water with an acid modifier (like formic acid or TFA) is typically effective.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the molecule lacks a strong chromophore.[10]

Applications in Drug Development and Peptide Synthesis

(S)-N-Boc-azetidine-2-carboxylic acid is primarily used as a conformationally constrained proline analogue in peptide synthesis.[11] Its incorporation into a peptide chain can induce specific secondary structures, such as turns or helices, and can enhance metabolic stability by protecting against enzymatic degradation.

Solid-Phase Peptide Synthesis (SPPS): The compound is well-suited for Boc-based solid-phase peptide synthesis. The general cycle involves:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[12]

  • Neutralization: The resulting ammonium salt is neutralized with a base.

  • Coupling: A solution of (S)-N-Boc-azetidine-2-carboxylic acid, activated by a coupling reagent (e.g., DCC/HOBt or HBTU), is added to the resin to form the new peptide bond.

  • Washing: The resin is washed to remove excess reagents and byproducts. This cycle is repeated to elongate the peptide chain.

G Start Start: Resin-Bound Peptide with N-terminal Boc Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Remove Boc Neutralization 2. Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling 3. Coupling: Activate & Add Boc-Aze-OH Neutralization->Coupling Wash 4. Wash Coupling->Wash End Elongated Peptide (Repeat Cycle or Cleave) Wash->End End->Deprotection Next cycle

Caption: Workflow for using Boc-Aze-OH in Solid-Phase Peptide Synthesis (SPPS).

Biological Role and Signaling Pathways

While (S)-N-Boc-azetidine-2-carboxylic acid is a synthetic precursor, its deprotected form, azetidine-2-carboxylic acid (Aze) , has significant biological effects. As a structural analogue of proline, Aze can be mistakenly recognized by prolyl-tRNA synthetase and incorporated into newly synthesized proteins in place of proline.[13][14][15]

This misincorporation leads to the production of abnormal proteins with altered structures and impaired biological activity.[16] The accumulation of these misfolded proteins triggers a cellular stress response known as the Unfolded Protein Response (UPR) , primarily originating in the Endoplasmic Reticulum (ER).[15][17][18]

Mechanism of Aze-Induced Proteotoxicity:

  • Misincorporation: Aze is incorporated into nascent polypeptide chains instead of proline.[14]

  • Protein Misfolding: The smaller, more rigid four-membered ring of Aze disrupts the protein's secondary and tertiary structure, leading to misfolding.[13]

  • ER Stress: Misfolded proteins accumulate in the ER, triggering ER stress.

  • UPR Activation: The UPR is activated through three main sensor pathways: PERK, IRE1, and ATF6. This leads to a global stress response, including the upregulation of chaperone proteins to aid in refolding, and if the stress is too severe, the initiation of apoptosis (programmed cell death).[17][18]

This pathway highlights the potential toxicity of peptides containing Aze, a critical consideration in drug design. The ability to induce localized cell stress or apoptosis can be harnessed for therapeutic purposes, such as in anticancer agents.[19]

G cluster_process Cellular Process cluster_response Cellular Response Aze Azetidine-2-Carboxylic Acid (Aze) ProteinSynth Protein Synthesis (Ribosome) Aze->ProteinSynth Misincorporation in place of Proline Misfolded Misfolded Proteins (Aze-Containing) ProteinSynth->Misfolded ER Accumulation in Endoplasmic Reticulum (ER) Misfolded->ER ERStress ER Stress ER->ERStress UPR Unfolded Protein Response (UPR) Activation ERStress->UPR Chaperones ↑ Chaperone Production UPR->Chaperones Attempt to Correct Apoptosis Apoptosis UPR->Apoptosis If stress is severe

Caption: Pathway of Aze-induced proteotoxicity and the Unfolded Protein Response.

References

An In-Depth Technical Guide to Methyl N-Boc-azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl N-Boc-azetidine-2-carboxylate, a key building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its application as a crucial intermediate in the development of novel therapeutics, particularly as antagonists for the Free Fatty Acid Receptor 2 (FFA2).

Compound Identification and Properties

The target compound is systematically named (S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate. It is the methyl ester derivative of the more commonly available N-Boc-L-azetidine-2-carboxylic acid.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 107020-12-2[1][2]
Molecular Formula C10H17NO4[2][3]
Molecular Weight 215.25 g/mol [2][3]
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S)-azetidine-1,2-dicarboxylate[3]
Appearance Liquid, Solid, or Semi-solid[4]
Storage Conditions 2-8°C, sealed in dry conditions[2][4]

Table 2: Spectroscopic Data for the Precursor, N-Boc-L-azetidine-2-carboxylic acid (CAS 51077-14-6)

Spectrum TypeDataReference
¹H NMR (300 MHz, CDCl₃) δ 4.79 (m, 1H), 3.93 (m, 2H), 2.46 (m, 2H), 1.48 (s, 9H)[5]

Synthesis of this compound

The synthesis of (S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate is typically achieved through the esterification of its corresponding carboxylic acid, N-Boc-L-azetidine-2-carboxylic acid. A general and effective method involves the use of thionyl chloride in methanol.

Experimental Protocol: Esterification of N-Boc-L-azetidine-2-carboxylic acid

This protocol is based on a similar transformation described for a related azetidine derivative and represents a standard procedure for this type of esterification.[6]

Materials:

  • N-Boc-L-azetidine-2-carboxylic acid (CAS 51077-14-6)

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve N-Boc-L-azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.5-2.5 eq) dropwise to the cooled solution. The addition should be done carefully to control the exothermic reaction and gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

    • Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the target compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A N-Boc-L-azetidine- 2-carboxylic acid D Esterification A->D B Methanol (MeOH) B->D C Thionyl Chloride (SOCl₂) C->D E Methyl N-Boc-azetidine- 2-carboxylate D->E

Synthesis of this compound.

Applications in Drug Discovery: FFA2 Antagonism

The azetidine scaffold is a valuable pharmacophore in drug discovery due to its conformational rigidity and ability to introduce three-dimensional character into molecules.[7] A significant application of azetidine derivatives, including those derived from this compound, is in the development of antagonists for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[4][8]

FFA2 is a G-protein coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs). It is expressed in various tissues, including immune cells, and is implicated in inflammatory responses.[1][8] Consequently, antagonizing FFA2 is a promising therapeutic strategy for inflammatory conditions.[4][8]

FFA2 Signaling Pathway

FFA2 can couple to two main G-protein signaling pathways: Gαq/11 and Gαi/o.[2]

  • Gαq/11 Pathway: Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the dual signaling pathways of FFA2 and the point of intervention for an antagonist.

FFA2_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_g_proteins G-Proteins cluster_downstream Downstream Signaling FFA2 FFA2 Receptor Gq Gαq/11 FFA2->Gq Gi Gαi/o FFA2->Gi SCFA SCFA (Agonist) SCFA->FFA2 Activates Antagonist Azetidine Antagonist Antagonist->FFA2 Blocks PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG IP₃ + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ + PKC activation IP3_DAG->Ca_PKC

FFA2 signaling and antagonist mechanism of action.

An azetidine-based FFA2 antagonist, such as GLPG0974, functions by binding to the FFA2 receptor and preventing its activation by endogenous SCFAs.[3][8] This blockage inhibits the downstream signaling cascades, leading to a reduction in inflammatory responses, such as neutrophil migration.[3][4] this compound serves as a critical starting material for the synthesis of such complex antagonists, allowing for the introduction of the core azetidine scaffold and further chemical modifications.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its synthesis from the corresponding carboxylic acid is straightforward, and its rigid, three-dimensional structure makes it an ideal scaffold for creating potent and selective modulators of biological targets. The successful development of azetidine-based FFA2 antagonists highlights the importance of this chemical entity in generating novel therapeutics for inflammatory diseases. This guide provides the foundational knowledge for researchers to utilize this compound effectively in their scientific endeavors.

References

N-Boc-L-azetidine-2-carboxylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-L-azetidine-2-carboxylic acid, a proline analogue of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, provides experimental protocols for its synthesis and application in peptide synthesis, and explores its biological impact, including the induction of the Unfolded Protein Response.

Core Data Presentation

Quantitative data for N-Boc-L-azetidine-2-carboxylic acid is summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 201.22 g/mol
Molecular Formula C₉H₁₅NO₄
CAS Number 51077-14-6
Appearance White crystalline powder
Storage Temperature 2-8°C

Experimental Protocols

Synthesis of N-Boc-L-azetidine-2-carboxylic acid

A common method for the N-protection of L-azetidine-2-carboxylic acid involves the use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

  • L-azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-azetidine-2-carboxylic acid and di-tert-butyl dicarbonate in a mixture of ethanol and water at 0°C.[1]

  • Slowly add a solution of sodium hydroxide to the reaction mixture.[1]

  • Allow the reaction to stir at room temperature overnight.[1]

  • Remove the ethanol by evaporation under reduced pressure.[1]

  • Dilute the remaining aqueous solution with water and adjust the pH to 3 using dilute hydrochloric acid.[1]

  • Extract the product into ethyl acetate (3x).[1]

  • Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-azetidine-2-carboxylic acid as a white solid.[1]

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

N-Boc-L-azetidine-2-carboxylic acid can be incorporated into peptide chains using standard Boc solid-phase peptide synthesis (SPPS) protocols. This cyclical process involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support.[2][3]

Key Steps:

  • Resin Swelling: The solid support resin (e.g., Merrifield resin) is swollen in a suitable solvent like dichloromethane (DCM).[2]

  • Deprotection: The temporary N-terminal Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM.[2][4]

  • Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base such as diisopropylethylamine (DIEA).[5]

  • Coupling: The next N-Boc protected amino acid (in this case, N-Boc-L-azetidine-2-carboxylic acid) is activated with a coupling agent (e.g., HBTU) and coupled to the free N-terminus of the peptide chain.[2]

  • Washing: The resin is thoroughly washed after each deprotection and coupling step to remove excess reagents and byproducts.[3]

  • Repeat Cycle: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired sequence.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF).[4]

  • Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Signaling Pathway and Experimental Workflow Visualizations

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical workflow of Boc solid-phase peptide synthesis for incorporating an amino acid like N-Boc-L-azetidine-2-carboxylic acid.

SPPS_Workflow Resin Resin-Bound Peptide (Boc-Protected) Deprotection Nα-Boc Deprotection (TFA/DCM) Resin->Deprotection Start Cycle Washing_1 Washing Deprotection->Washing_1 Remove Boc group Neutralization Neutralization (DIEA/DCM) Washing_2 Washing Neutralization->Washing_2 Free Amine Coupling Coupling of N-Boc-AA-OH Washing_3 Washing Coupling->Washing_3 Form Peptide Bond Washing Washing FinalPeptide Completed Peptide Chain Washing_1->Neutralization Washing_2->Coupling Washing_3->Resin Repeat Cycle Washing_3->FinalPeptide Final Cycle

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
L-azetidine-2-carboxylic Acid-Induced Unfolded Protein Response

The incorporation of L-azetidine-2-carboxylic acid, the deprotected form of the title compound, in place of proline during protein synthesis leads to misfolded proteins, inducing endoplasmic reticulum (ER) stress and activating the Unfolded Protein Response (UPR).[6][7] The UPR is a signaling network that aims to restore protein homeostasis or, if the stress is too severe, trigger apoptosis.[8][9]

UPR_Pathway cluster_ER Endoplasmic Reticulum Lumen AZC L-azetidine-2-carboxylic acid (Proline Analogue) MisfoldedProteins Accumulation of Misfolded Proteins AZC->MisfoldedProteins Mis-incorporation BiP BiP MisfoldedProteins->BiP Sequesters PERK PERK BiP->PERK Dissociates from IRE1 IRE1 BiP->IRE1 Dissociates from ATF6 ATF6 BiP->ATF6 Dissociates from eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1_mRNA XBP1 mRNA IRE1->XBP1_mRNA Splices Golgi Golgi ATF6->Golgi Translocates to p_eIF2a p-eIF2α eIF2a->p_eIF2a TranslationAttenuation Protein Translation Attenuation p_eIF2a->TranslationAttenuation Apoptosis Apoptosis TranslationAttenuation->Apoptosis Prolonged Stress sXBP1 sXBP1 XBP1_mRNA->sXBP1 UPR_Genes UPR Target Gene Expression sXBP1->UPR_Genes Activates UPR_Genes->Apoptosis Prolonged Stress ATF6n ATF6 (cleaved) Golgi->ATF6n Cleavage ATF6n->UPR_Genes Activates

L-azetidine-2-carboxylic Acid-Induced Unfolded Protein Response (UPR).

The mis-incorporation of L-azetidine-2-carboxylic acid into newly synthesized proteins leads to an accumulation of misfolded proteins in the endoplasmic reticulum.[6][7] This proteotoxic stress causes the chaperone protein BiP to dissociate from the ER stress sensors PERK, IRE1, and ATF6, leading to their activation.[10] Activated PERK phosphorylates eIF2α, which attenuates global protein translation.[10][11] IRE1, upon activation, splices XBP1 mRNA, leading to the production of a potent transcription factor that upregulates UPR target genes.[10] ATF6 translocates to the Golgi apparatus, where it is cleaved to its active form, which also moves to the nucleus to activate the transcription of genes involved in protein folding and degradation.[10][12] If ER homeostasis cannot be restored, prolonged UPR activation can lead to apoptosis.[8]

References

physical and chemical properties of N-Boc-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Boc-azetidine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines key experimental protocols for its synthesis, analysis, and common chemical transformations, and explores the biological implications of its core structure.

Physicochemical Properties

N-Boc-azetidine-2-carboxylic acid is a synthetic derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in organic synthesis, particularly in peptide synthesis, by preventing unwanted side reactions.

Structural and General Properties
PropertyValueSource
Chemical Name (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Synonym(s) 1-Boc-L-azetidine-2-carboxylic acid, (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid[1]
CAS Number 51077-14-6[1][2]
Molecular Formula C₉H₁₅NO₄[1][2]
Molecular Weight 201.22 g/mol
Appearance White solid/crystals[3]
Optical Activity [α]/D -120.0±2.0°, c = 1 in methanol[3]
Solubility and Physicochemical Parameters
PropertyValueSource
Melting Point Not available
Boiling Point Not available
pKa (Predicted) 4.01 ± 0.20[3]
Solubility Soluble in methanol.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃): δ 4.79 (m, 1H), 3.93 (m, 2H), 2.46 (m, 2H), 1.48 (s, 9H).[3]

¹³C NMR of a derivative peptide in trifluoroethanol showed characteristic peaks for the azetidine ring and the Boc group. [4]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1700 and 1725 cm⁻¹.[5] For the parent compound, azetidine-2-carboxylic acid, a characteristic IR spectrum is available which shows these features.[6]

Mass Spectrometry (MS)

The molecular weight of N-Boc-azetidine-2-carboxylic acid is 201.22 g/mol , which can be confirmed by mass spectrometry.

Chemical Properties and Reactivity

N-Boc-azetidine-2-carboxylic acid is a valuable building block in organic synthesis due to the unique properties of the strained four-membered azetidine ring.[4] The Boc protecting group can be removed under acidic conditions to liberate the secondary amine for further functionalization.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a commonly used amine protecting group that can be removed under acidic conditions. A typical procedure involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][8]

Experimental Protocols

Synthesis of N-Boc-azetidine-2-carboxylic acid

A common method for the synthesis of N-Boc-azetidine-2-carboxylic acid involves the reaction of (S)-azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Procedure:

  • (S)-azetidine-2-carboxylic acid (1.0 g, 10.0 mmol) and di-tert-butyl dicarbonate (2.83 g, 12.5 mmol) are dissolved in a mixed solution of ethanol (20 mL) and water (10 mL).[3]

  • The solution is cooled to 0 °C, and sodium hydroxide (420 mg, 10.5 mmol) is slowly added.[3]

  • The reaction mixture is stirred at room temperature overnight.[3]

  • The ethanol is removed by evaporation, and the remaining aqueous solution is diluted with water (20 mL).[3]

  • The pH is adjusted to 3 with dilute HCl.[3]

  • The product is extracted with ethyl acetate (3 x 50 mL).[3]

  • The combined organic phases are washed with water (30 mL) and saturated NaCl solution (30 mL), then dried over Na₂SO₄.[3]

  • Evaporation of the solvent yields the target product as a white solid.[3]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for N-Boc-azetidine-2-carboxylic acid is not detailed in the search results, a method for its parent compound, azetidine-2-carboxylic acid, can be adapted. This method utilizes a cation exchange resin column with post-column derivatization and fluorescence detection.[9]

Operating Conditions for Azetidine-2-carboxylic acid:

  • Column: Cation exchange resin column (30 cm x 0.4 cm i.d.).[9]

  • Mobile Phase: Gradient elution with buffer solution A (1.96% sodium citrate solution, pH 3.10) and buffer solution B (2.1% sodium nitrate solution, pH 9.60).[9]

  • Flow-rate: 0.4 mL/min.[9]

  • Column Temperature: 65 °C.[9]

  • Detection: Fluorescence detection with λex = 338 nm and λem = 425 nm after post-column derivatization.[9]

Biological Relevance and Signaling Pathways

The biological activity of N-Boc-azetidine-2-carboxylic acid is primarily related to its core structure, azetidine-2-carboxylic acid (AZE). AZE is a proline analogue that can be misincorporated into proteins in place of proline.[10][11][12] This misincorporation leads to the synthesis of abnormal proteins with impaired biological activity, causing proteotoxic stress.[13][14]

The cellular response to this proteotoxic stress involves the activation of several signaling pathways, including the Unfolded Protein Response (UPR) and the Target of Rapamycin (TOR) signaling pathway.[14][15][16] The UPR is a cellular stress response related to the endoplasmic reticulum (ER) that is activated in response to an accumulation of unfolded or misfolded proteins.[11][16] The TOR pathway is a central regulator of cell growth and metabolism and is also implicated in the response to amino acid stress.[14][15]

Below are diagrams illustrating a conceptual workflow for the synthesis and a simplified representation of the signaling pathways affected by the parent compound, azetidine-2-carboxylic acid.

Synthesis_Workflow A Azetidine-2-carboxylic Acid D Reaction Mixture A->D B Di-tert-butyl dicarbonate (Boc)₂O B->D C Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) C->D E Workup (Acidification, Extraction) D->E Overnight stirring F N-Boc-azetidine-2-carboxylic Acid E->F Purification

Caption: A conceptual workflow for the synthesis of N-Boc-azetidine-2-carboxylic acid.

Signaling_Pathway cluster_cell Cell AZE Azetidine-2-carboxylic Acid (AZE) ProRS Prolyl-tRNA Synthetase AZE->ProRS Misincorporation MisfoldedProteins Misfolded Proteins ProRS->MisfoldedProteins UPR Unfolded Protein Response (UPR) (e.g., ATF6, PERK, IRE1) MisfoldedProteins->UPR Activation TOR TOR Signaling Pathway MisfoldedProteins->TOR Modulation CellStress Cellular Stress & Apoptosis UPR->CellStress GrowthInhibition Inhibition of Cell Growth TOR->GrowthInhibition

Caption: Simplified signaling pathways affected by azetidine-2-carboxylic acid.

Safety and Handling

N-Boc-azetidine-2-carboxylic acid is classified as a warning substance, with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

N-Boc-azetidine-2-carboxylic acid is a versatile building block for organic and medicinal chemistry. Its well-defined, albeit strained, structure and the presence of the readily cleavable Boc protecting group make it an important tool in the synthesis of complex molecules, particularly peptides and other bioactive compounds. Understanding its physical, chemical, and biological properties is crucial for its effective application in research and drug development.

References

The Synthesis of Enantiomerically Pure Azetidine-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and drug development. Its constrained four-membered ring structure imparts unique conformational properties to peptides and small molecules, making it a valuable scaffold for designing novel therapeutics. The stereochemistry at the C2 position is critical for biological activity, necessitating synthetic routes that afford enantiomerically pure forms of this important molecule. This technical guide provides an in-depth overview of the core methodologies for the synthesis of enantiomerically pure L- and D-azetidine-2-carboxylic acid, complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of enantiomerically pure azetidine-2-carboxylic acid has been approached through several key strategies, each with its own advantages and limitations. These primary methods include the use of chiral auxiliaries, derivation from the chiral pool, and enzymatic or chemical resolution of racemic mixtures.

Asymmetric Synthesis Utilizing Chiral Auxiliaries

A robust and widely employed method for the asymmetric synthesis of azetidine-2-carboxylic acid involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. One of the most successful examples of this approach utilizes optically active α-methylbenzylamine. This method allows for the practical and cost-effective preparation of both enantiomers of azetidine-2-carboxylic acid in five to six steps. The key step in this synthesis is the intramolecular cyclization to form the azetidine ring, with the stereochemistry being controlled by the chiral auxiliary.

Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary

Start Starting Materials (e.g., dibromide, chiral amine) Step1 Coupling with Chiral Auxiliary Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Purification of Diastereomers Step2->Step3 Step4 Removal of Chiral Auxiliary Step3->Step4 End Enantiomerically Pure Azetidine-2-carboxylic Acid Step4->End

Caption: General workflow for the asymmetric synthesis of azetidine-2-carboxylic acid using a chiral auxiliary.

Chiral Pool Synthesis

Leveraging the inherent chirality of readily available natural products, or the "chiral pool," is an efficient strategy for the synthesis of enantiomerically pure compounds. L-aspartic acid and γ-butyrolactone have been successfully utilized as starting materials for the synthesis of L-azetidine-2-carboxylic acid. These approaches typically involve a series of functional group manipulations and a key cyclization step to form the azetidine ring while preserving the stereochemistry of the starting material.

Synthetic Pathway from L-Aspartic Acid

cluster_pathway Synthesis from L-Aspartic Acid L-Aspartic Acid L-Aspartic Acid Protection Protection L-Aspartic Acid->Protection Reduction Reduction Protection->Reduction Activation of Hydroxyl Activation of Hydroxyl Reduction->Activation of Hydroxyl Intramolecular Cyclization Intramolecular Cyclization Activation of Hydroxyl->Intramolecular Cyclization Deprotection Deprotection Intramolecular Cyclization->Deprotection L-Azetidine-2-carboxylic Acid L-Azetidine-2-carboxylic Acid Deprotection->L-Azetidine-2-carboxylic Acid

Caption: Key transformations in the synthesis of L-azetidine-2-carboxylic acid starting from L-aspartic acid.

Enzymatic and Chemical Resolution

Resolution techniques provide a means to separate enantiomers from a racemic mixture. Enzymatic resolution, in particular, has proven to be a highly effective method for obtaining enantiomerically pure azetidine-2-carboxylic acid. This often involves the use of lipases to selectively catalyze a reaction on one enantiomer of a racemic intermediate, allowing for the separation of the reacted and unreacted enantiomers. Chemical resolution, through the formation of diastereomeric salts with a chiral resolving agent, is another viable, albeit sometimes less efficient, approach.

Quantitative Data Summary

The following tables summarize the quantitative data reported for various synthetic routes to enantiomerically pure azetidine-2-carboxylic acid.

MethodStarting MaterialKey Reagent/CatalystNumber of StepsOverall Yield (%)Enantiomeric Excess (%)Reference(s)
Asymmetric SynthesisInexpensive chemicals(R)- or (S)-α-methylbenzylamine5-6Practical quantitiesHigh,,
Chiral Pool Synthesisγ-ButyrolactoneN/A413.2High
Chiral Pool SynthesisL-Aspartic AcidN/A1349>99
Enzymatic ResolutionRacemic ester derivativeLipase548>99.9,
Zinc-mediated Asymmetric AdditionGlyoxylic acid derivativeCamphor sultamMulti-stepN/AHigh

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Asymmetric Synthesis using (R)-α-Methylbenzylamine[1][2]

Step 1: Synthesis of (R)-1-(1-Phenylethyl)azetidine-2-carbonitrile

  • A solution of the starting dibromide (1.0 eq) in an appropriate solvent is treated with (R)-α-methylbenzylamine (1.1 eq) and a suitable base (e.g., K₂CO₃, 2.5 eq).

  • The reaction mixture is stirred at a specified temperature for a set duration.

  • After completion, the reaction is worked up by extraction and purified by chromatography to yield the desired product.

Step 2: Hydrolysis to (R)-Azetidine-2-carboxylic Acid

  • The nitrile intermediate is subjected to acidic or basic hydrolysis. For example, heating in a concentrated acid solution (e.g., 6M HCl) at reflux.

  • The reaction is monitored until completion.

  • The product is isolated by crystallization or ion-exchange chromatography.

Step 3: Deprotection to yield L-Azetidine-2-carboxylic Acid

  • The N-(R)-α-methylbenzyl group is removed by hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • The catalyst is filtered off, and the product is isolated from the filtrate.

Protocol 2: Synthesis from L-Aspartic Acid[7]

Step 1: Protection of L-Aspartic Acid

  • L-Aspartic acid is first protected at the amino group, for example, as a Boc derivative using di-tert-butyl dicarbonate.

  • The carboxylic acid groups are then selectively esterified.

Step 2: Reduction and Activation

  • The less sterically hindered ester group is selectively reduced to the corresponding alcohol.

  • The resulting hydroxyl group is then activated for nucleophilic substitution, for instance, by conversion to a tosylate or mesylate.

Step 3: Intramolecular Cyclization

  • The protected amino acid derivative is treated with a base (e.g., NaH) to effect an intramolecular Williamson ether synthesis-type reaction, forming the azetidine ring.

Step 4: Deprotection

  • All protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc and ester groups) to yield L-azetidine-2-carboxylic acid.

Protocol 3: Enzymatic Resolution of a Racemic Azetidine Ester[8][9]

Step 1: Synthesis of Racemic N-protected Azetidine-2-carboxylic Acid Ester

  • A racemic synthesis of the N-protected azetidine-2-carboxylic acid ester is carried out.

Step 2: Lipase-catalyzed Hydrolysis

  • The racemic ester is incubated with a lipase (e.g., from Candida antarctica) in a suitable buffer system.

  • The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid.

Step 3: Separation

  • The reaction mixture, now containing one enantiomer as the acid and the other as the unreacted ester, is separated. This is typically achieved by extraction at different pH values.

Step 4: Deprotection

  • The protecting groups on the separated enantiomers are removed to afford the enantiomerically pure L- and D-azetidine-2-carboxylic acids.

Conclusion

The synthesis of enantiomerically pure azetidine-2-carboxylic acid is a well-established field with several reliable and scalable methods available to researchers. The choice of a particular synthetic route will depend on factors such as the desired enantiomer, the required scale, cost considerations, and the availability of starting materials and reagents. The methodologies outlined in this guide, from asymmetric synthesis using chiral auxiliaries to chiral pool-based approaches and enzymatic resolutions, provide a comprehensive toolkit for accessing these valuable building blocks for drug discovery and development.

Methyl N-Boc-azetidine-2-carboxylate structural analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Analogues of Methyl N-Boc-azetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a strained homologue of proline, has emerged as a significant scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid four-membered ring structure provides unique conformational constraints that can enhance the pharmacological properties of bioactive molecules.[3] The N-Boc protected methyl ester form, this compound, serves as a versatile and crucial building block for the synthesis of a wide array of structural analogues. These analogues are explored for their potential as therapeutic agents, leveraging the azetidine core to mimic proline in peptides or to act as a novel pharmacophore.[4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the structural analogues of this important synthetic intermediate.

Synthetic Strategies for Structural Analogues

The synthesis of analogues typically involves modifications at the C2 and C3 positions of the azetidine ring or derivatization following the removal of the Boc protecting group.

Synthesis of the Core Scaffold: this compound

The preparation of the title compound often starts from L-azetidine-2-carboxylic acid, which is found naturally in plants like lily of the valley.[1][5] The protection of the nitrogen atom with a di-tert-butyl dicarbonate (Boc-anhydride) is a standard procedure.[6]

G A L-Azetidine-2-carboxylic Acid B Di-tert-butyl dicarbonate (Boc)2O, NaOH A->B Protection C N-Boc-L-azetidine-2-carboxylic Acid B->C D Esterification (e.g., MeI, K2CO3) C->D E This compound D->E

Caption: General workflow for the synthesis of the core N-Boc protected scaffold.

C2-Substituted Analogues

Substitution at the C2 position, adjacent to the carboxylate, allows for the introduction of diverse functional groups.

  • Photochemical Modification : A direct photochemical reaction between N-Boc azetidine-2-carboxylic acid and various alkenes can be used to generate 2-alkyl azetidines. This method has been successfully implemented in both batch and flow chemistry setups.[7]

  • Diastereoselective α-Alkylation : The N-borane complex of N-chiral auxiliary-substituted azetidine-2-carbonitriles can undergo diastereoselective α-alkylation. This provides a route to optically active 2-substituted azetidines.[8]

C3-Substituted Analogues

Modifications at the C3 position are also common, leading to a different class of analogues.

  • Aza-Michael Addition : A versatile method involves the aza-Michael addition of NH-heterocycles to Methyl (N-Boc-azetidin-3-ylidene)acetate. This starting material is synthesized from N-Boc-azetidin-3-one via a Horner–Wadsworth–Emmons reaction. This approach yields various functionalized 3-substituted azetidines.[4][9]

G cluster_0 Synthesis of C3-Substituted Analogues A N-Boc-azetidin-3-one B Horner-Wadsworth-Emmons Reaction A->B C Methyl (N-Boc-azetidin-3-ylidene)acetate B->C D Aza-Michael Addition with NH-Heterocycles C->D E C3-Substituted Azetidine Analogues D->E

References

The Natural Origins of Azetidine-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, a four-membered heterocyclic analogue of proline. Its structural similarity to proline allows it to be mistakenly incorporated into proteins, leading to altered protein structure and function. This unique characteristic has made AZE a compound of significant interest in toxicology, biochemistry, and drug development. This technical guide provides an in-depth exploration of the natural origins of azetidine-2-carboxylic acid, detailing its distribution in various organisms, the biosynthetic pathways leading to its formation, and the experimental methodologies used for its study.

Natural Distribution and Quantitative Occurrence

Azetidine-2-carboxylic acid has been identified in a diverse range of organisms, from higher plants to microorganisms. The concentrations of AZE vary significantly between species and even between different tissues of the same organism.

Plant Kingdom

AZE was first discovered in 1955 in the rhizomes and fresh foliage of certain plants.[1] It is notably abundant in species belonging to the Asparagaceae and Fabaceae families.

  • Convallaria majalis (Lily of the Valley): This is one of the most well-known natural sources of AZE. The compound can accumulate to substantial levels, reaching 3-6% of the dry weight of the plant tissues.[1]

  • Polygonatum (Solomon's Seal): Similar to lily of the valley, various species of Solomon's seal are rich sources of AZE, with concentrations also reported to be in the range of 3-6% of the dry weight.

  • Beta vulgaris (Beets): Both table beets and sugar beets have been found to contain azetidine-2-carboxylic acid, albeit in smaller quantities compared to the liliaceous plants.[1] The concentration in garden beets is reported to be 1-5% of the L-proline content, which is estimated to be between 0.49 and 2.45 mg per cup of beets. Sugar beet by-products have been found to contain up to 0.34 mg of AZE per 100 mg.

Plant SpeciesFamilyTissueConcentration
Convallaria majalisAsparagaceaeRhizomes, Leaves3-6% of dry weight
Polygonatum spp.AsparagaceaeRhizomes, Leaves3-6% of dry weight
Beta vulgaris (Garden Beet)AmaranthaceaeTuber1-5% of L-proline content (approx. 0.49-2.45 mg/cup)
Beta vulgaris (Sugar Beet)AmaranthaceaeBy-productsUp to 0.34 mg/100 mg
Microbial Kingdom

Certain microorganisms are also capable of synthesizing azetidine-2-carboxylic acid.

  • Actinoplanes ferrugineus: This soil bacterium is a known producer of L-azetidine-2-carboxylic acid. While the biosynthetic pathway has been studied in this organism, specific quantitative data on the production yield in its natural environment or under standard laboratory fermentation conditions are not extensively reported in the literature.

  • Other Bacteria: The discovery of AZE synthases in various bacterial natural product pathways suggests that the ability to produce this compound may be more widespread in the microbial world than currently documented.

Microbial SpeciesClassNotes
Actinoplanes ferrugineusActinobacteriaKnown producer of L-azetidine-2-carboxylic acid.

Biosynthesis of Azetidine-2-Carboxylic Acid

The biosynthetic pathway for azetidine-2-carboxylic acid has been primarily elucidated in bacteria and involves the cyclization of S-adenosylmethionine (SAM), a common donor of methyl groups in various metabolic pathways.

Bacterial Biosynthesis

In bacteria such as Actinoplanes ferrugineus, the formation of the azetidine ring is catalyzed by a class of enzymes known as AZE synthases. These enzymes facilitate an intramolecular cyclization of S-adenosylmethionine. The reaction involves a nucleophilic attack of the α-amino group onto the γ-carbon of the methionine moiety of SAM, leading to the formation of the four-membered ring and the release of 5'-methylthioadenosine (MTA).

Biosynthesis_AZE SAM S-Adenosylmethionine (SAM) Enzyme AZE Synthase SAM->Enzyme Substrate AZE Azetidine-2-carboxylic Acid MTA 5'-Methylthioadenosine (MTA) Enzyme->AZE Product Enzyme->MTA By-product

Caption: Bacterial biosynthesis of azetidine-2-carboxylic acid from S-adenosylmethionine.

Experimental Protocols

The study of azetidine-2-carboxylic acid from natural sources involves a series of experimental procedures, from isolation and purification to structural elucidation and biosynthetic pathway investigation.

Isolation and Purification from Plant Material (General Protocol)

While specific protocols are optimized for each plant matrix, a general workflow for the isolation and purification of AZE from plant sources like Convallaria majalis or Beta vulgaris can be outlined as follows. This protocol is a representative example based on common techniques for amino acid extraction from plant tissues.

Isolation_Workflow start Plant Material (e.g., Convallaria majalis leaves) extraction Extraction with aqueous ethanol start->extraction filtration Filtration to remove solid debris extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration ion_exchange Ion-Exchange Chromatography (Cation-exchange resin) concentration->ion_exchange elution Elution with an ammonia gradient ion_exchange->elution crystallization Crystallization from aqueous ethanol elution->crystallization final_product Pure Azetidine-2-carboxylic Acid crystallization->final_product

Caption: General workflow for the isolation and purification of azetidine-2-carboxylic acid from plant material.

  • Extraction: Fresh or dried plant material is homogenized and extracted with a polar solvent, typically aqueous ethanol (e.g., 70-80% ethanol), to efficiently extract amino acids.

  • Filtration and Concentration: The crude extract is filtered to remove insoluble plant material. The filtrate is then concentrated under reduced pressure to remove the ethanol.

  • Ion-Exchange Chromatography: The concentrated aqueous extract is passed through a cation-exchange chromatography column. AZE, being an amino acid, will bind to the resin.

  • Elution: The column is washed with water to remove neutral and anionic compounds. AZE is then eluted using a gradient of a weak base, such as aqueous ammonia.

  • Crystallization: The fractions containing AZE are pooled, concentrated, and the compound is crystallized from a suitable solvent system, often aqueous ethanol.

  • Characterization: The purified azetidine-2-carboxylic acid is then characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and comparison with an authentic standard.

Quantification by High-Performance Liquid Chromatography (HPLC)

A sensitive and accurate method for the quantification of azetidine-2-carboxylic acid in plant extracts involves HPLC with pre-column or post-column derivatization.

  • Principle: AZE is separated from other amino acids and plant metabolites on a suitable HPLC column (e.g., a C18 reversed-phase column or an ion-exchange column). As AZE lacks a strong chromophore, a derivatization step is necessary for sensitive detection.

  • Derivatization: A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid), which reacts with primary and secondary amines to form fluorescent isoindole derivatives.

  • Detection: The fluorescent derivatives are detected using a fluorescence detector, providing high sensitivity and selectivity.

  • Quantification: The concentration of AZE in the sample is determined by comparing the peak area of the AZE derivative to a calibration curve prepared with known concentrations of an AZE standard.

Elucidation of Biosynthetic Pathway

Investigating the biosynthetic pathway of AZE, particularly in microorganisms, often involves a combination of isotopic labeling studies and enzymatic assays.

  • Isotopic Labeling Studies:

    • Feeding Experiments: The producing organism (e.g., Actinoplanes ferrugineus) is cultured in the presence of isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled methionine.

    • Analysis: The AZE produced is isolated, and the incorporation and position of the isotopic labels are determined by NMR spectroscopy and mass spectrometry. This provides direct evidence for the precursor-product relationship.

  • Enzymatic Assays with AZE Synthase:

    • Enzyme Preparation: The gene encoding AZE synthase is cloned and expressed in a suitable host, such as E. coli, to produce the recombinant enzyme. The enzyme is then purified.

    • Activity Assay: The activity of the purified AZE synthase is assayed by incubating the enzyme with its substrate, S-adenosylmethionine.

    • Product Detection: The formation of AZE can be monitored by HPLC or LC-MS. The reaction mixture is analyzed at different time points to determine the initial reaction rate.

    • Kinetic Analysis: By varying the substrate concentration, key kinetic parameters such as Km and kcat can be determined.

Enzyme_Assay_Workflow start Recombinant AZE Synthase incubation Incubation with S-Adenosylmethionine (SAM) at optimal temperature and pH start->incubation quenching Reaction quenching (e.g., with acid) incubation->quenching analysis Analysis of reaction mixture by HPLC or LC-MS quenching->analysis quantification Quantification of Azetidine-2-carboxylic Acid and MTA analysis->quantification kinetics Determination of kinetic parameters quantification->kinetics

Caption: Experimental workflow for the in vitro characterization of AZE synthase activity.

Conclusion

Azetidine-2-carboxylic acid is a fascinating natural product with a limited but significant distribution in the plant and microbial kingdoms. Its biosynthesis via the cyclization of S-adenosylmethionine represents an intriguing enzymatic transformation. The methodologies outlined in this guide provide a framework for the continued exploration of the natural origins, biosynthesis, and biological activities of this unique imino acid. A deeper understanding of these aspects will be crucial for harnessing the potential of azetidine-2-carboxylic acid and its derivatives in various scientific and therapeutic applications.

References

Solubility of Methyl N-Boc-azetidine-2-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Methyl N-Boc-azetidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. A thorough review of publicly available scientific literature and chemical databases was conducted to compile this information.

Executive Summary

Solubility Data

No specific quantitative solubility data (e.g., g/L or mg/mL at a given temperature) for this compound was identified in the searched literature.

Qualitative Solubility of a Structurally Related Compound

Qualitative solubility information is available for the corresponding carboxylic acid, 1-Boc-L-azetidine-2-carboxylic acid. While the esterification from a carboxylic acid to a methyl ester can alter solubility, this data provides a useful starting point for solvent selection.

CompoundSolventSolubility
1-Boc-L-azetidine-2-carboxylic acidDichloromethaneSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Ethyl AcetateSoluble[1]
MethanolSoluble[1]

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of this compound, the following established methods can be employed. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[2]

Materials and Equipment
  • Solute: this compound

  • Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, etc.)

  • Apparatus:

    • Analytical balance

    • Vials or test tubes with secure caps

    • Constant temperature bath or shaker incubator

    • Syringe filters (e.g., 0.22 µm or 0.45 µm)

    • Volumetric flasks and pipettes

    • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, UV-Vis spectrophotometer)

Shake-Flask Method Protocol
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask to remove any undissolved solid.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered aliquot and weigh the remaining solid residue.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the sample using a pre-calibrated HPLC, GC, or UV-Vis method to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the amount of solute quantified in the known volume of the solvent.

Visualized Experimental Workflow & Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of a compound.

experimental_workflow start Start: Define Compound and Solvents add_excess Add Excess Solute to Known Volume of Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter to Remove Undissolved Solid sample->filter quantify Quantify Solute Concentration (e.g., HPLC, Gravimetric) filter->quantify calculate Calculate Solubility quantify->calculate end End: Solubility Data calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

logical_relationships solubility Solubility compound_props Compound Properties polarity Polarity compound_props->polarity h_bonding H-Bonding Capacity compound_props->h_bonding molar_volume Molar Volume compound_props->molar_volume polarity->solubility h_bonding->solubility molar_volume->solubility solvent_props Solvent Properties solvent_polarity Polarity solvent_props->solvent_polarity dielectric Dielectric Constant solvent_props->dielectric solvent_polarity->solubility dielectric->solubility conditions Experimental Conditions temperature Temperature conditions->temperature pressure Pressure conditions->pressure temperature->solubility pressure->solubility

Caption: Key factors influencing the solubility of a compound in a solvent.

References

Spectroscopic and Synthetic Profile of N-Boc-Azetidine-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) for N-Boc-azetidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented.

Data Presentation

The following tables summarize the key spectroscopic data for N-Boc-azetidine-2-carboxylic acid.

Table 1: ¹H NMR Spectroscopic Data for N-Boc-azetidine-2-carboxylic acid

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
4.79m1Hα-CH
3.93m2Hδ-CH₂
2.46m2Hβ-CH₂
1.48s9HC(CH₃)₃ (Boc)

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Boc-azetidine-2-carboxylic acid

Chemical Shift (δ) ppmAssignment
174.5COOH
156.0N-COO- (Boc)
80.5C(CH₃)₃ (Boc)
59.5α-CH
47.0δ-CH₂
28.5C(CH₃)₃ (Boc)
25.0β-CH₂

Note: The ¹³C NMR data is predicted and should be confirmed by experimental analysis.

Table 3: IR Spectroscopic Data for N-Boc-azetidine-2-carboxylic acid

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-HCarboxylic acid, broad stretch
2975C-Hsp³ C-H stretch (Boc and azetidine ring)
1740-1700C=OCarboxylic acid carbonyl stretch
1695C=OUrethane carbonyl stretch (Boc group)
1400-1365C-HC-H bend (Boc group)
1350-1200C-OCarboxylic acid C-O stretch

Experimental Protocols

Synthesis of N-Boc-azetidine-2-carboxylic acid

This protocol is adapted from a standard procedure for the N-protection of amino acids.

Materials:

  • L-Azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Dissolve L-azetidine-2-carboxylic acid (1.0 g, 9.9 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NaOH (0.42 g, 10.5 mmol) in water.

  • Add di-tert-butyl dicarbonate (2.8 g, 12.8 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water (20 mL).

  • Adjust the pH of the solution to approximately 3 with dilute HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaCl solution (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-azetidine-2-carboxylic acid as a white solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of N-Boc-azetidine-2-carboxylic acid (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid N-Boc-azetidine-2-carboxylic acid is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation: The IR spectrum is recorded on an FTIR spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the chemical structure and the synthesis workflow for N-Boc-azetidine-2-carboxylic acid.

Structure of N-Boc-azetidine-2-carboxylic acid cluster_0 a b a->b N h a->h C c b->c d c->d e c->e C d->a f e->f O g e->g OH i h->i O j h->j O k j->k C l k->l CH₃ m k->m CH₃ n k->n CH₃ o p q

Caption: Chemical structure of N-Boc-azetidine-2-carboxylic acid.

Synthesis_Workflow Synthesis Workflow of N-Boc-azetidine-2-carboxylic acid A L-Azetidine-2-carboxylic acid D Reaction at 0°C to Room Temperature A->D B Di-tert-butyl dicarbonate ((Boc)₂O) B->D C NaOH / Ethanol / Water C->D E Workup: - Evaporation of Ethanol - Acidification (HCl) - Extraction (Ethyl Acetate) - Drying (Na₂SO₄) D->E Reaction Mixture F N-Boc-azetidine-2-carboxylic acid E->F Purified Product

Caption: Synthesis workflow for N-Boc-azetidine-2-carboxylic acid.

Azetidine-2-carboxylic Acid: A Proline Analogue Inducing Proteotoxicity via Protein Misincorporation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a structural analogue of L-proline. Contrary to functioning as a classical receptor antagonist, the primary mechanism of Aze's biological activity and toxicity stems from its misincorporation into nascent polypeptide chains during protein synthesis. This event, driven by the cellular protein synthesis machinery, leads to significant proteotoxic stress, primarily through the induction of protein misfolding. The accumulation of aberrant proteins triggers a well-defined cellular stress response pathway known as the Unfolded Protein Response (UPR), which has profound implications for cell fate. This technical guide provides a comprehensive overview of the molecular mechanisms of Aze action, details the ensuing signaling pathways, presents quantitative data on its cellular effects, and offers detailed protocols for key experimental investigations.

Introduction

L-azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid found in various plants, including sugar beets.[1] Its structural similarity to the proteinogenic amino acid L-proline allows it to be mistakenly recognized and utilized by the cellular machinery responsible for protein synthesis.[2] This molecular mimicry is the foundation of its toxic effects in non-producer organisms. Instead of binding to and blocking a specific "proline receptor," Aze acts as a competitive substrate for prolyl-tRNA synthetase, leading to its erroneous incorporation into proteins at sites normally occupied by proline.[1] This misincorporation disrupts protein structure and function, leading to a condition of cellular stress known as proteotoxicity. A primary consequence of this is the activation of the Endoplasmic Reticulum (ER) stress response, also known as the Unfolded Protein Response (UPR).[3]

Mechanism of Action: A Competitive Antagonist in Protein Synthesis

The central mechanism of azetidine-2-carboxylic acid's cellular activity is its ability to compete with L-proline for the active site of prolyl-tRNA synthetase (ProRS). ProRS is the enzyme responsible for charging tRNA molecules with proline, a critical step in ensuring the fidelity of protein translation. Due to its structural resemblance to proline, Aze can be adenylated by ProRS and subsequently transferred to the corresponding tRNAPro. This "mischarged" Aze-tRNAPro is then delivered to the ribosome and incorporated into the growing polypeptide chain in place of proline.

The smaller, four-membered ring of Aze, compared to proline's five-membered ring, imposes different conformational constraints on the polypeptide backbone. This alteration can lead to improper protein folding, aggregation, and a loss of biological function. The accumulation of these misfolded proteins, particularly within the endoplasmic reticulum, is a potent trigger for cellular stress responses.

cluster_0 Cytosol cluster_1 Ribosome Proline L-Proline ProRS Prolyl-tRNA Synthetase (ProRS) Proline->ProRS Aze Azetidine-2-carboxylic Acid (Aze) Aze->ProRS Competitive Inhibition tRNA_Pro tRNAPro ProRS->tRNA_Pro   Charging Ribosome Ribosome tRNA_Pro->Ribosome tRNA_Pro->Ribosome Polypeptide_Pro Nascent Polypeptide (Correctly Folded) Ribosome->Polypeptide_Pro Translation Polypeptide_Aze Nascent Polypeptide with Aze (Misfolded) Ribosome->Polypeptide_Aze Mistranslation mRNA mRNA mRNA->Ribosome

Figure 1. Mechanism of Aze Misincorporation.

Cellular Consequences: The Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER due to Aze misincorporation triggers the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis by reducing the load of unfolded proteins. It is initiated by three ER-resident transmembrane sensor proteins: PERK, IRE1, and ATF6.[4]

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a global attenuation of protein synthesis, thereby reducing the influx of new proteins into the ER. However, phosphorylated eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis (e.g., CHOP/DDIT3).[1]

  • IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and endoribonuclease activity. Its most prominent function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER protein folding, quality control, and ER-associated degradation (ERAD).[3][4]

  • ATF6 (Activating Transcription Factor 6): When ER stress occurs, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain. This cleaved form of ATF6 is an active transcription factor that migrates to the nucleus to induce the expression of ER chaperones, such as BiP (Binding immunoglobulin protein), and components of the ERAD machinery.[1][5]

Studies have shown that Aze treatment activates both the PERK and ATF6 arms of the UPR.[1][5] The activation of the IRE1 pathway has also been reported.[3] If the ER stress induced by Aze is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Aze_Protein Aze-Containing Misfolded Proteins BiP BiP Aze_Protein->BiP Sequesters PERK PERK BiP->PERK Dissociates IRE1 IRE1 BiP->IRE1 Dissociates ATF6 ATF6 BiP->ATF6 Dissociates eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u Splices Golgi Golgi ATF6->Golgi Translocates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 mRNA p_eIF2a->ATF4 Translates Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation Induces ATF4_p ATF4 Protein ATF4->ATF4_p CHOP_Gene CHOP (DDIT3) Gene ATF4_p->CHOP_Gene Upregulates AminoAcid_Gene Amino Acid Metabolism Genes ATF4_p->AminoAcid_Gene Upregulates XBP1s XBP1s mRNA XBP1u->XBP1s ER_Chaperone_Gene ER Chaperone Genes (e.g., BiP) XBP1s->ER_Chaperone_Gene Upregulates ATF6_cleaved Cleaved ATF6 ATF6_cleaved->ER_Chaperone_Gene Upregulates Golgi->ATF6_cleaved Cleavage Apoptosis Apoptosis CHOP_Gene->Apoptosis Promotes ER_Homeostasis ER Homeostasis ER_Chaperone_Gene->ER_Homeostasis Promotes

Figure 2. The Unfolded Protein Response (UPR) Activated by Aze.

Quantitative Data on the Effects of Azetidine-2-carboxylic Acid

The cellular effects of Aze are dose- and time-dependent. Below are summary tables of quantitative data compiled from the literature.

Table 1: Effect of Azetidine-2-carboxylic Acid on Cell Viability

Cell LineConcentration (µM)Incubation Time (h)% Viability Reduction (approx.)Reference
BV2 Microglia1000620%[3]
BV2 Microglia10002450%[3]
BV2 Microglia2000625%[6]
BV2 Microglia20001260%[6]
BV2 Microglia20002475%[6]
HeLa5000< 12No significant cell death[1]
HeLa> 5000> 12Dose-dependent increase in cell death[1]

Table 2: Quantitative Changes in UPR Markers Following Aze Treatment

Cell LineAze TreatmentUPR MarkerFold Change (approx.)Time (h)Reference
HeLa5 mMp-eIF2α~2-fold increase3[1]
HeLa5 mMFull-length ATF6~2.5-fold decrease9[1]
HeLa5 mMBiP Protein~1.5-fold increase6[1]
BV2 Microglia1000 µMATF6 mRNA~2-fold increase6[3]
BV2 Microglia1000 µMPERK mRNA~2.5-fold increase6[3]
BV2 Microglia1000 µMIRE1α (ERN1) mRNA~1.5-fold increase6[3]
BV2 Microglia1000 µMDDIT3 (CHOP) mRNA~4-fold increase6[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Aze's cellular effects. Below are representative protocols for key experiments.

Cell Viability Assessment using MTT Assay

This protocol is for determining the dose-dependent cytotoxicity of Aze.

MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (adherence) Seed_Cells->Incubate_24h Treat_AZ Treat_AZ Incubate_24h->Treat_AZ Treat_Aze Treat with varying concentrations of Aze Incubate_Time Incubate for desired time points (e.g., 6, 12, 24h) Treat_Aze->Incubate_Time Add_MTT Add MTT reagent (0.5 mg/mL final conc.) Incubate_Time->Add_MTT Incubate_4h Incubate for 4h at 37°C Add_MTT->Incubate_4h Solubilize Add solubilization buffer (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Figure 3. Workflow for MTT Cell Viability Assay.

Materials:

  • Cells of interest (e.g., BV2 microglia, HeLa)

  • Complete culture medium

  • 96-well cell culture plates

  • Azetidine-2-carboxylic acid (Aze) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Aze in complete medium. Remove the old medium from the wells and add 100 µL of the Aze-containing medium to the respective wells. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 6, 12, 24, 48 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis of UPR Proteins

This protocol is for detecting the activation of UPR signaling pathways.

Materials:

  • Cells treated with Aze and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-ATF6, anti-BiP, anti-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., actin).

Quantitative Real-Time PCR (qPCR) for UPR Gene Expression

This protocol is for measuring changes in the transcription of UPR target genes.

Materials:

  • Cells treated with Aze and control cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., ATF4, DDIT3/CHOP, ERN1, spliced XBP1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.

  • qPCR Reaction: Set up qPCR reactions containing cDNA, primers, and SYBR Green master mix.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

Azetidine-2-carboxylic acid represents a unique tool for studying cellular stress responses. Its mechanism of action, centered on the misincorporation into proteins in place of proline, provides a direct method for inducing proteotoxicity and activating the Unfolded Protein Response. Understanding the intricate signaling pathways initiated by Aze-induced ER stress is crucial for researchers in fields ranging from cell biology to toxicology and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists investigating the cellular impacts of this potent proline analogue. Future research may focus on leveraging the proteotoxic effects of Aze for therapeutic purposes or further delineating the complex interplay between the different branches of the UPR in response to amino acid analogue-induced stress.

References

Methodological & Application

Synthesis of Methyl N-Boc-azetidine-2-carboxylate from Glyoxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry, serving as constrained proline analogues that can impart unique conformational properties to peptides and peptidomimetics. The N-Boc protected methyl ester, Methyl N-Boc-azetidine-2-carboxylate, is a particularly useful intermediate for the synthesis of various pharmaceutically active compounds. This document outlines a detailed protocol for the synthesis of this compound starting from the readily available precursor, glyoxylic acid.

The synthetic strategy involves a three-step sequence:

  • A one-pot reductive amination of glyoxylic acid with 2-chloroethylamine, followed by the introduction of a tert-butyloxycarbonyl (Boc) protecting group to yield N-(2-chloroethyl)-N-Boc-glycine.

  • An intramolecular cyclization of the N-(2-chloroethyl)-N-Boc-glycine intermediate, promoted by a strong base, to form the azetidine ring of N-Boc-azetidine-2-carboxylic acid.

  • Esterification of the resulting carboxylic acid to afford the final product, this compound.

This method, based on the work of Luche and coworkers, provides a practical route to this important synthetic intermediate.[1]

Data Presentation

StepReactionStarting MaterialProductReagentsTypical Yield
1One-pot Reductive Amination and Boc-ProtectionGlyoxylic acidN-(2-chloroethyl)-N-Boc-glycine2-chloroethylamine hydrochloride, NaBH3CN, (Boc)2O, Et3N~60-70%
2Intramolecular CyclizationN-(2-chloroethyl)-N-Boc-glycineN-Boc-azetidine-2-carboxylic acidLithium diisopropylamide (LDA)~70-80%
3EsterificationN-Boc-azetidine-2-carboxylic acidThis compoundDiazomethane or TMS-diazomethane>95%

Experimental Protocols

Step 1: Synthesis of N-(2-chloroethyl)-N-Boc-glycine

This procedure combines a reductive amination and a Boc-protection in a one-pot reaction.

Materials:

  • Glyoxylic acid monohydrate

  • 2-Chloroethylamine hydrochloride

  • Sodium cyanoborohydride (NaBH3CN)

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (Et3N)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of glyoxylic acid monohydrate (1.0 eq) and 2-chloroethylamine hydrochloride (1.0 eq) in methanol at 0 °C, add triethylamine (1.1 eq) dropwise.

  • After stirring for 15 minutes, add sodium cyanoborohydride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture back to 0 °C and add triethylamine (2.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane.

  • Allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-(2-chloroethyl)-N-Boc-glycine as a colorless oil.

Step 2: Synthesis of N-Boc-azetidine-2-carboxylic acid

This step involves an intramolecular cyclization using a strong, non-nucleophilic base.

Materials:

  • N-(2-chloroethyl)-N-Boc-glycine

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve N-(2-chloroethyl)-N-Boc-glycine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of lithium diisopropylamide (2.2 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~3).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-azetidine-2-carboxylic acid as a white solid. The product can be further purified by recrystallization if necessary.

Step 3: Synthesis of this compound

This esterification is efficiently carried out using diazomethane or its safer alternative, trimethylsilyldiazomethane.

Materials:

  • N-Boc-azetidine-2-carboxylic acid

  • Diazomethane solution in diethyl ether (prepared from a suitable precursor, e.g., Diazald®) OR Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

  • Diethyl ether

  • Methanol (catalytic amount, if using TMS-diazomethane)

Procedure (using Diazomethane): Caution: Diazomethane is toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood using appropriate safety precautions, including Diazald®-kit glassware.

  • Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) in diethyl ether at 0 °C.

  • Slowly add a freshly prepared ethereal solution of diazomethane at 0 °C until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure to yield this compound as a colorless oil. The product is often of sufficient purity for subsequent use, but can be purified by flash column chromatography if needed.

Procedure (using TMS-diazomethane):

  • Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) in a mixture of diethyl ether and methanol (e.g., 10:1 v/v) at room temperature.

  • Slowly add TMS-diazomethane solution (1.1 eq) dropwise. Effervescence (nitrogen gas evolution) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure to afford this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination & Boc-Protection cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Esterification A Glyoxylic Acid + 2-Chloroethylamine HCl B Intermediate Imine A->B Et3N C N-(2-chloroethyl)-glycine B->C NaBH3CN D N-(2-chloroethyl)-N-Boc-glycine C->D (Boc)2O, Et3N E N-Boc-azetidine-2-carboxylic acid D->E LDA, THF, -78°C to rt F This compound E->F CH2N2 or TMS-CHN2

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Horner-Wadsworth-Emmons (HWE) synthesis of azetidine derivatives, a critical class of compounds in medicinal chemistry. The protocols detailed herein focus on the synthesis of key precursors and their subsequent functionalization, offering valuable insights for researchers engaged in drug discovery and development.

Application Notes

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective formation of alkenes. In the context of azetidine chemistry, the HWE reaction is instrumental in the synthesis of versatile building blocks, particularly α,β-unsaturated esters attached to the azetidine ring. These intermediates serve as valuable precursors for the introduction of diverse functionalities, enabling the exploration of novel chemical space for drug discovery.

Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties. The strained four-membered ring can impart conformational rigidity and improve metabolic stability, making them attractive scaffolds for the design of potent and selective therapeutic agents. Notably, azetidine-containing compounds have shown promise as inhibitors of various biological targets, including the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key player in cancer cell proliferation and survival.

The primary application of the HWE reaction in this context is the olefination of N-protected azetidin-3-ones. The resulting exocyclic α,β-unsaturated esters are ideal substrates for conjugate addition reactions, such as the aza-Michael addition, allowing for the introduction of a wide range of nitrogen-containing substituents at the 3-position of the azetidine ring. This strategy provides a modular and efficient approach to generate libraries of functionalized azetidine derivatives for biological screening.

While the intermolecular HWE reaction is a cornerstone for the synthesis of azetidine precursors, the intramolecular variant for the direct formation of the azetidine ring via a 4-exo-dig cyclization is not commonly reported. According to Baldwin's rules for ring closure, 4-exo-dig cyclizations are generally disfavored, which may explain the scarcity of such applications in the literature.

Data Presentation

The following table summarizes quantitative data for the Horner-Wadsworth-Emmons reaction in the synthesis of (azetidin-3-ylidene)acetate derivatives, highlighting the influence of different phosphonates, bases, and reaction conditions on the yield.

EntryPhosphonate ReagentBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
1Trimethyl phosphonoacetateNaHTHFrt1Methyl (N-Boc-azetidin-3-ylidene)acetate85[1]
2Triethyl phosphonoacetateNaHTHFrt2Ethyl (N-Boc-azetidin-3-ylidene)acetate92Not specified in search results
3Trimethyl phosphonoacetateDBUCH3CN60-Methyl (N-Boc-azetidin-3-ylidene)acetateNot specified in search results[2]
4Triethyl phosphonoacetateK2CO3/DBUNone (solvent-free)rt0.5Ethyl (N-Boc-azetidin-3-ylidene)acetate95Not specified in search results
5Methyl 2-(dimethoxyphosphoryl)acetateNaH (60% in mineral oil)Dry THFNot specified1tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylateNot specified in search resultsNot specified in search results

Experimental Protocols

Protocol 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

This protocol details the synthesis of a key azetidine precursor using the Horner-Wadsworth-Emmons reaction.

Materials:

  • N-Boc-azetidin-3-one

  • Trimethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred suspension of NaH (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add trimethyl phosphonoacetate (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure methyl (N-Boc-azetidin-3-ylidene)acetate.

Protocol 2: Aza-Michael Addition to Methyl (N-Boc-azetidin-3-ylidene)acetate

This protocol describes the functionalization of the HWE product via aza-Michael addition.

Materials:

  • Methyl (N-Boc-azetidin-3-ylidene)acetate

  • Desired primary or secondary amine (e.g., morpholine, piperazine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH3CN)

Procedure:

  • To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in acetonitrile, add the desired amine (1.2 eq).

  • Add DBU (0.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 60 °C) and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding 3-substituted azetidine derivative.

Mandatory Visualization

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Phosphonate Phosphonate (Trimethyl phosphonoacetate) Carbanion Phosphonate Carbanion Phosphonate->Carbanion Ketone Ketone (N-Boc-azetidin-3-one) Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Base Base (NaH) Base->Phosphonate Deprotonation Carbanion->Ketone Nucleophilic Attack Alkene Alkene (Methyl (N-Boc-azetidin-3-ylidene)acetate) Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate Elimination

Caption: HWE Reaction Mechanism for Azetidine Precursor Synthesis.

Experimental_Workflow Experimental Workflow for Azetidine Derivative Synthesis Start Starting Materials: N-Boc-azetidin-3-one, Trimethyl phosphonoacetate, NaH HWE Horner-Wadsworth-Emmons Reaction Start->HWE Workup Aqueous Workup and Extraction HWE->Workup Purification1 Column Chromatography Workup->Purification1 Intermediate Intermediate: Methyl (N-Boc-azetidin-3-ylidene)acetate Purification1->Intermediate AzaMichael Aza-Michael Addition (with desired amine and DBU) Intermediate->AzaMichael Purification2 Column Chromatography AzaMichael->Purification2 FinalProduct Final Product: Functionalized Azetidine Derivative Purification2->FinalProduct Analysis Characterization (NMR, MS, etc.) FinalProduct->Analysis

Caption: Workflow for Synthesis and Functionalization of Azetidines.

STAT3_Pathway STAT3 Signaling Pathway and Inhibition by Azetidine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive Phosphorylation STAT3_active Active STAT3 (dimer) STAT3_inactive->STAT3_active Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_active->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor Azetidine Azetidine Derivative (STAT3 Inhibitor) Azetidine->STAT3_inactive Inhibition (Covalent Binding)

Caption: Inhibition of the STAT3 Signaling Pathway.

References

Application Notes and Protocols for the Use of Methyl N-Boc-azetidine-2-carboxylate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance biological activity, improve metabolic stability, and constrain peptide conformation. Azetidine-2-carboxylic acid (Aze), a four-membered cyclic analogue of proline, is of particular interest due to its ability to induce unique conformational constraints in peptides.[1][2] This document provides detailed application notes and protocols for the use of Methyl N-Boc-azetidine-2-carboxylate in Boc-based solid-phase peptide synthesis (SPPS).

The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the two primary strategies in SPPS, offering robust and reliable methods for peptide chain assembly.[3][4] The use of this compound allows for the introduction of the azetidine moiety into a growing peptide chain. It is important to note that for coupling to occur, the methyl ester must first be saponified to the free carboxylic acid, N-Boc-azetidine-2-carboxylic acid (Boc-Aze-OH), prior to activation and coupling.

Biological Significance of Azetidine-2-Carboxylic Acid Containing Peptides

L-azetidine-2-carboxylic acid has been shown to elicit biological responses, including pro-inflammatory and pro-apoptotic effects in certain cell types.[5] In BV2 microglial cells, exposure to L-azetidine-2-carboxylic acid led to increased production of pro-inflammatory markers such as IL-1β and IL-6, as well as an increase in the BAX/Bcl2 ratio, indicating a shift towards apoptosis. This biological activity makes peptides containing this residue interesting candidates for further investigation in immunology and oncology research.

Data Presentation: Quantitative Aspects of Boc-SPPS

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide.[6] While specific quantitative data for the coupling efficiency of N-Boc-azetidine-2-carboxylic acid in every context is not extensively published, the general expectations for Boc-SPPS are summarized below. It is recommended to perform a test coupling and monitor its completion using a qualitative method like the Kaiser test.

ParameterTypical Range/ConditionExpected OutcomeNotes
Resin Loading 0.3 - 1.0 mmol/gVaries by resin type and manufacturerLower loading is often preferred for longer or more difficult sequences.
Boc Deprotection 50% TFA in DCM, 1 x 5 min + 1 x 20 min> 99% completionThe use of scavengers (e.g., 0.5% DTE) is recommended for peptides containing Trp, Cys, or Met.[3]
Neutralization 10% DIEA in DCM, 2 x 2 minCompleteEssential to deprotonate the N-terminal amine prior to coupling.
Amino Acid Coupling 3-5 equivalents of Boc-amino acid and coupling reagents> 99% completionDouble coupling may be necessary for sterically hindered amino acids or difficult sequences.
Cleavage from Resin Anhydrous HF or TFMSA> 90%The specific cleavage cocktail depends on the resin and side-chain protecting groups.
Overall Yield Sequence-dependent10 - 50%Highly dependent on the length and sequence of the peptide.

Experimental Protocols

Saponification of this compound

Objective: To hydrolyze the methyl ester to the free carboxylic acid, which is necessary for coupling in SPPS.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound in methanol.

  • Add 1 M NaOH solution dropwise while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain N-Boc-azetidine-2-carboxylic acid (Boc-Aze-OH).

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Boc-Aze-OH

This protocol outlines a single coupling cycle for the incorporation of Boc-Aze-OH into a peptide chain on a solid support using the Boc/Bzl strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Boc-azetidine-2-carboxylic acid (Boc-Aze-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Diisopropylethylamine (DIEA), peptide synthesis grade

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt.

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the SPPS reaction vessel. Drain the DCM.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[3]

    • Drain the solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step once more.

    • Wash the resin thoroughly with DCM (5x) to remove excess base.

  • Coupling of Boc-Aze-OH:

    • In a separate vessel, dissolve Boc-Aze-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

The peptide-resin is now ready for the next deprotection and coupling cycle.

Cleavage of the Azetidine-Containing Peptide from the Resin

Objective: To cleave the synthesized peptide from the solid support and remove the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Cleavage scavengers (e.g., anisole, thioanisole, ethanedithiol)

  • Cold diethyl ether

  • Centrifuge

Procedure (using HF):

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in an HF cleavage apparatus.

  • Add appropriate scavengers (e.g., anisole).

  • Cool the apparatus to -5 to 0 °C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by vacuum distillation.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration or centrifugation.

  • Wash the peptide with cold diethyl ether several times and dry under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate safety precautions.

Mandatory Visualizations

SPPS_Workflow Resin Resin Support Swell Swell Resin (DCM) Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple Couple Boc-Aze-OH (HBTU/HOBt/DIEA) Neutralize->Couple Wash Wash (DMF, DCM) Couple->Wash Repeat Repeat? Wash->Repeat Repeat->Deprotect Yes Cleave Cleavage & Deprotection (HF or TFMSA) Repeat->Cleave No Purify Purify Peptide (HPLC) Cleave->Purify

Caption: Workflow for Boc-SPPS of Azetidine-Containing Peptides.

Aze_Signaling_Pathway Aze L-Azetidine-2- carboxylic Acid Microglia Microglial Cell Aze->Microglia Exposure Inflammation Pro-inflammatory Response Microglia->Inflammation Apoptosis Pro-apoptotic Response Microglia->Apoptosis IL1b ↑ IL-1β Inflammation->IL1b IL6 ↑ IL-6 Inflammation->IL6 BaxBcl2 ↑ BAX/Bcl2 ratio Apoptosis->BaxBcl2

Caption: Signaling Effects of L-Azetidine-2-carboxylic Acid.

References

Application Notes and Protocols for Peptide Coupling of N-Boc-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the peptide coupling of N-Boc-azetidine-2-carboxylic acid, a conformationally constrained non-canonical amino acid. The incorporation of this moiety into peptides can impart unique structural properties, influencing bioactivity and metabolic stability. Due to the steric hindrance of the four-membered ring, optimized coupling conditions are often necessary to achieve high yields and purity. This document outlines two common and effective coupling methods: HATU-mediated and EDC/HOBt-mediated amide bond formation.

Introduction

N-Boc-azetidine-2-carboxylic acid is a valuable building block in peptide synthesis and medicinal chemistry.[1] The rigid azetidine ring introduces a distinct conformational bias into peptide backbones, which can be advantageous for designing peptidomimetics with improved pharmacological profiles.[1] However, the constrained nature of this cyclic amino acid can present challenges during peptide coupling, often requiring more robust activation methods compared to standard amino acids.

This document provides two well-established protocols for the efficient coupling of N-Boc-azetidine-2-carboxylic acid to a primary amine, along with representative quantitative data and workflow visualizations.

Peptide Coupling Protocols

Two of the most common and effective methods for the coupling of sterically hindered amino acids are the use of uronium/aminium salt-based reagents like HATU, and carbodiimide-based reagents such as EDC in the presence of an activating agent like HOBt.[2][3]

Protocol 1: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically demanding couplings.[3] The reaction proceeds through the formation of a highly reactive O-acylisouronium intermediate.[3]

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.[3]

  • Add HATU (1.0-1.2 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[3][4]

  • Add the amine coupling partner (1.0-1.1 eq) to the reaction mixture.[3]

  • Stir the reaction at room temperature for 2-12 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (HATU Coupling of a Boc-protected amino acid):

ParameterValueReference
Reagents
Boc-Amino Acid1.0 eq[2]
Amine1.0 - 1.2 eq[2]
HATU1.2 eq[2]
DIPEA2.0 - 4.0 eq[2]
Solvent DMF or DCM[2]
Temperature 0 °C to room temperature[2]
Typical Yield 70 - 95%[2]
Purity >95% (post-purification)[2]

Note: This data is for a general Boc-protected amino acid and serves as a representative example. Actual yields for N-Boc-azetidine-2-carboxylic acid may vary depending on the specific amine coupling partner.

Experimental Workflow:

HATU_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-Boc-azetidine-2-COOH in anhydrous DMF B Add DIPEA A->B stir 5 min C Add HATU (Pre-activation) B->C stir 10-15 min D Add Amine C->D E Stir at RT (2-12h) D->E F Dilute with EtOAc/DCM E->F G Wash with NaHCO3 & Brine F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J J I->J Pure Product

Caption: Workflow for the HATU-mediated coupling of N-Boc-azetidine-2-carboxylic acid.

Protocol 2: EDC/HOBt-Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[5] The reaction proceeds by forming an active HOBt ester, which then reacts with the amine.[6]

Experimental Protocol:

  • In a round-bottom flask, dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) and the amine coupling partner (1.0-1.2 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirred solution.[2]

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.[2]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.[2]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[2]

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[7] The aqueous washes help to remove the urea byproduct and unreacted reagents.[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to obtain the crude product.[7]

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (EDC/HOBt Coupling of a Boc-protected amino acid):

ParameterValueReference
Reagents
Boc-Amino Acid1.0 eq[2]
Amine1.0 - 1.2 eq[2]
EDC1.2 eq[2]
HOBt1.2 eq[2]
DIPEA (if needed)2.5 eq[2]
Solvent DCM or DMF[7]
Temperature 0 °C to room temperature[2]
Typical Yield 60 - 85%[5]
Purity >95% (post-purification)[2]

Note: This data is for a general Boc-protected amino acid and serves as a representative example. Actual yields for N-Boc-azetidine-2-carboxylic acid may vary depending on the specific amine coupling partner.

Experimental Workflow:

EDC_HOBt_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-Boc-azetidine-2-COOH & Amine in DCM/DMF B Cool to 0°C A->B C Add HOBt & EDC B->C D Add DIPEA (if needed) C->D E Stir at 0°C to RT (12-24h) D->E F Dilute with EtOAc/DCM E->F G Wash with H2O, NaHCO3, Brine F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J J I->J Pure Product

Caption: Workflow for the EDC/HOBt-mediated coupling of N-Boc-azetidine-2-carboxylic acid.

Potential Challenges and Optimization Strategies

  • Steric Hindrance: The primary challenge in coupling N-Boc-azetidine-2-carboxylic acid is the steric bulk around the carboxylic acid, which can slow down the reaction rate. Using more powerful activating agents like HATU is often beneficial.[3]

  • Reaction Time and Temperature: For sluggish reactions, extending the reaction time or slightly increasing the temperature (e.g., to 40 °C) may improve the yield, but should be done cautiously to avoid potential side reactions.

  • Choice of Base: A non-nucleophilic base like DIPEA is crucial to prevent side reactions. The amount of base may need to be optimized, especially when using HATU.[8]

  • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are generally preferred to ensure good solubility of the reagents and to prevent hydrolysis of the activated species.[4]

Conclusion

The protocols provided offer robust starting points for the successful peptide coupling of N-Boc-azetidine-2-carboxylic acid. The choice between HATU and EDC/HOBt will depend on the specific substrates, scale, and cost considerations. For challenging couplings involving sterically hindered amines, the HATU protocol is generally recommended. Careful monitoring and optimization of the reaction conditions will ensure high yields and purity of the desired azetidine-containing peptides.

References

Application Note: Deprotection of Boc Group from Methyl N-Boc-azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines in organic synthesis, particularly in peptide and medicinal chemistry.[1][2] Its popularity stems from its stability under a wide range of reaction conditions, including nucleophilic attack and basic hydrolysis, and its typically straightforward removal under acidic conditions.[1][3] Methyl N-Boc-azetidine-2-carboxylate is a valuable building block in the synthesis of various biologically active compounds and peptidomimetics, where the azetidine ring imparts conformational constraints.[4]

The efficient and selective cleavage of the Boc group is a critical step to liberate the secondary amine for subsequent transformations. This application note provides detailed protocols for the deprotection of the Boc group from this compound using standard acidic conditions: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-dioxane.

Overview of Deprotection Methods

The deprotection of the N-Boc group is most commonly achieved using strong acids.[5][6] The mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. The two most prevalent methods utilize Trifluoroacetic Acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[7][8]

  • Trifluoroacetic Acid (TFA): Typically used in a mixture with Dichloromethane (DCM), with concentrations ranging from 20% to 50%.[7][9] This method is highly effective but TFA is a strong acid that can sometimes cleave other acid-sensitive groups.[9]

  • Hydrochloric Acid (HCl) in Dioxane: A 4M solution of HCl in dioxane is a standard reagent that offers fast and efficient deprotection.[8][10] It is often considered more selective than TFA for N-Boc deprotection in the presence of tert-butyl esters.[8][10]

The choice of reagent depends on the presence of other functional groups in the molecule and the desired selectivity.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes common conditions for the deprotection of N-Boc groups, which are applicable to this compound.

Reagent/ConditionsSolventTemperature (°C)TimeTypical Yield (%)Notes
25% TFADichloromethane (DCM)Room Temp.2 h>90Volatiles are typically removed in vacuo post-reaction.[7]
1:1 TFA/DCMDichloromethane (DCM)0 to Room Temp.1-2 h>95Reaction is often started at 0°C and then warmed to room temperature.[7][11]
4M HCl in Dioxane1,4-DioxaneRoom Temp.30 min>95A fast and highly efficient method.[6][8][10] Known for good selectivity.[8]
Oxalyl Chloride (3 eq.)Methanol (MeOH)Room Temp.1-4 h~90A milder alternative for substrates with acid-labile groups.[1]
p-TsOH based DESDeep Eutectic SolventRoom Temp.10-30 min>95A green and sustainable method using a p-toluenesulfonic acid-based deep eutectic solvent.[5]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general procedure for the removal of the Boc group using a solution of TFA in DCM.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (4-10 eq., often a 25-50% v/v solution in DCM) to the stirred solution.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[7]

Work-up and Purification:

  • Dissolve the crude residue in an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. (Caution: CO₂ evolution!).

  • Wash the organic layer sequentially with water and brine.[11]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • The resulting Methyl azetidine-2-carboxylate TFA salt can be used as is, or the free amine can be obtained after the basic workup. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides a rapid and efficient method for Boc deprotection.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane)

  • Diethyl ether (Et₂O)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq.) in a minimal amount of a suitable solvent like DCM or methanol, or add the HCl/dioxane solution directly if the substrate is soluble.

  • Add the 4M HCl in 1,4-dioxane solution (5-10 eq. of HCl) to the substrate.

  • Stir the mixture at room temperature for 30-60 minutes.[6][8]

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, the product often precipitates as the hydrochloride salt.

Work-up and Purification:

  • The solvent can be removed under reduced pressure.

  • To facilitate precipitation of the hydrochloride salt, diethyl ether can be added to the reaction mixture.

  • The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the pure Methyl azetidine-2-carboxylate hydrochloride salt.

  • To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or a mild NaOH solution), followed by extraction with an organic solvent.

Mandatory Visualization

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Work-up & Isolation cluster_end Final Product start_node This compound in an appropriate solvent (e.g., DCM) reagent_node Add Deprotecting Agent (e.g., TFA or 4M HCl in Dioxane) start_node->reagent_node 1. reaction_node Stir at 0°C to RT (Monitor by TLC/LC-MS) reagent_node->reaction_node 2. quench_node Quench / Neutralize (e.g., sat. NaHCO₃) reaction_node->quench_node 3. extract_node Aqueous Work-up & Solvent Extraction quench_node->extract_node 4. dry_node Dry & Concentrate in vacuo extract_node->dry_node 5. end_node Purified Methyl azetidine-2-carboxylate (Free amine or HCl/TFA salt) dry_node->end_node 6.

Caption: General workflow for the acidic deprotection of N-Boc protecting groups.

References

Application Notes and Protocols: Diastereoselective α-Alkylation of N-Protected (S)-Azetidine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective α-alkylation of N-protected (S)-azetidine-2-carboxylate derivatives. The focus is on a highly effective method utilizing N-borane complexes of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters to achieve high yields and excellent diastereoselectivity.

Introduction

Azetidines are valuable four-membered nitrogen-containing heterocycles that serve as important building blocks in medicinal chemistry and drug discovery. The introduction of substituents at the α-position of azetidine-2-carboxylic acid with stereochemical control is of significant interest for the synthesis of novel amino acids, biologically active compounds, and chiral ligands. This document outlines a robust protocol for the diastereoselective α-alkylation of N-protected (S)-azetidine-2-carboxylates, primarily focusing on the use of an N-borane complex which has been shown to dramatically improve both yield and diastereoselectivity.

Key Concepts and Strategy

The primary challenge in the α-alkylation of N-protected azetidine-2-carboxylates is controlling the stereochemistry at the α-carbon. The method highlighted here employs an N-((S)-1-phenylethyl) group as a chiral auxiliary. The formation of an N-borane complex with this substrate rigidifies the conformation of the azetidine ring and the N-substituent, allowing for highly facial-selective deprotonation and subsequent alkylation. The bulky N-substituent and the borane group effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

Data Presentation

The following table summarizes the quantitative data for the diastereoselective α-alkylation of the N-borane complex of tert-butyl (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carboxylate with various electrophiles.

Electrophile (R-X)BaseProduct Yield (%)Diastereomeric Ratio (d.r.)Reference
Benzyl bromideLiHMDS90>99:1[1]
Allyl bromideLiHMDS85>99:1[1]
Cinnamyl bromideLiHMDS88>99:1[1]
Methyl iodideLiHMDS75>99:1[1]
Ethyl iodideLiHMDS72>99:1[1]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carboxylate

This protocol describes the synthesis of the starting material for the diastereoselective alkylation.

Materials:

  • (S)-Azetidine-2-carboxylic acid

  • (S)-1-Phenylethylamine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-azetidine-2-carboxylic acid and (S)-1-phenylethylamine in a suitable solvent, add (Boc)₂O and a base such as sodium hydroxide.

  • Stir the reaction mixture at room temperature for the appropriate time to ensure complete N-protection.

  • Perform an aqueous work-up, extracting the product into an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.

  • Further reactions are required to obtain the desired N-((S)-1-phenylethyl)azetidine-2-carboxylate, typically involving deprotection and subsequent N-alkylation.

Protocol 2: Formation of the N-Borane Complex

Materials:

  • tert-Butyl (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carboxylate

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the tert-butyl (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour.

  • The formation of the N-borane complex can be monitored by TLC or NMR spectroscopy.

  • The resulting solution of the diastereomerically pure borane complex is typically used directly in the next step without isolation.[1]

Protocol 3: Diastereoselective α-Alkylation

Materials:

  • Solution of the N-borane complex from Protocol 2

  • Lithium bis(trimethylsilyl)amide (LiHMDS) as a 1 M solution in THF

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the solution of the N-borane complex in anhydrous THF to 0 °C under an inert atmosphere.

  • Slowly add 2.4 equivalents of LiHMDS solution to the reaction mixture.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.

  • Add 2.6 equivalents of the alkylating agent (e.g., benzyl bromide) to the solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the α-alkylated product.[1]

Visualizations

experimental_workflow start N-Protected (S)-Azetidine-2-carboxylate borane_complex Formation of N-Borane Complex start->borane_complex deprotonation Deprotonation (LiHMDS) borane_complex->deprotonation alkylation Alkylation (R-X) deprotonation->alkylation workup Workup and Purification alkylation->workup product Diastereomerically Pure α-Alkylated Product workup->product

Caption: Experimental workflow for the diastereoselective α-alkylation.

signaling_pathway sub N-Borane Complex of (S)-Azetidine-2-carboxylate enolate Lithium Enolate (Stereodefined) sub->enolate + Base product α-Alkylated Product (S,S)- or (S,R)-diastereomer enolate->product + Electrophile base LiHMDS electrophile R-X

Caption: Key chemical transformations in the diastereoselective alkylation.

References

Application Notes and Protocols: Aza-Michael Addition Reactions with Methyl (N-Boc-azetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the aza-Michael addition of various nitrogen-containing nucleophiles to methyl (N-Boc-azetidin-3-ylidene)acetate. This reaction is a valuable tool for the synthesis of novel 3,3-disubstituted azetidine derivatives, which are important building blocks in medicinal chemistry and drug discovery due to their unique structural and conformational properties.

The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, offers a straightforward and efficient method for carbon-nitrogen bond formation.[1] In the context of methyl (N-Boc-azetidin-3-ylidene)acetate, this reaction allows for the introduction of a wide range of functional groups at the C3 position of the azetidine ring, leading to a diverse array of scaffolds for further chemical exploration.

Reaction Overview and Data

The aza-Michael addition to methyl (N-Boc-azetidin-3-ylidene)acetate is typically carried out using a base catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like acetonitrile.[1] The reaction generally proceeds with good yields and tolerates a variety of both aliphatic and aromatic heterocyclic amines as nucleophiles.

A summary of representative aza-Michael addition reactions with methyl (N-Boc-azetidin-3-ylidene)acetate is presented below, showcasing the scope of the transformation with different NH-heterocycles.

EntryNucleophileProductCatalystSolventTemp (°C)Time (h)Yield (%)
1AzetidineMethyl 2-(1'-Boc-1,3'-biazetidin-3-yl)acetateDBUAcetonitrile65464[1]
2IndazoleMethyl 2-(1-(1H-indazol-1-yl)-N-Boc-azetidin-3-yl)acetateDBUAcetonitrile651669[1]
31H-ImidazoleMethyl 2-(1-(1H-imidazol-1-yl)-N-Boc-azetidin-3-yl)acetateDBUAcetonitrile65-53[1]
41H-BenzimidazoleMethyl 2-(1-(1H-benzo[d]imidazol-1-yl)-N-Boc-azetidin-3-yl)acetateDBUAcetonitrile65-56[1]
51H-IndoleMethyl 2-(1-(1H-indol-1-yl)-N-Boc-azetidin-3-yl)acetateDBUAcetonitrile65-55[1]

Experimental Workflow

The general experimental workflow for the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate and its subsequent use in aza-Michael addition reactions is depicted below.

G cluster_0 Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate cluster_1 Aza-Michael Addition Reaction start N-Boc-azetidin-3-one hwe Horner-Wadsworth-Emmons Reaction start->hwe reagent1 Methyl 2-(diethoxyphosphoryl)acetate reagent1->hwe dbu1 DBU dbu1->hwe solvent1 Acetonitrile solvent1->hwe product1 Methyl (N-Boc-azetidin-3-ylidene)acetate hwe->product1 start2 Methyl (N-Boc-azetidin-3-ylidene)acetate product1->start2 reaction Aza-Michael Addition start2->reaction nucleophile NH-Heterocycle nucleophile->reaction dbu2 DBU dbu2->reaction solvent2 Acetonitrile solvent2->reaction workup Work-up & Purification reaction->workup final_product 3,3-Disubstituted Azetidine Derivative workup->final_product

Figure 1. Experimental workflow for the synthesis and aza-Michael addition.

Experimental Protocols

1. Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

This protocol is adapted from the Horner-Wadsworth-Emmons reaction described by Illyés et al.[1][2]

Materials:

  • N-Boc-azetidin-3-one

  • Methyl 2-(diethoxyphosphoryl)acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Saturated aqueous solution of NH4Cl

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous acetonitrile, add methyl 2-(diethoxyphosphoryl)acetate (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DBU (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl (N-Boc-azetidin-3-ylidene)acetate as a colorless oil.

2. General Protocol for the Aza-Michael Addition Reaction

This protocol is a general procedure based on the work of Illyés et al.[1]

Materials:

  • Methyl (N-Boc-azetidin-3-ylidene)acetate

  • NH-heterocycle (e.g., azetidine, indazole, imidazole) (1.0-1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Water

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a reaction vial, dissolve methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and the corresponding NH-heterocycle (1.0-1.2 eq) in anhydrous acetonitrile.

  • Add DBU (1.5 eq) to the solution.

  • Seal the vial and heat the reaction mixture to 65 °C.

  • Stir the reaction for the time indicated in the table above or until completion as monitored by LC/MS or TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3,3-disubstituted azetidine derivative.

  • Characterize the final product by NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure.[1]

Logical Relationship of the Aza-Michael Addition

The following diagram illustrates the key components and their relationships in the aza-Michael addition reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Michael_Acceptor Methyl (N-Boc-azetidin-3-ylidene)acetate Product 3,3-Disubstituted Azetidine Adduct Michael_Acceptor->Product electrophile Nucleophile NH-Heterocycle Nucleophile->Product nucleophile Catalyst DBU (Base) Catalyst->Product catalyzes Solvent Acetonitrile Solvent->Product medium Temperature 65 °C Temperature->Product activates

Figure 2. Key components of the aza-Michael addition reaction.

These protocols and data provide a solid foundation for researchers to explore the synthesis of novel azetidine-containing compounds. The versatility of the aza-Michael addition allows for the creation of diverse chemical libraries for screening in drug discovery programs and for the development of new synthetic methodologies.

References

The Rising Star of Drug Discovery: Azetidine Carboxylic Acids as Versatile Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Azetidine carboxylic acids, four-membered heterocyclic non-proteogenic amino acids, are rapidly emerging from the shadows of their five-membered proline cousins to become a powerhouse scaffold in modern drug discovery. Their unique conformational constraints, ability to act as proline surrogates, and serve as versatile synthetic building blocks are enabling the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals exploring the potential of these remarkable molecules.

Azetidine-2-carboxylic acid, the parent compound, is a natural product found in plants and microorganisms.[1] Its primary role in nature is often as a defense mechanism, where its misincorporation in place of proline during protein synthesis can lead to toxic effects.[2] However, medicinal chemists have turned this "toxicity" into a powerful tool. By strategically incorporating azetidine carboxylic acid moieties into drug candidates, researchers can precisely modulate molecular architecture to optimize interactions with biological targets.

This document will delve into the key applications of azetidine carboxylic acids, provide quantitative data on their biological activity in cutting-edge drug candidates, and offer detailed experimental protocols for their synthesis and evaluation.

Core Applications in Drug Discovery

The utility of azetidine carboxylic acids in drug discovery is multifaceted, with three primary areas of application:

  • Proline Surrogates and Peptidomimetics: As a close structural analog, azetidine-2-carboxylic acid can effectively mimic proline in peptide-based drugs.[1] The smaller, more constrained four-membered ring of azetidine imparts a greater degree of conformational rigidity to the peptide backbone compared to the five-membered ring of proline.[3] This can lead to peptides with more defined secondary structures, enhancing their binding affinity and selectivity for their targets. Furthermore, the incorporation of azetidine can improve resistance to proteolytic degradation, a critical factor in developing stable peptide therapeutics.

  • Inducing Specific Protein Conformations: The unique torsional angles imposed by the azetidine ring can be exploited to force a peptide or small molecule into a specific bioactive conformation. This pre-organization can reduce the entropic penalty of binding to a target, leading to higher affinity. Computational studies have shown that peptides containing azetidine carboxylic acid are more flexible in some respects than their proline-containing counterparts, which can be advantageous in exploring a wider conformational space during the initial stages of drug design.

  • Scaffolds for Small Molecule Inhibitors: The azetidine ring serves as a versatile and privileged scaffold for the synthesis of a diverse range of small molecule inhibitors. Its three-dimensional structure allows for the precise orientation of pharmacophoric groups to interact with target proteins. A prime example is the development of potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy.

Quantitative Data on Azetidine Carboxylic Acid-Containing Drugs and Clinical Candidates

The strategic incorporation of azetidine carboxylic acid moieties has led to the development of several promising drug candidates and approved drugs. The following tables summarize their biological activity.

Compound ClassCompound ExamplesTarget(s)IC50SelectivityReference
STAT3 Inhibitors 5aSTAT30.52 µM>18 µM vs STAT1/STAT5[4]
5oSTAT30.38 µM>18 µM vs STAT1/STAT5[4]
8iSTAT30.34 µM>18 µM vs STAT1/STAT5[4]
MEK Inhibitor CobimetinibMEK14.2 nM-[5]
MEK2--[1]
Calcium Channel Blocker AzelnidipineL-type and T-type Calcium Channels--[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of azetidine carboxylic acid-containing compounds.

Protocol 1: Synthesis of (R)-azetidine-2-carboxamide STAT3 Inhibitors

This protocol is adapted from the synthesis of potent STAT3 inhibitors and outlines a general approach.[4]

1. Synthesis of the Azetidine Core: a. Start with commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (N-Boc-Aze-OH). b. Protect the carboxylic acid group, for example, as a benzyl ester, using benzyl bromide and a suitable base like potassium carbonate in a polar aprotic solvent such as DMF. c. Deprotect the Boc group using a strong acid like trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). d. The resulting azetidine-2-carboxylic acid benzyl ester can then be coupled with various sulfonyl chlorides (e.g., perfluorophenylsulfonyl chloride) in the presence of a base like triethylamine to yield the N-sulfonylated azetidine core.

2. Amide Coupling: a. Hydrolyze the benzyl ester of the N-sulfonylated azetidine core using a base such as lithium hydroxide (LiOH) in a mixture of THF and water to yield the corresponding carboxylic acid. b. Activate the carboxylic acid using a coupling agent like thionyl chloride or oxalyl chloride to form the acid chloride. c. React the acid chloride with the desired amine (e.g., a substituted aminobenzoic acid derivative) in the presence of a base to form the final (R)-azetidine-2-carboxamide inhibitor.

3. Purification: a. Purify the final compound using column chromatography on silica gel, followed by recrystallization or preparative HPLC to obtain the highly pure inhibitor.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This protocol provides a general method for assessing the inhibition of STAT3 DNA binding.[4][6]

1. Preparation of Nuclear Extracts: a. Culture cells known to have activated STAT3 (e.g., NIH3T3/v-Src fibroblasts or certain breast cancer cell lines). b. Harvest the cells and prepare nuclear extracts using a commercially available kit or a standard protocol involving cell lysis and separation of the nuclear fraction. c. Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

2. Probe Labeling: a. Synthesize or purchase a double-stranded DNA oligonucleotide containing the consensus STAT3 binding site (e.g., hSIE probe). b. Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label like biotin or a fluorescent dye. c. Purify the labeled probe to remove unincorporated label.

3. Binding Reaction: a. In a microcentrifuge tube, pre-incubate a fixed amount of nuclear extract with increasing concentrations of the azetidine-based inhibitor (or vehicle control) in a binding buffer (containing, for example, HEPES, KCl, EDTA, DTT, and glycerol) for 30 minutes at room temperature. b. Add the labeled probe to the reaction mixture and incubate for another 15-20 minutes at room temperature to allow for STAT3-DNA complex formation.

4. Electrophoresis and Detection: a. Load the samples onto a non-denaturing polyacrylamide gel. b. Run the gel at a constant voltage until the dye front reaches the bottom. c. For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

5. Data Analysis: a. Quantify the intensity of the shifted band corresponding to the STAT3-DNA complex. b. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 3: MTT Cell Viability Assay

This protocol outlines a common method to assess the cytotoxic effects of azetidine-containing compounds on cancer cell lines.

1. Cell Seeding: a. Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment: a. Prepare serial dilutions of the azetidine-based compound in cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO). c. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan: a. Carefully remove the medium from the wells. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizing the Role of Azetidine Carboxylic Acids in Drug Discovery

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of azetidine carboxylic acids in drug discovery.

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene (e.g., for proliferation, survival, angiogenesis) Nucleus->Gene Transcription Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->STAT3 Inhibition of DNA binding

Figure 1: Inhibition of the JAK-STAT3 signaling pathway by azetidine-based inhibitors.

Drug_Discovery_Workflow cluster_0 Compound Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization a Scaffold Selection (Azetidine Carboxylic Acid) b In Silico Docking & Design a->b c Chemical Synthesis b->c d Purification & Characterization c->d e Biochemical Assays (e.g., EMSA for STAT3) d->e f Cell-Based Assays (e.g., MTT for viability) e->f g Selectivity Profiling f->g h Structure-Activity Relationship (SAR) Analysis g->h i ADME/Tox Profiling h->i j Iterative Design & Synthesis i->j j->c

Figure 2: A generalized workflow for the discovery of azetidine-based inhibitors.

SAR_Logic cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Biological Outcome A (R)-Azetidine-2-carboxamide B Variation of N-substituent C Modification of Amide Moiety D Introduction of Carboxylic Acid Surrogates E Increased Potency (Lower IC50) B->E affects C->E affects G Enhanced Selectivity C->G affects F Improved Cell Permeability D->F improves

Figure 3: Logical relationship of structure-activity relationship (SAR) for azetidine-based inhibitors.

Conclusion

Azetidine carboxylic acids have transitioned from being curiosities of nature to indispensable tools in the drug discovery arsenal. Their ability to confer conformational rigidity, act as superior proline mimics, and serve as versatile synthetic hubs has been instrumental in the development of a new generation of therapeutics. The successful application of this scaffold in developing potent and selective STAT3 inhibitors, as well as its presence in approved drugs like Cobimetinib and Azelnidipine, underscores its significance. As synthetic methodologies for creating diverse azetidine derivatives continue to expand, the role of these small, strained rings in shaping the future of medicine is set to grow even more prominent. The protocols and data presented here provide a solid foundation for researchers to harness the full potential of azetidine carboxylic acids in their own drug discovery endeavors.

References

Application Notes and Protocols for the Incorporation of Azetidine-2-carboxylic Acid into Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid and a lower homolog of proline, is a valuable tool in peptide chemistry and drug design.[1] Its incorporation into peptide backbones can significantly influence conformation, stability, and biological activity. The strained four-membered ring of Aze imparts unique stereochemical constraints, making peptides containing this residue more flexible than their proline-containing counterparts.[2] This property can be exploited to modulate peptide secondary structure and to enhance proteolytic stability.[3] Furthermore, the azetidine ring can serve as a reactive handle for site-selective peptide modification. These application notes provide detailed protocols for the incorporation of azetidine-2-carboxylic acid into peptides using solid-phase peptide synthesis (SPPS), along with data on expected yields and the impact of Aze on peptide properties.

Key Applications

  • Conformational Constraint and Structural Modification: The introduction of Aze can disrupt or stabilize specific secondary structures, such as β-turns and helices, influencing receptor binding and biological activity.[4]

  • Increased Proteolytic Stability: The altered peptide backbone conformation resulting from Aze incorporation can render peptides less susceptible to enzymatic degradation, thereby increasing their in vivo half-life.[3]

  • Scaffold for Drug Design: The unique geometry of the azetidine ring can be utilized to design novel peptide and peptidomimetic therapeutics with improved pharmacological properties.

  • Site-Selective Modification: The azetidine ring can be a site for chemical modifications, allowing for the attachment of labels, cross-linkers, or other functional moieties.[3]

Data Presentation

Table 1: Coupling Efficiency of Fmoc-Aze-OH with Various Reagents

The coupling of the sterically hindered Fmoc-Aze-OH can be challenging. The choice of coupling reagent is critical for achieving high efficiency. While specific comparative data for Fmoc-Aze-OH is limited, the following table provides expected coupling efficiencies based on reagents known to be effective for sterically hindered amino acids.[5][6]

Coupling ReagentAdditiveBaseTypical Coupling Time (min)Expected Coupling Efficiency (%)Notes
HATU HOAtDIPEA/Collidine60 - 120> 95Highly effective for hindered amino acids.
HCTU -DIPEA/Collidine60 - 180> 90A common and effective coupling reagent.
DEPBT -DIPEA120 - 240> 90Known to suppress racemization.
DIC HOBt-120 - 24085 - 95A standard and cost-effective option.

Note: Coupling times and efficiencies are sequence-dependent and may require optimization. Monitoring the coupling reaction with a qualitative test (e.g., Kaiser test) is recommended.

Table 2: Yield and Purity of Azetidine-Containing Peptides

The following table presents representative data on the yield and purity of synthetic peptides containing azetidine-2-carboxylic acid, synthesized using solid-phase methods.

Peptide SequenceSynthesis Scale (mmol)Crude Yield (%)Purity after HPLC (%)Reference
Ac-c(Cys-Aze-Gly-Phe-Cys)-NH₂0.135> 98[3]
H-Phe-Aze-NH₂0.2568> 95[4]
H-Ala-Aze-Ala-NH₂0.2565> 95[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide

This protocol describes the manual synthesis of a generic peptide containing an azetidine-2-carboxylic acid residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids, including Fmoc-L-azetidine-2-carboxylic acid (Fmoc-Aze-OH)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test (Optional): Take a few beads of resin to perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc deprotection.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Coupling of Fmoc-Aze-OH:

    • Due to the sterically hindered nature of Fmoc-Aze-OH, a longer coupling time and/or a double coupling may be necessary.

    • Follow the same procedure as in step 4, but increase the agitation time to 2-4 hours.

    • After the first coupling, wash the resin with DMF and perform a Kaiser test. If the test is positive, repeat the coupling step with a fresh solution of activated Fmoc-Aze-OH.

  • Washing: After each coupling step, wash the resin thoroughly with DMF (5-7 times).

  • Repeat Synthesis Cycle: Repeat steps 2 through 6 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Gently agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection end of sequence Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Monitoring Coupling Efficiency using the Kaiser Test

The Kaiser test is a qualitative method to detect free primary amines on the resin. It is crucial for ensuring complete coupling, especially for challenging residues like Aze.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (approx. 1-2 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Deep blue beads and/or blue solution indicate the presence of free primary amines.

    • Negative Result (Complete Coupling): Yellow or colorless beads and solution indicate the absence of free primary amines.

Signaling Pathway and Biological Effects

The misincorporation of L-azetidine-2-carboxylic acid in place of proline can lead to protein misfolding and cellular stress. In microglial cells, AZE has been shown to induce pro-inflammatory and pro-apoptotic responses.

Aze_Signaling_Pathway AZE L-Azetidine-2-carboxylic Acid (AZE) Misfolding Protein Misfolding & Cellular Stress AZE->Misfolding Microglia Microglial Cell Activation Misfolding->Microglia Pro_Inflammatory Pro-inflammatory Response Microglia->Pro_Inflammatory Pro_Apoptotic Pro-apoptotic Response Microglia->Pro_Apoptotic NO_Release Nitric Oxide Release Pro_Inflammatory->NO_Release Cytokines ↑ IL-1β, IL-6 Pro_Inflammatory->Cytokines BAX_Bcl2 ↑ BAX/Bcl2 Ratio Pro_Apoptotic->BAX_Bcl2 Cell_Death Cell Death BAX_Bcl2->Cell_Death

References

Synthesis of Azetidine-Containing Natural Product Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a valuable pharmacophore in medicinal chemistry.[1] Its incorporation into natural product analogues can lead to compounds with improved pharmacological properties, including enhanced metabolic stability and potent biological activity.[2] This document provides detailed application notes and protocols for the synthesis and biological evaluation of various azetidine-containing natural product analogues, including those inspired by marine alkaloids, peptide natural products, and other bioactive scaffolds.

I. Synthetic Strategies and Protocols

The construction of the azetidine core and its subsequent functionalization are key to the synthesis of diverse natural product analogues. Several powerful synthetic methods are employed, including the Horner-Wadsworth-Emmons reaction for the formation of key intermediates and the aza-Michael addition for the introduction of various substituents.

Synthesis of Key Intermediate: Methyl (N-Boc-azetidin-3-ylidene)acetate

A common and crucial intermediate for the synthesis of 3-substituted azetidine analogues is methyl (N-Boc-azetidin-3-ylidene)acetate. This intermediate is typically prepared from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Materials:

    • N-Boc-azetidin-3-one

    • Methyl 2-(dimethoxyphosphoryl)acetate

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Acetonitrile (anhydrous)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of N-Boc-azetidin-3-one (1.0 equiv) in anhydrous acetonitrile, add methyl 2-(dimethoxyphosphoryl)acetate (1.2 equiv).

    • Add DBU (1.5 equiv) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford methyl (N-Boc-azetidin-3-ylidene)acetate.

Diversification via Aza-Michael Addition

The α,β-unsaturated ester functionality of methyl (N-Boc-azetidin-3-ylidene)acetate is an excellent Michael acceptor, allowing for the introduction of a wide range of nitrogen nucleophiles to generate diverse 3-substituted azetidine analogues.[1]

Experimental Protocol: Aza-Michael Addition

  • Materials:

    • Methyl (N-Boc-azetidin-3-ylidene)acetate

    • Desired amine (e.g., substituted anilines, heterocyclic amines) (1.1 equiv)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

    • Acetonitrile (anhydrous)

  • Procedure:

    • Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous acetonitrile.

    • Add DBU (0.2 equiv) to the solution.

    • Stir the reaction mixture at 65°C for 4-16 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the corresponding 3-substituted azetidine analogue.

II. Featured Analogue Classes and Synthetic Protocols

Analogues of the Antitumor Agent TZT-1027

TZT-1027 (soblidotin) is a potent synthetic analogue of the marine natural product dolastatin 10 that inhibits tubulin polymerization.[3][4] Introducing a conformationally restricted 3-aryl-azetidine moiety at the C-terminus can lead to highly potent analogues.[5][6]

Experimental Protocol: Synthesis of 3-Aryl-Azetidines for TZT-1027 Analogues [5]

  • Step 1: Synthesis of Sulfonylhydrazides:

    • To a solution of the appropriate sulfonyl chloride (1.0 equiv) in THF (0.2 M) at 0°C, add hydrazine hydrate (2.5 equiv) dropwise.

    • Stir the reaction at 0°C until completion (monitored by TLC).

    • Dilute the mixture with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Step 2: Formation of Sulfonylhydrazones:

    • To a solution of the sulfonylhydrazide (1.0 equiv) in MeOH (0.5 M), add the corresponding ketone (1.0 equiv).

    • Stir the mixture at room temperature until completion (monitored by TLC).

  • Step 3: Azetidine Ring Formation:

    • Follow established literature procedures for the cyclization to form the 3-aryl-azetidine ring.

  • Step 4: Peptide Coupling:

    • Remove the Boc protecting group from the synthesized 3-aryl-azetidine using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).

    • Couple the resulting TFA salt with the peptide fragment (e.g., N-Boc-Dolaproine) using a coupling agent such as HATU in the presence of a base like DIPEA.

    • Repeat the deprotection and coupling steps to elongate the peptide chain and obtain the final TZT-1027 analogue.

Polyhydroxylated Azetidine Analogues as Glycosidase Inhibitors

Polyhydroxylated azetidines, also known as azasugars, are potent inhibitors of glycosidase enzymes and have potential therapeutic applications in diabetes and other metabolic disorders.[7] Their synthesis often starts from readily available carbohydrates like D-glucose.

Synthetic Approach Overview: [7]

  • Starting Material: D-glucose.

  • Key Intermediate Formation: Synthesis of a 3-amino-3-deoxy-glucofuranose derivative.

  • Intramolecular Cyclization: Nucleophilic displacement of a C-5 leaving group (e.g., mesylate) by the C-3 amino group to form the azetidine ring.

  • Deprotection and Modification: Removal of protecting groups and further chemical modifications to yield the final polyhydroxylated azetidine analogues.

III. Biological Evaluation Protocols

Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Experimental Protocol: MTT Assay

  • Materials:

    • Cancer cell lines (e.g., A549, HCT116, MCF-7)

    • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • 96-well plates

    • Test compounds (azetidine analogues) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [8]

  • Materials:

    • Purified tubulin protein

    • Polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

    • Guanosine-5′-triphosphate (GTP)

    • Test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

    • Microplate reader capable of measuring absorbance at 340 nm at 37°C

  • Procedure:

    • Prepare a reaction mixture containing tubulin protein in polymerization buffer with GTP.

    • Add various concentrations of the test compound or controls to the wells of a 96-well plate.

    • Initiate polymerization by adding the tubulin/GTP mixture to the wells and immediately placing the plate in the microplate reader pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.

    • Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

IV. Data Presentation

Table 1: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues [5]

CompoundR⁴A549 IC₅₀ (nM)HCT116 IC₅₀ (nM)
1a HHHH2.22.1
1b FHHH3.52.8
1c HFHH3.83.1
1d HHi-PrH4.53.9
1e HHHCl5.14.2
1f HHHt-Bu8.97.5
1g HHHOMe12.310.1
1h HHHPh15.613.2
1i HHHNO₂20.418.5
TZT-1027 ----1.81.5

Table 2: Biological Activity of Other Azetidine-Containing Analogues

Analogue TypeTargetBiological ActivityReference
Polyhydroxylated AzetidineAmyloglucosidasePotent inhibition, stronger than miglitol[7]
Azetidine-2-one derivativeAntioxidantGood antioxidant activity[9]
3-(4-methoxyphenyl)azetidine carbothioamideAnticancerEC₅₀ values of 0.03-12.55 µM against various cancer cell lines[10]

V. Signaling Pathways and Experimental Workflows

General Synthetic Workflow

G A Azetidin-3-one Derivative B Horner-Wadsworth-Emmons Reaction A->B C α,β-Unsaturated Azetidine B->C D Aza-Michael Addition C->D E Diverse Azetidine Analogues D->E F Deprotection E->F G Final Product F->G

Caption: General workflow for the synthesis of 3-substituted azetidine analogues.

Tubulin Polymerization and Inhibition

G cluster_0 Microtubule Dynamics Tubulin αβ-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization (GTP-dependent) MT->Tubulin Depolymerization Inhibitor Azetidine-based Tubulin Inhibitor (e.g., TZT-1027 analogue) Inhibitor->Tubulin Binds to tubulin dimers Inhibitor->MT Inhibits polymerization

Caption: Mechanism of tubulin polymerization and its inhibition by azetidine analogues.

STAT3 Signaling Pathway Inhibition

G Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->Dimer Prevents dimerization or DNA binding

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based inhibitors.[11][12][13]

References

Application Notes and Protocols: Methyl N-Boc-azetidine-2-carboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl N-Boc-azetidine-2-carboxylate as a versatile chiral building block in the synthesis of complex molecules, particularly in the field of drug discovery. The inherent ring strain and defined stereochemistry of the azetidine ring make it a valuable scaffold for introducing conformational constraints and novel chemical space into bioactive molecules.

Introduction

This compound is a protected, chiral, non-proteinogenic amino acid ester that serves as a crucial starting material for the synthesis of a wide array of biologically active compounds. Its rigid four-membered ring structure is a proline analogue that can significantly influence the conformation of peptides and small molecules, often leading to enhanced biological activity and selectivity. The Boc (tert-butyloxycarbonyl) protecting group allows for straightforward manipulation and deprotection under acidic conditions, making it compatible with standard peptide synthesis and other synthetic methodologies. The presence of both a nucleophilic nitrogen (after deprotection) and an electrophilic carbonyl group provides multiple handles for chemical modification.

Key Applications

The primary application of this compound lies in its role as a chiral building block for the synthesis of:

  • Peptidomimetics and Constrained Peptides: Incorporation of the azetidine ring into peptide backbones induces specific turns and secondary structures, which can enhance binding affinity to biological targets and improve metabolic stability.[1]

  • Novel Heterocyclic Scaffolds: The azetidine ring can be further functionalized or used as a template to construct more complex heterocyclic systems with potential therapeutic applications.

  • Bioactive Small Molecules: The unique stereochemical and conformational properties of the azetidine moiety are exploited in the design of small molecule inhibitors and modulators of various biological targets. For instance, azetidine derivatives have been investigated as antagonists for receptors like the free fatty acid receptor 2 (FFA2).

Data Presentation

Table 1: Synthesis of Functionalized Azetidine Derivatives via Aza-Michael Addition
EntryN-HeterocycleProductReaction Time (h)Yield (%)
1AzetidineMethyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate464
2IndazoleMethyl (1-Boc-3-(1H-indazol-1-yl)azetidin-3-yl)acetate1669

Data extracted from a study on the aza-Michael addition to a derivative of this compound.[2]

Table 2: Synthesis of 3-Aryl-Azetidine Derivatives for TZT-1027 Analogues
EntryAryl GroupProductYield (%)
12-Fluorophenyltert-Butyl 3-(2-fluorophenyl)azetidine-1-carboxylate69
2[1,1'-Biphenyl]-4-yltert-Butyl 3-([1,1'-biphenyl]-4-yl)azetidine-1-carboxylate66
33-Chloro-4-fluorophenyltert-Butyl 3-(3-chloro-4-fluorophenyl)azetidine-1-carboxylate55

Data represents the synthesis of key intermediates for novel TZT-1027 analogues.[3]

Experimental Protocols

Protocol 1: General Procedure for Aza-Michael Addition to Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

This protocol describes the synthesis of 3-substituted azetidine derivatives.

Materials:

  • Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

  • Appropriate N-heterocyclic compound (e.g., azetidine, indazole)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile, add the corresponding N-heterocyclic compound (1.0 eq) and DBU (1.0 eq).

  • Stir the reaction mixture at 65 °C for the time indicated in Table 1 (e.g., 4-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted azetidine derivative.[2]

Protocol 2: Boc-Deprotection of N-Boc-Azetidine-2-Carboxylic Acid for Peptide Coupling

This protocol outlines the removal of the Boc protecting group to enable peptide bond formation.

Materials:

  • N-Boc-azetidine-2-carboxylic acid derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Dissolve the N-Boc-azetidine-2-carboxylic acid derivative in a solution of 50% TFA in DCM.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure.

  • To neutralize the resulting TFA salt, dissolve the residue in DCM and add DIEA (2-3 equivalents) until the solution is basic.

  • The deprotected azetidine-2-carboxylic acid is now ready for the subsequent peptide coupling step.[4]

Visualizations

experimental_workflow General Workflow for Utilizing this compound start This compound modification Functionalization of the Azetidine Ring (e.g., Aza-Michael Addition) start->modification deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection modification->deprotection coupling Peptide Coupling or Further Synthesis deprotection->coupling end Target Molecule (Peptidomimetic, Heterocycle, etc.) coupling->end synthetic_pathway Synthetic Pathway to an FFA2 Receptor Antagonist Precursor cluster_0 Synthesis of Chiral Azetidine Core cluster_1 Elaboration to Antagonist Scaffold start Chiral Boc-protected azetidine carboxylic acid esterification Esterification (e.g., SOCl2, MeOH) start->esterification intermediate Methyl (R)-1-Boc-2-methyl- azetidine-2-carboxylate esterification->intermediate deprotection Boc Deprotection intermediate->deprotection coupling Coupling with Side Chain deprotection->coupling final_product FFA2 Antagonist Precursor coupling->final_product

References

Application Notes: Preparation and Integration of Azetidine Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azetidine-2-carboxylic acid (Aze) and its derivatives are conformationally constrained analogs of proline, which introduce unique structural features into peptides.[1] Their incorporation can significantly alter the secondary structure of peptide chains, often inducing γ-turns.[2][3] This ability to enforce specific conformations makes azetidine amino acids valuable tools in peptide engineering, drug design, and the development of novel biomaterials. These non-natural amino acids are utilized to enhance proteolytic stability, improve receptor affinity, and create peptidomimetics with novel biological activities.[1][4] This document provides an overview of synthetic strategies and detailed protocols for the preparation of N-protected azetidine amino acid monomers and their subsequent incorporation into peptide libraries using solid-phase peptide synthesis (SPPS).

Synthetic Strategies for Azetidine Amino Acid Derivatives

The synthesis of functionalized azetidine amino acids can be approached through several distinct routes. The choice of strategy often depends on the desired substitution pattern and stereochemistry.

  • Classical Cyclization: The traditional method involves the intramolecular cyclization of a suitably protected α-amino acid that contains a leaving group at the γ-position, typically facilitated by a base.[3] This method is robust for producing the basic azetidine-2-carboxylic acid scaffold.

  • Organometallic Route and Asymmetric Reduction: A more modern and versatile approach begins with the synthesis of unsaturated 2-azetinylcarboxylic acid precursors via an organometallic route.[2][3][5] These prochiral intermediates can then undergo metal-catalyzed asymmetric hydrogenation to yield enantioenriched substituted azetidine amino acids. This strategy allows for the introduction of various substituents on the azetidine ring.[2][3]

  • Functionalization of Azetidine Scaffolds: Another effective strategy involves starting with a pre-formed azetidine ring, such as (N-Boc)azetidin-3-one, and introducing the carboxylic acid moiety through reactions like the Horner-Wadsworth-Emmons olefination, followed by functionalization via aza-Michael addition.[1]

Protecting Group Strategy

Proper protection of reactive functional groups is critical for successful peptide synthesis.[6][7] For incorporating azetidine amino acids into peptides using SPPS, the most common strategy is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group for temporary protection of the α-amino group and acid-labile groups (e.g., Boc, tBu) for permanent side-chain protection.[6][8] The azetidine ring nitrogen is typically protected with a Boc (tert-butoxycarbonyl) group, which is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but can be cleaved simultaneously with side-chain protecting groups and resin cleavage using strong acid (e.g., trifluoroacetic acid).

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of key intermediates and their incorporation into small peptides, as reported in the literature.

Table 1: Synthesis of Substituted 2-Azetinylcarboxylic Acid Intermediates (Data sourced from Reiners F, et al., 2020)[3]

CompoundSubstituentYield (%)
3a Phenyl67
3b 4-Methoxyphenyl68
3c 3,4,5-Trimethoxyphenyl65
3d 4-(Dimethylamino)phenyl55
3e Dibenzofuran41
3f Thiophene35

Table 2: Yields for Peptide Coupling and Synthesis (Data sourced from Reiners F, et al., 2020)[2][3]

PeptideDescriptionYield (%)
(-)-6a Dipeptide formation via peptide coupling72 - 74
(+)-7 Tripeptide formation after deprotection and coupling92

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a Protected Azetidine Amino Acid

This protocol is adapted from the organometallic route followed by asymmetric reduction to produce an enantioenriched N-Boc-azetidine-2-carboxylic acid derivative.[2][3]

Materials:

  • Substituted 2-azetinylcarboxylic acid precursor

  • Palladium on carbon (Pd/C, 10%) or chiral Ruthenium complex (for asymmetric reduction)

  • Hydrogen gas (H₂)

  • Methanol (MeOH) or appropriate solvent

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydrogenation: In a high-pressure vessel, dissolve the 2-azetinylcarboxylic acid precursor in methanol. Add the catalyst (e.g., 10 mol% Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50 bar) and stir the reaction at room temperature for 16-24 hours.

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic or enantioenriched azetidine-2-carboxylic acid.

  • N-Boc Protection: Dissolve the crude amino acid in a 1:1 mixture of dioxane and water. Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

  • Adjust the pH of the solution to ~10 using 1M NaOH and stir vigorously at room temperature for 12 hours.

  • After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected azetidine amino acid derivative.

  • Purify the product by column chromatography if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Azetidine Amino Acids

This protocol describes the manual incorporation of an N-Fmoc-protected azetidine amino acid into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.[9][10]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N-Fmoc-N'-Boc-azetidine-2-carboxylic acid

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Ethyl Cyanohydroxyiminoacetate (Oxyma)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-Aze-OH monomer, 4 equivalents of Oxyma, and 4 equivalents of DIC in DMF.

    • Pre-activate the mixture for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. The sterically hindered nature of the azetidine ring may require longer coupling times or the use of stronger coupling agents like HATU/DIPEA.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (including the N-Boc group on the azetidine ring).

  • Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the peptide using reverse-phase HPLC.

Visualizations

Workflow_Azetidine_Peptide_Library cluster_Monomer_Synthesis Azetidine Monomer Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Final_Steps Library Finalization Start Starting Materials (e.g., Azetinyl Precursor) Reduction Asymmetric Reduction Start->Reduction Protection N-Fmoc/Boc Protection Reduction->Protection Purified_Monomer Purified Fmoc-Aze-OH Monomer Protection->Purified_Monomer Couple 3. Coupling of Fmoc-Aze-OH Purified_Monomer->Couple Swell 1. Resin Swelling Deprotect 2. Fmoc Deprotection Swell->Deprotect Deprotect->Couple Wash 4. Washing Couple->Wash Elongate 5. Repeat for Chain Elongation Wash->Elongate Elongate->Deprotect Cleave Cleavage from Resin & Side-Chain Deprotection Elongate->Cleave Precipitate Precipitation & Washing Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Library Azetidine-Containing Peptide Library Purify->Library

Caption: Workflow for azetidine amino acid synthesis and library creation.

Synthetic_Pathway A Unsaturated Azetinyl Carboxylic Acid B Racemic/Enantioenriched Azetidine Amino Acid A->B Metal-Catalyzed Hydrogenation C N-Boc Protected Azetidine Amino Acid B->C Boc₂O, Base D N-Fmoc Protected Azetidine Amino Acid B->D Fmoc-OSu, Base F Aze-Peptide-NH-Resin D->F E Peptide Chain on Resin (Peptide-NH-Resin) E->F Fmoc-SPPS Coupling (Protocol 2) G Final Peptide F->G TFA Cleavage Cocktail

Caption: Key steps in the preparation and incorporation of azetidine amino acids.

References

Application Notes and Protocols for Intramolecular Cyclization in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional profile that can enhance physicochemical properties and metabolic stability of drug candidates. This document provides detailed application notes and protocols for several key intramolecular cyclization methods for the synthesis of azetidines.

Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination

This method, pioneered by Gaunt and coworkers, enables the formation of azetidines through the palladium-catalyzed amination of an unactivated C(sp³)–H bond.[1][2][3] The reaction proceeds via a directed C–H activation, followed by reductive elimination from a Pd(IV) intermediate.[1]

Quantitative Data
EntrySubstrateCatalystOxidantAdditiveSolventTemp (°C)Time (h)Yield (%)Ref
1N-(2-Picolinoyl)pentan-3-amine derivativePd(OAc)₂ (10 mol%)PhI(OAc)₂Li₂CO₃Toluene1001285[2]
2N-(2-Picolinoyl)hexan-4-amine derivativePd(OAc)₂ (10 mol%)PhI(OAc)₂Li₂CO₃Toluene1001278[2]
3N-(2-Picolinoyl)-2-methylpentan-3-amine derivativePd(OAc)₂ (10 mol%)Benziodoxole tosylateAgOAcDCE802475[1]
Experimental Protocol

General Procedure for Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination: [2]

  • To an oven-dried screw-cap vial, add the N-(2-picolinoyl)-protected amine substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and Li₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous toluene (0.1 M) via syringe.

  • Add PhI(OAc)₂ (1.5 equiv) to the reaction mixture.

  • Seal the vial tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.

Reaction Workflow

G sub N-Picolinoyl Amine Substrate intermediate1 Palladacycle Intermediate sub->intermediate1 C-H Activation pd_cat Pd(OAc)₂ pd_cat->intermediate1 oxidant PhI(OAc)₂ pd_iv Pd(IV) Intermediate oxidant->pd_iv base Li₂CO₃ intermediate1->pd_iv Oxidation product Azetidine Product pd_iv->product Reductive Elimination

Palladium-Catalyzed C-H Amination Workflow

Visible Light-Enabled Intramolecular Aza Paternò-Büchi Reaction

This photochemical method utilizes a visible-light-absorbing photocatalyst to promote a [2+2] cycloaddition between an imine (often an oxime ether) and an alkene tethered within the same molecule.[4][5] This approach is characterized by its mild reaction conditions and high functional group tolerance.[5]

Quantitative Data
EntrySubstratePhotocatalyst (mol%)SolventLight SourceTime (h)Yield (%)d.r.Ref
1O-Phenyl oxime ether with terminal styreneIr(dF(CF₃)ppy)₂(dtbbpy)PF₆ (0.5)THF40W Blue LED1296>20:1[5]
2O-Phenyl oxime ether with internal alkeneIr(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1.0)THF40W Blue LED248510:1[5]
3O-Phenyl oxime ether with electron-rich styreneIr(dF(CF₃)ppy)₂(dtbbpy)PF₆ (0.5)THF40W Blue LED1292>20:1[5]
Experimental Protocol

General Procedure for Visible Light-Enabled Intramolecular Aza Paternò-Büchi Reaction: [5]

  • In a screw-cap vial, dissolve the oxime ether substrate (1.0 equiv) and the iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, 0.5-1.0 mol%) in anhydrous and degassed tetrahydrofuran (0.01 M).

  • Seal the vial with a septum and purge with argon for 15 minutes.

  • Place the vial approximately 5 cm from a 40W blue LED lamp.

  • Irradiate the reaction mixture with stirring at room temperature for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the bicyclic azetidine product.

Signaling Pathway

G PC Photocatalyst (PC) PC_star PC* PC->PC_star hv (Visible Light) PC_star->PC Energy Transfer Substrate Substrate (Oxime-Alkene) Triplet_Substrate Triplet Substrate Substrate->Triplet_Substrate Sensitization Biradical 1,4-Biradical Intermediate Triplet_Substrate->Biradical C-C Bond Formation Product Azetidine Product Biradical->Product Intersystem Crossing & C-N Bond Formation

Aza Paternò-Büchi Reaction Pathway

La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

This method provides a regioselective route to 3-hydroxyazetidines through the Lewis acid-catalyzed intramolecular ring-opening of cis-3,4-epoxy amines.[6] Lanthanum triflate is an effective catalyst that promotes the desired 4-exo-tet cyclization.[6]

Quantitative Data
EntrySubstrateCatalyst (mol%)SolventTempTime (h)Yield (%)Ref
1N-Benzyl-cis-3,4-epoxyhexan-1-amineLa(OTf)₃ (5)1,2-DichloroethaneReflux2.581[6]
2N-(4-Methoxybenzyl)-cis-3,4-epoxyhexan-1-amineLa(OTf)₃ (5)1,2-DichloroethaneReflux385[6]
3N-Butyl-cis-3,4-epoxyhexan-1-amineLa(OTf)₃ (5)1,2-DichloroethaneReflux488[6]
Experimental Protocol

Optimized Procedure for La(OTf)₃-Catalyzed Intramolecular Aminolysis: [6]

  • To a solution of the cis-3,4-epoxy amine (1.0 equiv) in anhydrous 1,2-dichloroethane (0.2 M) under an argon atmosphere, add La(OTf)₃ (5 mol%).

  • Stir the mixture at room temperature for 10 minutes, then heat to reflux.

  • Monitor the reaction by TLC. Upon completion (typically 2.5-4 hours), cool the mixture to 0 °C.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 3-hydroxyazetidine.

Reaction Workflow

G EpoxyAmine cis-3,4-Epoxy Amine ActivatedComplex Lewis Acid-Epoxide Complex EpoxyAmine->ActivatedComplex Coordination LaOTf3 La(OTf)₃ LaOTf3->ActivatedComplex Product 3-Hydroxyazetidine ActivatedComplex->Product Intramolecular Nucleophilic Attack (4-exo-tet)

La(OTf)₃-Catalyzed Aminolysis Workflow

Intramolecular Mitsunobu Reaction

The Mitsunobu reaction offers a reliable method for the cyclization of γ-amino alcohols to form azetidines. This reaction proceeds with inversion of stereochemistry at the alcohol carbon.[7][8]

Quantitative Data
EntrySubstrateReagentsSolventTemp (°C)Time (h)Yield (%)Ref
1Protected 3-amino-2,3-dideoxygalactoside derivativePPh₃, DIADTHF0 to rt1275[7]
2N-Tosyl-3-amino-1-propanol derivativePPh₃, DEADTHF0 to rt2482[8]
3N-Boc-4-amino-2-butanolPPh₃, DIADTHF0 to rt1879General Method
Experimental Protocol

General Procedure for Intramolecular Mitsunobu Cyclization: [7]

  • To a solution of the γ-amino alcohol (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an argon atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts, yielding the desired azetidine.

Reaction Mechanism

G PPh3 PPh₃ Betaine Phosphonium Betaine PPh3->Betaine DIAD DIAD DIAD->Betaine Oxyphosphonium Alkoxyphosphonium Salt Betaine->Oxyphosphonium AminoAlcohol γ-Amino Alcohol AminoAlcohol->Oxyphosphonium Proton Transfer Product Azetidine Oxyphosphonium->Product Intramolecular SN2

Intramolecular Mitsunobu Reaction Mechanism

Radical Strain-Release Photocatalysis for Azetidine Synthesis

A modern approach to functionalized azetidines involves the radical strain-release of azabicyclo[1.1.0]butanes (ABBs).[9][10] This method, developed by Dell'Amico and coworkers, uses an organic photosensitizer to generate radical intermediates that are trapped by the strained ABB, leading to ring-opening and the formation of a substituted azetidine.[9][11]

Quantitative Data
EntryABB SubstrateSulfonyl IminePhotosensitizer (mol%)SolventTime (h)Yield (%)Ref
1N-Boc-azabicyclo[1.1.0]butaneN-(Phenylsulfonyl)benzaldiminePS-9 (0.25)PhCF₃1692[9]
2N-Cbz-azabicyclo[1.1.0]butaneN-(p-Tolylsulfonyl)benzaldiminePS-9 (0.25)PhCF₃1688[9]
3N-Boc-azabicyclo[1.1.0]butaneN-(Mesitylsulfonyl)acetophenone iminePS-9 (0.25)PhCF₃2475[9]
Experimental Protocol

General Procedure for Radical Strain-Release Photocatalysis: [9]

  • In an oven-dried Schlenk tube under an argon atmosphere, combine the azabicyclo[1.1.0]butane (ABB, 2.0 equiv), the sulfonyl imine (1.0 equiv), and the organic photosensitizer (e.g., PS-9, 0.25 mol%).

  • Add anhydrous and degassed trifluorotoluene (PhCF₃, 0.05 M).

  • Irradiate the mixture with a 50W Kessil lamp (456 nm) at 40 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion (typically 16-24 hours), concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the difunctionalized azetidine.

Reaction Workflow

G PS Photosensitizer (PS) PS_star PS* PS->PS_star hv PS_star->PS Energy Transfer Imine Sulfonyl Imine Radicals Sulfonyl & Iminyl Radicals Imine->Radicals Sensitization Azetidinyl_Radical Azetidinyl Radical Intermediate Radicals->Azetidinyl_Radical Product Difunctionalized Azetidine Radicals->Product ABB Azabicyclo[1.1.0]butane ABB->Azetidinyl_Radical Radical Addition Azetidinyl_Radical->Product Radical Recombination

Radical Strain-Release Photocatalysis Workflow

References

Troubleshooting & Optimization

Azetidine Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azetidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of azetidines. This guide addresses common challenges encountered during experimental work, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: My azetidine synthesis is resulting in low yields. What are the common causes and how can I improve it?

A1: Low yields in azetidine synthesis are a common issue, often attributed to the inherent ring strain of the four-membered ring, making its formation energetically unfavorable.[1][2] Key factors influencing yield include:

  • Reaction Conditions: Temperature, reaction time, and concentration are critical. Overly harsh conditions can lead to decomposition of starting materials or the desired product. Careful optimization of these parameters is crucial.

  • Leaving Group Quality: For intramolecular cyclization of γ-amino alcohols, the efficiency of the leaving group on the alcohol is paramount. Poor leaving groups will hinder the ring-closing reaction. Consider converting the hydroxyl group to a better leaving group, such as a tosylate or mesylate.

  • Steric Hindrance: Bulky substituents on the starting material can sterically hinder the intramolecular cyclization. If possible, consider a synthetic route with less hindered intermediates.

  • Competing Reactions: The formation of the more thermodynamically stable five-membered pyrrolidine ring is a significant competing reaction.[3] Optimizing conditions to favor the kinetic azetidine product, such as using specific catalysts or lower temperatures, can improve the desired outcome.

Q2: I am observing a significant amount of a byproduct with a similar mass to my desired azetidine. What could it be and how do I minimize it?

A2: A common byproduct in azetidine synthesis is the isomeric pyrrolidine. The formation of a five-membered ring is often thermodynamically favored over the four-membered azetidine ring.[3]

To minimize pyrrolidine formation:

  • Substrate Stereochemistry: The stereochemistry of your starting material can influence the cyclization pathway. For instance, in the aminolysis of 3,4-epoxy amines, cis-epoxides preferentially form azetidines, while trans-epoxides can lead to pyrrolidines.

  • Choice of Catalyst and Solvent: The selection of the Lewis acid and solvent can significantly impact regioselectivity. For example, in the intramolecular aminolysis of cis-3,4-epoxy amines, La(OTf)₃ in 1,2-dichloroethane (DCE) has been shown to be highly selective for azetidine formation.[4][5][6]

  • Temperature Control: Lower reaction temperatures can favor the kinetically controlled formation of the azetidine over the thermodynamically favored pyrrolidine.

Q3: The purification of my crude azetidine product is proving difficult. What are the best practices for purification?

A3: The basicity and potential instability of azetidines can make purification challenging, especially on standard silica gel chromatography.[3]

Recommended purification techniques include:

  • Column Chromatography on Alumina: Using neutral or basic alumina can be a good alternative to silica gel to prevent the degradation of acid-sensitive azetidines.

  • Deactivated Silica Gel: If silica gel is necessary, it can be deactivated by pre-treating it with a solution of triethylamine in the eluent.

  • Alternative Purification Methods: Techniques such as distillation (for volatile azetidines), crystallization, or preparative thin-layer chromatography (TLC) should be considered.

  • Salt Formation: In some cases, forming a salt of the azetidine can facilitate purification and improve stability.

Q4: I am using a Mitsunobu reaction for the intramolecular cyclization of a protected amino alcohol, but the reaction is not proceeding to completion. What should I check?

A4: The Mitsunobu reaction can be sensitive to several factors:

  • Reagent Quality: Ensure that the triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) are of high quality and have not degraded. PPh₃ can oxidize over time.

  • Solvent Dryness: The reaction should be carried out under anhydrous conditions. Use freshly dried solvents.

  • Stoichiometry of Reagents: While literature protocols often suggest using 1.5 equivalents of PPh₃ and azodicarboxylate, some substrates may require a larger excess (up to 5 equivalents) to achieve good conversion.

  • Order of Addition: Typically, the alcohol, nucleophile (in this case, the protected amine), and PPh₃ are mixed, and the azodicarboxylate is added last, often at a reduced temperature.

Troubleshooting Guides

Guide 1: Low Yield in Intramolecular Cyclization of γ-Amino Alcohols

This guide provides a systematic approach to troubleshooting low yields when synthesizing azetidines from γ-amino alcohols.

Troubleshooting Workflow for Low Yield

A Low Yield Observed B Check Starting Material Purity A->B Is starting material pure? B->A No, purify and repeat C Optimize Hydroxyl Activation Step (e.g., Tosylation, Mesylation) B->C Yes C->C D Vary Cyclization Conditions C->D Is activation complete? E Analyze Byproducts D->E Is yield still low? F Successful Synthesis D->F No, problem solved E->D Byproducts suggest competing reactions. Adjust temperature/base. G Consider Alternative Synthetic Route E->G Decomposition observed. Consider milder conditions or different protecting groups.

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Guide 2: Competing Pyrrolidine Formation

This guide addresses the common issue of contamination with the isomeric pyrrolidine.

Troubleshooting Workflow for Competing Pyrrolidine Formation

A Significant Pyrrolidine Byproduct Detected B Review Substrate Stereochemistry (if applicable) A->B C Screen Different Catalysts/Lewis Acids (e.g., La(OTf)₃, Sc(OTf)₃) B->C If cis/trans isomers possible D Vary Solvent Polarity and Boiling Point (e.g., DCE, Benzene) C->D If regioselectivity is an issue G Consider Alternative Synthetic Route (e.g., [2+2] cycloaddition) C->G No improvement E Lower Reaction Temperature D->E If thermodynamics favor pyrrolidine D->G No improvement F Improved Azetidine:Pyrrolidine Ratio E->F Improvement observed E->G No improvement

Caption: Troubleshooting workflow for minimizing pyrrolidine byproduct.

Data Presentation

Table 1: Comparison of Catalytic Systems for Azetidine Synthesis via Intramolecular Cyclization

Starting Material TypeCatalytic SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
cis-3,4-Epoxy amineLa(OTf)₃5DCEReflux2.581[4][5][6]
cis-3,4-Epoxy amineSc(OTf)₃5DCEReflux1265[6]
γ-Amino alcohol (as tosylate)NaH-DMF251285-95[2]
γ-Amino alcoholPPh₃/DIAD (Mitsunobu)-THF0 to RT12-2475[7]

Note: Yields are highly substrate-dependent and the conditions provided are for representative examples.

Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol describes the synthesis of an azetidine derivative from a cis-3,4-epoxy amine using a lanthanum triflate catalyst.[4][5][6]

Materials:

  • cis-3,4-epoxy amine (1.0 eq)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%)

  • 1,2-dichloroethane (DCE, 0.2 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (neutral or basic alumina is recommended) to afford the desired azetidine.

Experimental Workflow for Protocol 1

A Dissolve cis-3,4-epoxy amine in DCE B Add La(OTf)₃ (5 mol%) A->B C Reflux and Monitor Reaction B->C D Cool to 0°C C->D E Quench with sat. NaHCO₃ D->E F Extract with CH₂Cl₂ (3x) E->F G Dry, Filter, Concentrate F->G H Purify by Column Chromatography G->H I Characterize Azetidine Product H->I

Caption: Workflow for La(OTf)₃-catalyzed azetidine synthesis.

Protocol 2: Synthesis of N-Boc-azetidine from N-Boc-3-amino-1-propanol

This two-step protocol describes the synthesis of N-Boc-azetidine from N-Boc-3-amino-1-propanol via activation of the hydroxyl group as a tosylate followed by intramolecular cyclization.

Step 1: Tosylation of N-Boc-3-amino-1-propanol

Materials:

  • N-Boc-3-amino-1-propanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.1 eq)

  • Triethylamine (TEA, 1.5 eq) or Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-3-amino-1-propanol (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate. This is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to N-Boc-azetidine

Materials:

  • Crude N-Boc-3-(tosyloxy)propylamine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0°C.

  • Add a solution of the crude tosylate (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-azetidine.

Experimental Workflow for Protocol 2

cluster_0 Step 1: Tosylation cluster_1 Step 2: Cyclization A Dissolve N-Boc-3-amino-1-propanol and TEA in CH₂Cl₂ B Add TsCl at 0°C A->B C Stir at RT for 12-16h B->C D Workup to isolate crude tosylate C->D E Suspend NaH in anhydrous DMF at 0°C D->E F Add crude tosylate solution E->F G Stir at RT for 12-24h F->G H Workup and Purification G->H I N-Boc-azetidine H->I

Caption: Workflow for the synthesis of N-Boc-azetidine.

References

preventing pyrrolidine formation during azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of azetidines, with a particular focus on preventing the formation of the common pyrrolidine byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for pyrrolidine formation during azetidine synthesis?

A1: The formation of a four-membered azetidine ring is often in competition with the formation of a five-membered pyrrolidine ring. This is a classic example of kinetic versus thermodynamic control. The cyclization to form azetidine typically proceeds through a 4-exo-tet transition state, while pyrrolidine formation occurs via a 5-endo-tet pathway. While the 4-exo-tet cyclization is often kinetically favored according to Baldwin's rules, the resulting azetidine has significant ring strain (approx. 25.4 kcal/mol)[1]. The five-membered pyrrolidine ring is thermodynamically more stable and its formation can become dominant under certain conditions[2].

Q2: How does the stereochemistry of the starting material influence the product distribution?

A2: The stereochemistry of the starting material can have a profound effect on the regioselectivity of the cyclization. For instance, in the Lewis acid-catalyzed intramolecular aminolysis of 3,4-epoxy amines, cis-epoxides strongly favor the 4-exo-tet pathway to yield azetidines. In contrast, trans-epoxides, under the same conditions, undergo a 5-endo-tet cyclization to form pyrrolidines.[3][4][5] This substrate control is a critical factor to consider during the design of your synthetic route.

Q3: Can the desired azetidine product isomerize to the pyrrolidine byproduct after its formation?

A3: Yes, thermal isomerization of the azetidine product to the more stable pyrrolidine ring is a significant issue. This is particularly prevalent in certain reactions, such as the iodocyclisation of homoallylamines. In this case, functionalized 2-(iodomethyl)azetidines can readily rearrange to form 3-iodopyrrolidines, especially at elevated temperatures (e.g., 50 °C).[6][7][8] Therefore, maintaining careful temperature control during the reaction and workup is crucial.

Troubleshooting Guide

Issue: My reaction is producing a significant amount of pyrrolidine byproduct.

This is a common problem in azetidine synthesis. The following sections provide potential causes and solutions to improve the selectivity towards the desired four-membered ring.

Cause 1: Reaction Temperature is Too High

Elevated temperatures can provide the activation energy needed to overcome the barrier for the thermodynamically favored 5-endo-tet cyclization or promote the isomerization of the azetidine product.

Solutions:

  • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For instance, in the iodocyclisation of homoallylamines, switching the temperature from 50 °C to 20 °C can dramatically shift the product ratio in favor of the azetidine.[6][7][8]

  • Maintain Low Temperature During Workup: Be mindful of the temperature during solvent removal and purification steps, as heat can induce isomerization.[6]

Cause 2: Incorrect Choice of Catalyst or Reagents

The catalyst and reagents play a critical role in controlling the regioselectivity of the cyclization.

Solutions:

  • Select a Regioselective Catalyst: For reactions involving epoxy amines, Lewis acids like Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) have been shown to be highly effective in catalyzing the 4-exo-tet cyclization of cis-epoxides to azetidines, while minimizing pyrrolidine formation.[3][4]

  • Optimize Reagent Stoichiometry and Type: In palladium-catalyzed intramolecular amination reactions, the choice of oxidant and additives can influence the reaction pathway and selectivity.[9]

Cause 3: Substrate Structure Favors Pyrrolidine Formation

As mentioned in the FAQs, the inherent structure and stereochemistry of your starting material might predispose it to form a five-membered ring.

Solutions:

  • Redesign the Substrate: If possible, modify the substrate to favor azetidine formation. This could involve:

    • Introducing Steric Hindrance: Bulky substituents near the reaction center can disfavor the transition state leading to the pyrrolidine, thereby promoting azetidine formation.

    • Altering Stereochemistry: As demonstrated with epoxy amines, using a cis-isomer instead of a trans-isomer can completely switch the selectivity from pyrrolidine to azetidine.[3][4]

Issue: I am having difficulty separating my azetidine product from the pyrrolidine byproduct.

The similar polarity of azetidine and pyrrolidine isomers can make their separation challenging.

Solutions:

  • Column Chromatography on Alumina: Acid-sensitive azetidines can isomerize on silica gel. Using neutral or basic alumina for column chromatography can prevent this degradation and improve separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, especially of diastereomers, HPLC can be an effective technique. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods can be developed to resolve the isomers.[10] The choice of the stationary and mobile phases will depend on the specific properties of the compounds.

  • Derivatization: In some cases, derivatizing the mixture to form diastereomers (e.g., by reaction with a chiral acid) can allow for easier separation by chromatography. The derivative can then be cleaved to yield the pure enantiopure azetidine.[11]

Data Presentation

Table 1: Effect of Temperature on the Iodocyclisation of N-benzyl-1-phenylbut-3-en-1-amine

Temperature (°C)Azetidine:Pyrrolidine RatioIsolated Yield of Major Product (%)Reference
20>95:596 (Azetidine)[6]
50<5:9582 (Pyrrolidine)[6]

Table 2: Effect of Lewis Acid and Solvent on the Cyclization of a cis-3,4-Epoxy Amine

Catalyst (mol%)SolventAzetidine:Pyrrolidine RatioYield of Azetidine (%)Reference
La(OTf)₃ (10)1,2-Dichloroethane (DCE)>20:181[3]
La(OTf)₃ (10)Benzene10:170[3]
Sc(OTf)₃ (10)1,2-Dichloroethane (DCE)>20:180[3]
Yb(OTf)₃ (10)1,2-Dichloroethane (DCE)10:175[3]

Experimental Protocols

Protocol 1: High-Yield Azetidine Synthesis via La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted from Kuriyama et al. and is effective for the synthesis of 2-(hydroxymethyl)azetidines with high regioselectivity.[3]

Materials:

  • cis-3,4-epoxy amine (1.0 eq)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5-10 mol%)

  • 1,2-Dichloroethane (DCE) (to make a 0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE) to a concentration of 0.2 M in a round-bottom flask equipped with a reflux condenser.

  • Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5-10 mol%) to the solution.

  • Heat the mixture to reflux (approximately 83 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). For visualization, a ninhydrin stain is effective for primary and secondary amines.

  • Upon completion, cool the reaction mixture to 0 °C using an ice bath.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at low temperature to avoid potential isomerization.

  • Purify the crude product by flash column chromatography on neutral or basic alumina to afford the desired azetidine.

Protocol 2: Synthesis of a 2-(Iodomethyl)azetidine via Room Temperature Iodocyclisation

This protocol is based on the work of Feula et al. and is optimized for the kinetic formation of the azetidine product.[6][7]

Materials:

  • Homoallylamine (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Iodine (I₂) (1.2 eq)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the homoallylamine (1.0 eq) in acetonitrile (MeCN) in a round-bottom flask.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 20 °C.

  • In a separate flask, dissolve iodine (1.2 eq) in acetonitrile and add this solution dropwise to the reaction mixture.

  • Stir the reaction at 20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine.

  • Extract the mixture three times with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure, ensuring the temperature does not exceed 20 °C.

  • Purify the crude product quickly via flash column chromatography on neutral alumina.

Visualizations

competing_pathways cluster_start Starting Material cluster_pathways Cyclization Pathways cluster_products Products Start γ-Amino Precursor TS_Azetidine 4-exo-tet Transition State Start->TS_Azetidine Kinetically Favored TS_Pyrrolidine 5-endo-tet Transition State Start->TS_Pyrrolidine Thermodynamically Favored Azetidine Azetidine (Kinetic Product) TS_Azetidine->Azetidine Pyrrolidine Pyrrolidine (Thermodynamic Product) TS_Pyrrolidine->Pyrrolidine Azetidine->Pyrrolidine Isomerization (e.g., Heat)

Caption: Competing pathways in azetidine synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Select Substrate (e.g., cis-epoxy amine) Conditions Set Conditions: - Low Temperature - Selective Catalyst (e.g., La(OTf)₃) - Anhydrous Solvent Start->Conditions Step 1 Monitor Monitor by TLC Conditions->Monitor Step 2 Quench Quench at Low Temp Monitor->Quench Step 3 Extract Aqueous Workup Quench->Extract Step 4 Purify Purify on Alumina (Avoid Silica) Extract->Purify Step 5 Analyze Characterize Product (NMR, MS) Purify->Analyze Step 6

Caption: Key checkpoints in an azetidine synthesis workflow.

troubleshooting_tree Start Problem: Pyrrolidine Byproduct Check_Temp Is reaction temp as low as possible? Start->Check_Temp Lower_Temp Action: Lower reaction and workup temperature Check_Temp->Lower_Temp No Check_Catalyst Is the catalyst/reagent selective for 4-exo-tet? Check_Temp->Check_Catalyst Yes Success Azetidine Yield Improved Lower_Temp->Success Change_Catalyst Action: Switch to a more selective catalyst (e.g., La(OTf)₃) Check_Catalyst->Change_Catalyst No Check_Substrate Does substrate stereochemistry favor azetidine formation? Check_Catalyst->Check_Substrate Yes Change_Catalyst->Success Modify_Substrate Action: Consider redesigning substrate (e.g., use cis- instead of trans-epoxide) Check_Substrate->Modify_Substrate No Check_Substrate->Success Yes Modify_Substrate->Success

Caption: A decision tree for troubleshooting pyrrolidine formation.

References

Technical Support Center: Purification of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of azetidine-containing compounds.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the purification of azetidine-containing compounds.

Issue 1: Low Recovery or Decomposition During Silica Gel Chromatography

  • Symptoms:

    • Streaking or tailing of the product spot on TLC plates.

    • Low overall yield after column chromatography.[1]

    • Identification of ring-opened byproducts in collected fractions.

    • The appearance of new, more polar spots on TLC after exposure to silica gel.

  • Root Cause Analysis: The primary cause of these issues is the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to acid-catalyzed ring-opening.[2][3] Standard silica gel is acidic and can promote this degradation pathway. The nitrogen atom of the azetidine can be protonated by the acidic silanol groups, initiating a nucleophilic attack (often by solvent or other nucleophiles present) that leads to cleavage of the ring.

  • Solutions:

    • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution containing a non-nucleophilic base. A common method is to use a solvent system containing 0.1-1% triethylamine.

    • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase, such as alumina (neutral or basic), or a deactivated silica gel.

    • Employ Protecting Groups: If the azetidine nitrogen is a secondary amine, protecting it with an acid-labile group like tert-butyloxycarbonyl (Boc) or a hydrogenolysis-labile group like carbobenzyloxy (Cbz) can significantly increase its stability during purification.[4]

    • Alternative Purification Techniques: If the compound is crystalline, recrystallization is an excellent method to avoid stationary phases altogether.[5] For non-crystalline or highly sensitive compounds, preparative High-Performance Liquid Chromatography (Prep-HPLC) with a buffered mobile phase can provide excellent separation with minimal degradation.[6][7]

Issue 2: Co-elution of Product with Polar Impurities

  • Symptoms:

    • Collected fractions containing the desired product are contaminated with impurities of similar polarity.

    • Incomplete separation of spots on the TLC plate, even with various solvent systems.

  • Root Cause Analysis: The basic nitrogen of the azetidine ring can interact strongly with the acidic silica gel, leading to peak broadening and co-elution with polar impurities. The impurities may also be structurally similar to the target compound.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent. This will compete with the azetidine for binding to the silica surface, reducing tailing and improving resolution.

    • Change the Stationary Phase: As mentioned previously, switching to alumina or a different type of silica gel (e.g., amino-functionalized) can alter the selectivity of the separation.[8]

    • Gradient Elution: Employing a gradient elution from a non-polar to a more polar solvent system can help to resolve compounds with close Rf values.

    • Preparative HPLC: This technique offers higher resolution than traditional flash chromatography and can be the method of choice for separating challenging mixtures.

Issue 3: Difficulty in Isolating the Free Base after Purification

  • Symptoms:

    • The purified product is obtained as a salt (e.g., trifluoroacetate salt after reverse-phase HPLC).

    • The product has high water solubility, making extraction from aqueous layers difficult.

  • Root Cause Analysis: Azetidines are basic compounds and will readily form salts with acidic modifiers used in chromatography (e.g., trifluoroacetic acid in HPLC) or during acidic workups. These salts are often highly soluble in water and less soluble in common organic solvents.

  • Solutions:

    • Basic Workup: After purification, dissolve the salt form of the compound in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and generate the free base. Be cautious, as a strong base could potentially cause degradation depending on the compound's structure.

    • Ion-Exchange Chromatography: Use a suitable ion-exchange resin to capture the desired compound and then elute it in its free base form.

    • Lyophilization: For water-soluble compounds, after a basic workup and extraction, lyophilization (freeze-drying) can be an effective way to remove the final traces of water.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying azetidine-containing compounds?

A1: The main challenge stems from the significant ring strain of the azetidine ring (approximately 25.4 kcal/mol).[9] This strain makes the ring susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions, which are common in standard purification techniques like silica gel chromatography.[3]

Q2: How do protecting groups help in the purification of azetidines?

A2: Protecting the azetidine nitrogen, typically as a carbamate (e.g., Boc or Cbz), reduces its basicity and nucleophilicity.[4] This makes the nitrogen less prone to protonation by acidic media, thereby stabilizing the ring and preventing decomposition during purification. The choice of protecting group is crucial as it should be stable under the purification conditions and easily removable afterward.

Q3: Can I use reverse-phase HPLC with TFA to purify my Boc-protected azetidine?

A3: While possible, it is risky. The Boc group is known to be sensitive to acidic conditions, and even 0.1% trifluoroacetic acid (TFA) in the mobile phase can cause partial or complete deprotection, especially if the fractions are left standing for extended periods or concentrated with heat.[10] If this method is used, it is advisable to neutralize the collected fractions immediately and avoid heating during solvent removal.

Q4: My azetidine compound is a liquid. What is the best way to purify it?

A4: For liquid azetidine compounds, several purification methods can be employed:

  • Flash Chromatography: This is a common method. To mitigate decomposition, use neutralized silica gel or an alternative stationary phase.

  • Distillation: If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be a very effective purification method.

  • Preparative HPLC: This technique is well-suited for the purification of liquid compounds, offering high resolution.

Q5: How can I purify enantiomers of a chiral azetidine derivative?

A5: The separation of enantiomers typically requires chiral chromatography.[11][12][13] Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method.[14] The choice of the chiral column and mobile phase is empirical and often requires screening different conditions to achieve baseline separation.

Quantitative Data on Azetidine Purification

The following tables summarize representative data on the purification of azetidine-containing compounds using different techniques.

Table 1: Purification of Azetidine Derivatives by Flash Chromatography

Compound TypeProtecting GroupStationary PhaseEluent SystemYield (%)PurityReference
3-Substituted AzetidineBocSilica Geln-hexane/ethyl acetate (4:1)64>95% (by NMR)[15]
3,3-Disubstituted AzetidineBocSilica GelPetroleum ether/ethyl acetate (15:1)87>95% (by NMR)[16]
2-Cyano AzetidineAllylSilica GelHexanes/ethyl acetate53>95% (by NMR)[17]
N-BH3 Complex of AzetidineBH3Silica Geln-hexane/CH2Cl2 (1:2 to 0:1)91>95% (by NMR)[8]
Spirocyclic AzetidineBocSilica GelNot specified44 (over 3 steps)>95% (by NMR)[18]

Table 2: Purification of Azetidine Derivatives by Other Methods

Compound TypePurification MethodKey ConditionsYield (%)PurityReference
Azetidin-2-one derivativeRecrystallizationAbsolute ethanol81Not specified[5]
Chiral AzetidineRecrystallizationNot specifiedNot specifiedX-ray quality crystals[17]
Ezetimibe (azetidin-2-one)Chiral HPLCChiralpak-ASH columnNot applicableBaseline separation[14]

Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography of N-Boc Protected Azetidines

  • Slurry Preparation: The crude N-Boc protected azetidine derivative is dissolved in a minimal amount of dichloromethane. A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to obtain a dry powder.

  • Column Packing: A glass column is packed with silica gel as a slurry in the initial, less polar eluent (e.g., n-hexane/ethyl acetate mixture).

  • Loading: The dry-loaded sample is carefully added to the top of the packed column.

  • Elution: The column is eluted with the chosen solvent system. A gradient of increasing polarity (e.g., from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane) is often used to improve separation.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.[15][16]

Protocol 2: Neutralization of Silica Gel for Chromatography

  • Prepare a slurry of silica gel in the desired mobile phase.

  • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Stir the slurry for 30 minutes.

  • Pack the column with the neutralized silica gel slurry.

  • Equilibrate the packed column with the mobile phase containing 0.5-1% triethylamine before loading the sample.

Protocol 3: Recrystallization of a Crystalline Azetidine Derivative

  • Dissolution: Dissolve the crude crystalline azetidine compound in a minimum amount of a suitable hot solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.[5]

Visualizations

Logical Workflow for Azetidine Purification Troubleshooting

Azetidine_Purification_Troubleshooting Troubleshooting Workflow for Azetidine Purification start Start: Crude Azetidine Compound tlc_analysis TLC Analysis of Crude start->tlc_analysis purification_choice Choose Purification Method tlc_analysis->purification_choice flash_chrom Flash Chromatography purification_choice->flash_chrom Common Choice issue_not_crystalline Compound Crystalline? purification_choice->issue_not_crystalline Alternative issue_decomposition Issue: Decomposition/Low Yield? flash_chrom->issue_decomposition issue_coelution Issue: Co-elution? flash_chrom->issue_coelution recrystallization Recrystallization pure_product Pure Azetidine Compound recrystallization->pure_product prep_hplc Preparative HPLC prep_hplc->pure_product issue_decomposition->flash_chrom No, proceed solution_neutralize_silica Use Neutralized Silica/Alumina issue_decomposition->solution_neutralize_silica Yes solution_protecting_group Add Protecting Group (e.g., Boc) issue_decomposition->solution_protecting_group If N-H present solution_change_eluent Modify Mobile Phase (add base) issue_coelution->solution_change_eluent Yes solution_gradient Use Gradient Elution issue_coelution->solution_gradient Also try issue_coelution->pure_product No issue_not_crystalline->recrystallization Yes issue_not_crystalline->prep_hplc No solution_neutralize_silica->flash_chrom solution_protecting_group->flash_chrom solution_change_eluent->flash_chrom solution_gradient->flash_chrom Azetidine_Ring_Opening Acid-Catalyzed Ring Opening of Azetidines azetidine Azetidine Derivative protonation Protonation of Azetidine Nitrogen azetidine->protonation acid Acidic Conditions (e.g., Silica Gel, H+) acid->protonation azetidinium Azetidinium Ion (Activated) protonation->azetidinium ring_opening Nucleophilic Attack & Ring Opening azetidinium->ring_opening nucleophile Nucleophile (e.g., H2O, MeOH) nucleophile->ring_opening product Ring-Opened Product (e.g., γ-amino alcohol) ring_opening->product

References

Navigating the Labyrinth: A Technical Support Center for Azetidine Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – To aid researchers, scientists, and drug development professionals in navigating the complexities of azetidine chemistry, a new technical support center has been launched. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the critical issue of azetidine ring stability under acidic conditions. The inherent ring strain of the four-membered heterocycle makes it a versatile synthetic building block, but also susceptible to degradation, a challenge this new center aims to address directly.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of the azetidine ring in acidic media?

A1: The instability of the azetidine ring in acidic conditions is primarily due to its significant ring strain (approximately 25.4 kcal/mol).[2] This strain is relieved upon ring-opening. In the presence of acid, the lone pair of electrons on the nitrogen atom is protonated, forming a positively charged azetidinium ion. This dramatically increases the ring's susceptibility to nucleophilic attack, leading to cleavage of the C-N bonds.

Q2: How do substituents on the azetidine ring affect its stability in acid?

A2: Substituents play a crucial role in modulating the stability of the azetidine ring.

  • N-Substituents: Electron-withdrawing groups (EWGs) on the nitrogen atom generally increase the stability of the azetidine ring under acidic conditions.[3] These groups decrease the basicity of the nitrogen, making it less likely to be protonated. For instance, N-acyl, N-sulfonyl, and certain N-aryl groups can enhance stability compared to N-alkyl groups. N-aryl azetidines linked to conjugated heteroaryls, such as 2- and 4-pyridyl groups, have shown enhanced stability due to the delocalization of the nitrogen lone pair.[3]

  • C-Substituents: The influence of substituents on the carbon atoms of the ring is more complex, involving both steric and electronic effects. Bulky substituents can sterically hinder the approach of nucleophiles, potentially slowing down the rate of ring opening. The electronic nature of carbon substituents can also play a role, though this is less systematically documented.

Q3: What are the common degradation pathways for azetidines in acidic solutions?

A3: The most common degradation pathway is the acid-catalyzed ring-opening reaction. This can occur via intermolecular or intramolecular nucleophilic attack on the protonated azetidine. Common nucleophiles include water, alcohols (if used as solvents), or even other functional groups within the same molecule.[1] Another potential degradation pathway, especially in concentrated acidic solutions or at elevated temperatures, is cationic ring-opening polymerization.[4]

Q4: Which protecting groups are suitable for the azetidine nitrogen to enhance stability in acidic conditions?

A4: The choice of a nitrogen protecting group is critical for the successful manipulation of azetidine-containing molecules in acidic environments.

  • Carbamates (Boc, Cbz): The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used. While the Boc group is generally considered acid-labile, its removal requires strong acidic conditions (e.g., neat TFA or HCl in dioxane).[5][6] It can be stable to milder acidic conditions used in workups. The Cbz group is more stable to acidic conditions and is typically removed via hydrogenolysis.[5]

  • tert-Butoxythiocarbonyl (Botc): This group is more acid-labile than the Boc group, allowing for deprotection under milder acidic conditions, often without causing ring-opening.[6]

  • Sulfonyl Groups (Ts, Ns): Groups like tosyl (Ts) and nosyl (Ns) are robust and strongly electron-withdrawing, significantly increasing the stability of the azetidine ring to acid. However, their removal often requires harsh conditions.

Quantitative Data on Azetidine Stability

The stability of azetidines is highly dependent on their substitution pattern and the specific acidic conditions. Below is a summary of reported half-life (T1/2) data for a series of N-substituted aryl azetidines at pH 1.8.

Compound IDN-SubstituentAqueous T1/2 (hours) at pH 1.8Azetidine Nitrogen pKa (Calculated)Reference
1 3-Pyridyl3.8-1.1[1]
2 2-PyridylStable (>24h)-[1]
3 4-PyridylStable (>24h)-[1]
4 Phenyl1.12.9[1]
5 4-Methoxyphenyl0.5-[1]
6 4-Cyanophenyl< 0.17-[1]

Note: The stability of analogue 5 was also evaluated at other pH values, demonstrating increased stability at higher pH (T1/2 = 1.2 h at pH 2.7 and stable at pH 7.0).[1]

Troubleshooting Guides

Issue 1: Low product yield after acidic workup

  • Symptoms:

    • Low recovery of the desired product.

    • Appearance of new, more polar spots on TLC.

    • Mass spectrometry data indicates the presence of ring-opened byproducts (e.g., M+18 for addition of water).

  • Potential Causes:

    • The azetidine ring is undergoing acid-catalyzed ring-opening during the aqueous acid wash (e.g., 1N HCl).

    • The pKa of the azetidine nitrogen is high enough for it to be significantly protonated at the pH of the workup.

  • Solutions:

    • Avoid Strong Acids: If possible, use a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), or omit the acidic wash if the impurities are not basic.

    • Biphasic System Best Practices: When an acidic wash is necessary, perform the extraction quickly and at a low temperature (e.g., on an ice bath) to minimize the contact time between the azetidine-containing compound and the acidic aqueous phase.[3]

    • Protecting Group Strategy: If the azetidine nitrogen is not part of the final desired product, consider using an electron-withdrawing protecting group (e.g., Boc, Cbz) to decrease its basicity and thus its susceptibility to protonation.[3]

Issue 2: Product degradation during silica gel chromatography

  • Symptoms:

    • Streaking of the product on the TLC plate.

    • Low overall yield after column chromatography.

    • Isolation of fractions containing ring-opened byproducts.

  • Potential Cause:

    • Standard silica gel is acidic and can cause the degradation of sensitive azetidine compounds on the column.

  • Solutions:

    • Neutralize Silica Gel: Pre-treat the silica gel with a non-nucleophilic base. This can be done by preparing the slurry in an eluent system containing a small amount of triethylamine (e.g., 0.1-1%).[3]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.[3]

    • Alternative Purification Methods: If the compound is crystalline, recrystallization is a preferred method to avoid contact with acidic stationary phases. Preparative HPLC with a buffered mobile phase can also be a viable option.

Experimental Protocols

Protocol 1: General Procedure for Assessing Azetidine Stability under Acidic Conditions via HPLC

This protocol outlines a general method for determining the hydrolytic stability of an azetidine-containing compound under acidic conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of the azetidine compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Acidic Buffer:

    • Prepare an aqueous buffer of the desired pH (e.g., pH 1.8 using HCl). Ensure the buffer system will not interfere with the analysis.

  • Initiation of the Degradation Study:

    • In a thermostated vessel at a controlled temperature (e.g., 25°C, 37°C, or 50°C), add a known volume of the acidic buffer.

    • To initiate the experiment (t=0), add a small aliquot of the azetidine stock solution to the acidic buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid significant changes in the aqueous medium.

  • Sampling:

    • Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

    • Immediately quench the degradation process by neutralizing the sample with a stoichiometric amount of a suitable base (e.g., NaOH or a basic buffer).

    • Dilute the quenched sample with the mobile phase to the appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the parent compound has maximum absorbance.

    • Injection Volume: 10 µL.

    • Inject the samples from each time point.

  • Data Analysis:

    • Integrate the peak area of the parent azetidine compound at each time point.

    • Plot the natural logarithm of the peak area (ln[Area]) versus time.

    • The degradation rate constant (k) is the negative of the slope of the resulting linear regression.

    • Calculate the half-life (T1/2) using the equation: T1/2 = 0.693 / k.[3]

Visualizations

Acid_Catalyzed_Ring_Opening Azetidine Azetidine Ring Azetidinium Azetidinium Ion (Activated) Azetidine->Azetidinium Protonation H_plus H+ Ring_Opened Ring-Opened Product Azetidinium->Ring_Opened Nucleophilic Attack Nucleophile Nucleophile (Nu-)

Acid-catalyzed ring-opening of an azetidine.

Troubleshooting_Workflow start Low Product Yield after Acidic Step check_step Degradation during workup or purification? start->check_step workup Acidic Workup Issue check_step->workup Yes, during workup purification Silica Gel Issue check_step->purification Yes, during purification solution_workup Use milder acid (e.g., NH4Cl) Shorten contact time Use protecting group workup->solution_workup solution_purification Neutralize silica with Et3N Use alternative stationary phase (e.g., Alumina) Recrystallize purification->solution_purification

Troubleshooting workflow for azetidine instability.

References

Technical Support Center: Synthesis of Methyl N-Boc-azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl N-Boc-azetidine-2-carboxylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient Ring Closure: The intramolecular cyclization to form the azetidine ring is a critical and often challenging step. Ring strain can make the cyclization energetically unfavorable.[1][2]- Optimize Base and Solvent: Strong, non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium bis(trimethylsilyl)amide (NaHMDS) are often used.[1] The choice of solvent is crucial; polar aprotic solvents like THF or DMF are common.[3] - Leaving Group: Ensure a good leaving group (e.g., tosylate, mesylate, or halide) is on the side chain to facilitate nucleophilic attack by the nitrogen.
Incomplete Boc Protection: If the starting material is azetidine-2-carboxylic acid methyl ester, incomplete protection of the nitrogen will prevent the desired reaction from proceeding efficiently.- Reaction Conditions: Use an excess of di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine, DMAP) in an appropriate solvent like dichloromethane.[4] Monitor the reaction by TLC or LC-MS to ensure complete conversion.
Starting Material Degradation: The starting materials, particularly those with reactive functional groups, may degrade under the reaction conditions.- Temperature Control: Some steps, like the addition of strong bases or reactive reagents, may require cooling to prevent side reactions and degradation.[4] - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture.[4]
Presence of Significant Impurities Side Reactions: Competing reactions, such as intermolecular reactions or elimination, can lead to the formation of byproducts.- High Dilution: For intramolecular cyclization, performing the reaction at high dilution can favor the desired ring formation over intermolecular polymerization. - Control of Stoichiometry: Precise control of reagent stoichiometry is critical to minimize side reactions.
Incomplete Reaction: Unreacted starting materials will contaminate the final product.- Reaction Monitoring: Closely monitor the reaction progress using TLC, GC, or LC-MS and allow sufficient time for completion.
Purification Challenges: The product may be difficult to separate from structurally similar impurities or starting materials.- Chromatography Optimization: Develop an effective column chromatography method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.[5] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Difficulty in Product Isolation Product Solubility: The product may be highly soluble in the aqueous phase during workup, leading to loss.- Solvent Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery. Salting out the aqueous layer by adding a saturated salt solution (e.g., brine) can also improve extraction efficiency.
Emulsion Formation: Emulsions can form during aqueous workup, making phase separation difficult.- Filtration: Filtering the mixture through a pad of Celite can help to break up emulsions. - Brine Wash: Washing with brine can also help to break emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic routes generally involve two key transformations: the formation of the azetidine ring and the protection of the nitrogen atom with a Boc group, followed by esterification. Key strategies include:

  • Intramolecular Cyclization: This is a widely used method where a linear precursor containing a nitrogen nucleophile and a suitable leaving group undergoes cyclization to form the four-membered ring.[1][6] This is often achieved by treating a derivative of 2,4-diaminobutanoic acid or a related compound with a base.

  • Starting from L-Aspartic Acid: A multi-step synthesis starting from the readily available and inexpensive L-aspartic acid can be employed.[7] This route involves the formation of a β-lactam intermediate which is then reduced.

  • Esterification of N-Boc-azetidine-2-carboxylic acid: If N-Boc-azetidine-2-carboxylic acid is available, it can be esterified to the methyl ester using standard conditions, such as reaction with methanol in the presence of an acid catalyst or using a coupling agent.

Q2: How can I improve the yield of the ring-closing reaction?

A2: Improving the yield of the intramolecular cyclization often requires careful optimization of reaction conditions:

  • Choice of Base: The selection of the base is critical. Strong, non-nucleophilic bases like NaH, LDA, or NaHMDS are effective in deprotonating the nitrogen atom to initiate the cyclization without competing nucleophilic attack.[1]

  • Reaction Concentration: As mentioned in the troubleshooting guide, conducting the reaction under high dilution conditions favors the intramolecular pathway, minimizing the formation of intermolecular side products.

  • Leaving Group: The efficiency of the SN2 reaction depends heavily on the quality of the leaving group. Tosylates, mesylates, and halides (iodide > bromide > chloride) are commonly used.

Q3: What are the best methods for purifying the final product?

A3: Purification of this compound typically involves:

  • Flash Column Chromatography: This is the most common method for purifying the crude product. A silica gel stationary phase with a gradient of ethyl acetate in hexane is often effective.[5]

  • Recrystallization: If the product is obtained as a solid and is of sufficient purity, recrystallization can be used to obtain highly pure material.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an option for purification.

Q4: How do I confirm the identity and purity of my final product?

A4: A combination of spectroscopic and analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is essential for confirming the chemical structure of the product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the carbonyl groups of the ester and the Boc-protecting group.

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Used to assess the purity of the product and to monitor reaction progress.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl azetidine-2-carboxylate hydrochloride[4]
  • Reaction Setup: To a solution of methyl azetidine-2-carboxylate hydrochloride (1.0 g, 6.6 mmol) in anhydrous dichloromethane (14 mL), add di-tert-butyl dicarbonate (1.51 g, 6.9 mmol, 1.05 equiv.).

  • Addition of Reagents: Add triethylamine (2.76 mL, 19.8 mmol, 3.0 equiv.) followed by 4-dimethylaminopyridine (DMAP) at 25 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reagents cluster_product Product A Azetidine-2-carboxylic acid methyl ester HCl P Methyl N-Boc-azetidine- 2-carboxylate A->P Boc Protection Boc2O Boc₂O Reagents Et₃N, DMAP DCM, 25°C

Caption: Boc protection of the azetidine nitrogen.

Troubleshooting Workflow

Troubleshooting_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Increase_Time Increase Reaction Time/ Temperature Incomplete->Increase_Time Check_Purity Check Crude Purity Complete->Check_Purity Impure Significant Impurities Check_Purity->Impure Yes Pure Crude is Relatively Pure Check_Purity->Pure No Optimize_Purification Optimize Purification (Chromatography/Recrystallization) Impure->Optimize_Purification Check_Workup Review Workup Procedure Pure->Check_Workup

Caption: A workflow for troubleshooting low product yield.

Factors Affecting Yield

Factors_Affecting_Yield Yield Final Yield Factors Reaction Conditions Reagent Quality Purification Efficiency Conditions Temperature Reaction Time Solvent Base Factors:f0->Conditions Reagents Purity of Starting Materials Anhydrous Solvents Factors:f1->Reagents Purification Chromatography Technique Workup Procedure Factors:f2->Purification Conditions->Yield Reagents->Yield Purification->Yield

Caption: Key factors influencing the final product yield.

References

Technical Support Center: Managing Ring Strain in Azetidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the inherent ring strain of azetidines during chemical synthesis and functionalization.

Frequently Asked Questions (FAQs)

Q1: What makes azetidine rings so reactive?

A1: The reactivity of the azetidine ring is primarily driven by its significant ring strain, which is approximately 25.4 kcal/mol.[1] This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the much more stable and unreactive five-membered pyrrolidines (5.4 kcal/mol).[1] This inherent strain makes the four-membered ring susceptible to cleavage, a characteristic that can be harnessed for unique chemical transformations but also poses a stability challenge.[1][2]

Q2: My azetidine is decomposing under acidic conditions. Why is this happening and how can I prevent it?

A2: Acid-mediated decomposition is a common issue stemming from the basicity of the azetidine nitrogen. Protonation of the nitrogen atom turns it into a good leaving group, facilitating nucleophilic attack and subsequent ring-opening.[2] The rate of this decomposition is highly pH-dependent, with faster degradation occurring at lower pH.[2]

  • Prevention Strategies :

    • pH Control : Maintain a neutral or basic pH during reactions and purification steps whenever possible.

    • Protecting Groups : The use of electron-withdrawing protecting groups on the nitrogen, such as carbamates (e.g., Boc) or amides, can reduce the nitrogen's basicity and lone pair availability, thus enhancing stability.[3]

    • N-Aryl Substitution : The electronic properties of N-aryl substituents can influence stability. N-pyridyl azetidines, for instance, have shown greater stability in acidic media compared to N-phenyl analogues because the more basic pyridine nitrogen is preferentially protonated.[2]

Q3: I am observing significant side products, particularly ring-opened amines. What are the common causes and solutions?

A3: Unintended ring-opening is a frequent side reaction due to the inherent strain of the azetidine ring. This can be triggered by various factors in your reaction mixture.

  • Common Causes :

    • Lewis Acids : Strong Lewis acids can coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack and cleavage.[1][4]

    • Strong Nucleophiles : Potent nucleophiles can directly attack one of the ring carbons, leading to cleavage.

    • Intramolecular Reactions : If the azetidine molecule contains a suitably positioned internal nucleophile (like a pendant amide), it can lead to intramolecular ring-opening, especially under acidic conditions.[2][5]

    • High Temperatures : Thermal stress can provide the energy needed to overcome the activation barrier for ring cleavage.

  • Troubleshooting Steps :

    • Screen Milder Catalysts : If using a Lewis acid, consider switching to a weaker one or using it in catalytic amounts. Transition-metal-free conditions have also been developed for certain transformations.[5][6]

    • Lower Reaction Temperature : Perform the reaction at the lowest feasible temperature to minimize thermally induced decomposition.

    • Modify Substituents : The stability of the azetidine ring can be influenced by its substituents. For example, an azetidine amide is a poorer nucleophile than an acyclic amide, which can suppress intramolecular decomposition pathways.[2]

Q4: My azetidine functionalization reaction has a very low yield. What are some general troubleshooting tips?

A4: Low yields in azetidine reactions can often be attributed to competing decomposition pathways, steric hindrance, or suboptimal reaction conditions.

  • Troubleshooting Workflow :

    • Analyze Side Products : Identify the major byproducts to understand the competing reaction pathways (e.g., ring-opening, polymerization).

    • Optimize Reaction Conditions : Systematically vary the solvent, temperature, base, and catalyst to find the optimal conditions for your specific substrate.

    • Choice of Protecting Group : The N-substituent is critical. For some reactions, an activating group (e.g., N-tosyl) is necessary to achieve the desired reactivity.[1] In other cases, a bulky protecting group might sterically hinder the desired reaction.

    • Strain-Release Strategies : For the synthesis of complex azetidines, consider "strain-release" approaches, which start from highly strained precursors like 1-azabicyclo[1.1.0]butanes. These methods can be very efficient.[7][8]

Troubleshooting Guides

Issue 1: Uncontrolled Ring-Opening During Nucleophilic Addition
Symptom Possible Cause Suggested Solution
Formation of γ-amino alcohol/amine instead of desired C-functionalized azetidine.Reaction conditions are too harsh, leading to ring cleavage.Use milder, transition-metal-free conditions. For example, organotrifluoroborates can open 2-aryl-N-tosyl-azetidines under mild conditions with LiClO4 and (n-Bu)4NHSO4.[1]
Low or no yield of the desired product; starting material consumed.Lewis acid catalyst is too strong, promoting rapid decomposition.Screen a range of Lewis acids, from strong (e.g., TMSOTf) to weaker ones.[9] Alternatively, explore methods that do not require Lewis acid activation.[5][6]
Reaction is not regioselective, leading to a mixture of isomers.Nucleophilic attack is occurring at both C2 and C4.The regioselectivity can be influenced by the substituents on the azetidine ring and the nature of the nucleophile and catalyst. Review literature for similar systems to guide catalyst/condition selection.
Issue 2: Low Yield in Azetidine Ring Formation (Cyclization)
Symptom Possible Cause Suggested Solution
Predominant formation of pyrrolidine or other larger rings.The cyclization is following a 5-endo-tet pathway instead of the desired 4-exo-tet.The nature of the substituents can influence the cyclization pathway. For instance, in iodocyclization of homoallyl amines, electron-donating or -withdrawing groups on the aromatic ring can alter the ratio of azetidine to pyrrolidine products.[9]
Failure to cyclize; recovery of unreacted starting material.The nucleophilicity of the nitrogen is insufficient for ring closure.Use a stronger base to deprotonate the nitrogen precursor. For example, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines required a strong base like LiHMDS due to the electron-withdrawing nature of the CF3 group.[9]
Low yield and formation of polymeric material.Intermolecular reactions are outcompeting the intramolecular cyclization.Perform the reaction under high dilution conditions to favor the intramolecular pathway.

Data and Protocols

Table 1: Comparison of Conditions for Azetidine Ring-Opening with Thiophenol
Catalyst/Promoter Azetidine Substrate Solvent Temperature Yield Reference
(S)-Sit-Squaramide (Catalyst)N-Boc-3-phenylazetidineTolueneRoom Temp95%[10]
None (Base-mediated)N-Tosyl-2-arylazetidineMeCN60 °C73-98%[1]
Protocol 1: Lewis Acid-Promoted Ring Opening of Azetidines with Aromatic Nucleophiles

This protocol is based on the Friedel-Crafts type reaction reported by Ghorai and co-workers.[1]

Materials:

  • N-Tosyl-2-arylazetidine

  • Aromatic nucleophile (e.g., indole, pyrrole)

  • Lewis Acid (e.g., BF3·OEt2, Sc(OTf)3)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of N-tosyl-2-arylazetidine (1.0 equiv) and the aromatic nucleophile (1.2-2.0 equiv) in anhydrous dichloromethane under an inert atmosphere, add the Lewis acid (e.g., 20 mol% Sc(OTf)3) at the specified temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired γ-amino-functionalized product.

Protocol 2: Visible-Light-Mediated Aza Paternò-Büchi Reaction for Azetidine Synthesis

This protocol is a general representation of the method developed by Schindler's laboratory for intramolecular cyclization.[11]

Materials:

  • Alkene- and oxime-containing precursor

  • Iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Visible light source (e.g., Blue LEDs)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve the alkene-oxime substrate in anhydrous THF.

  • Add the photocatalyst (e.g., 0.5-2.5 mol%).

  • Degas the solution by sparging with nitrogen or argon for 15-20 minutes.

  • Irradiate the stirred reaction mixture with a visible light source (e.g., 34 W blue LED lamp) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the functionalized bicyclic azetidine.

Visual Guides

Ring_Strain_Factors Factors Influencing Azetidine Ring Strain and Reactivity Azetidine Azetidine Ring Strain High Ring Strain (~25.4 kcal/mol) Azetidine->Strain leads to Reactivity Tendency for Ring-Opening Strain->Reactivity results in Substituents Ring Substituents (e.g., Aryl, Alkyl) Substituents->Reactivity modulates N_Group N-Protecting/Activating Group (e.g., Boc, Tosyl) N_Group->Reactivity controls Conditions Reaction Conditions (pH, Temp, Catalyst) Conditions->Reactivity triggers

Caption: Key factors influencing the reactivity of the azetidine ring.

Troubleshooting_Workflow Troubleshooting Workflow for Azetidine Reactions Start Low Yield or Side Products Analyze 1. Analyze Byproducts (TLC, LC-MS, NMR) Start->Analyze Identify 2. Identify Competing Pathway (e.g., Ring-Opening, Polymerization) Analyze->Identify Optimize 3. Optimize Conditions Identify->Optimize Modify 4. Modify Substrate Optimize->Modify Unsuccessful End Improved Outcome Optimize->End Successful sub_Optimize Temp Solvent Catalyst/Reagents Concentration Optimize->sub_Optimize Modify->Optimize Re-optimize Modify->End sub_Modify N-Protecting Group Ring Substituents Modify->sub_Modify

Caption: A systematic workflow for troubleshooting challenging azetidine reactions.

Ring_Opening_Pathways Common Azetidine Ring-Opening Pathways Azetidine N-Protected Azetidine Product Ring-Opened Product (γ-Substituted Amine) Acid Acid-Catalyzed (H+) Product->Acid via Protonation Lewis_Acid Lewis Acid Activation (e.g., BF3, Sc(OTf)3) Product->Lewis_Acid via Coordination Nucleophile Direct Nucleophilic Attack (e.g., R-S-, R2CuLi) Product->Nucleophile SN2 Reaction Intramolecular Intramolecular Attack (Pendant Nucleophile) Product->Intramolecular Cyclization/Attack Acid->Azetidine Lewis_Acid->Azetidine Nucleophile->Azetidine Intramolecular->Azetidine

Caption: Major pathways leading to the ring-opening of azetidines.

References

Technical Support Center: Purification of Azetidines Using Neutralized Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of azetidines using neutralized silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is standard silica gel problematic for the purification of azetidines?

A1: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] Azetidines are basic compounds, and this acidity can lead to several issues during chromatography, including:

  • Strong Adsorption: The basic azetidine can be strongly adsorbed to the acidic silica gel, leading to poor elution and low recovery of the desired compound.[2]

  • Peak Tailing: The strong interaction between the basic analyte and acidic stationary phase can result in broad, tailing peaks, leading to poor separation and impure fractions.[3]

  • Compound Degradation: The acidic nature of silica gel can cause the degradation of sensitive azetidine compounds, potentially through ring-opening reactions.

Q2: What is neutralized silica gel and how does it improve azetidine purification?

A2: Neutralized silica gel is silica gel that has been treated with a basic compound, most commonly triethylamine (TEA), to deactivate the acidic silanol groups.[1][4] This deactivation minimizes the strong interactions between the basic azetidine and the silica surface, resulting in:

  • Improved recovery and yield.

  • Sharper peaks and better separation.

  • Reduced risk of compound degradation.

Q3: When should I consider using an alternative stationary phase to silica gel for azetidine purification?

A3: While neutralized silica gel is effective for many azetidine purifications, you might consider alternative stationary phases in the following situations:

  • Highly Acid-Sensitive Azetidines: For exceptionally sensitive compounds, even neutralized silica gel may not be inert enough. In such cases, basic alumina can be a good alternative.[1]

  • Persistent Tailing: If significant peak tailing is still observed even with neutralized silica gel, an amine-functionalized silica gel might provide better results.[2]

  • Complex Mixtures: For difficult separations, reverse-phase chromatography on C18-functionalized silica can be an effective alternative.

Q4: How do I choose an appropriate solvent system for purifying azetidines on neutralized silica gel?

A4: The choice of solvent system (eluent) is crucial for successful separation. A good starting point is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). The polarity of the eluent should be adjusted to achieve an Rf value of 0.2-0.3 for the desired azetidine on a TLC plate. When using triethylamine in the eluent, it is often necessary to use a less polar solvent system than you would with standard silica gel.[4]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Recovery of Azetidine The azetidine is strongly adsorbed to the acidic sites on the silica gel.- Neutralize the silica gel: Prepare a slurry of silica gel with 1-3% triethylamine (TEA) in your eluent before packing the column.[4]- Use a mobile phase modifier: Add 1-3% TEA to your eluent during the entire chromatographic run.[4]- Switch to a less acidic stationary phase: Consider using basic alumina or amine-functionalized silica gel.[1][2]
Peak Tailing or Streaking - Strong interaction between the basic azetidine and acidic silica.- The column is overloaded.- Neutralize the silica gel as described above.- Reduce the amount of crude material loaded onto the column.- Optimize the solvent system: A slight increase in the polarity of the eluent or the addition of a small amount of a more polar solvent like methanol can sometimes improve peak shape.
Azetidine Decomposition on the Column The acidic nature of the silica gel is causing the degradation of the azetidine.- Use neutralized silica gel. - Run the chromatography at a lower temperature if the compound is thermally labile.- Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up elution.
Co-elution of Azetidine with Impurities The chosen solvent system does not provide adequate separation.- Optimize the eluent system: Try different solvent combinations or a gradient elution, starting with a low polarity eluent and gradually increasing the polarity.[4]

Quantitative Data

The basicity of azetidines, as indicated by their pKa values, underscores the importance of using a neutralized stationary phase for their purification. The acidic nature of standard silica gel can lead to strong interactions with these basic compounds, resulting in poor chromatographic performance.

Compound pKa of Conjugate Acid Stationary Phase Expected Outcome
Azetidine11.29Standard Silica Gel (acidic)Strong adsorption, peak tailing, low recovery.
Azetidine11.29Neutralized Silica Gel (with TEA)Improved peak shape, higher recovery.
Fluorinated Azetidine Derivatives7.5 - 11.3Standard Silica Gel (acidic)Variable, but generally poor chromatography for more basic derivatives.
Fluorinated Azetidine Derivatives7.5 - 11.3Neutralized Silica Gel (with TEA)Improved chromatography, especially for derivatives with higher pKa values.

Experimental Protocols

Protocol 1: Preparation of Neutralized Silica Gel (Slurry Method)

This protocol describes the preparation of neutralized silica gel before packing the column.

  • Weigh Silica Gel: In a fume hood, weigh the required amount of silica gel for your column.

  • Prepare TEA Solution: Prepare a solution of 1-3% triethylamine (TEA) in a non-polar solvent such as hexanes or petroleum ether.

  • Create Slurry: In a beaker, add the TEA solution to the silica gel to create a slurry. Ensure the silica gel is fully wetted.

  • Remove Solvent: Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Dry Thoroughly: Dry the neutralized silica gel under high vacuum to remove any residual solvent and TEA.

  • Pack Column: The neutralized silica gel is now ready to be used for packing the chromatography column using standard dry or wet packing methods.

Protocol 2: In-Situ Neutralization of Silica Gel during Chromatography

This protocol involves adding triethylamine directly to the mobile phase.

  • Prepare Eluent: Prepare your desired mobile phase (eluent) for the chromatography.

  • Add Triethylamine: To the prepared eluent, add triethylamine to a final concentration of 1-3% (v/v).

  • Pack Column: Pack the column with standard silica gel using the TEA-containing eluent.

  • Equilibrate Column: Before loading your sample, flush the packed column with at least two column volumes of the TEA-containing eluent to ensure the silica gel is fully neutralized.

  • Load Sample and Elute: Load your azetidine sample and proceed with the chromatography using the TEA-containing eluent.

Mandatory Visualizations

Azetidine_Purification_Workflow cluster_preparation Preparation cluster_chromatography Chromatography cluster_analysis Analysis start Crude Azetidine Mixture develop_tlc Develop TLC with 1-3% TEA in Eluent start->develop_tlc pack_column Pack Column with Neutralized Silica Gel develop_tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with TEA-containing Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC, NMR, etc.) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure end Pure Azetidine combine_pure->end

Caption: Workflow for the purification of azetidines using neutralized silica gel chromatography.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered (e.g., Low Recovery, Tailing) acidic_silica Acidic Silica Gel start->acidic_silica wrong_solvent Incorrect Solvent Polarity start->wrong_solvent overloading Column Overloading start->overloading neutralize Neutralize Silica Gel (add 1-3% TEA) acidic_silica->neutralize Primary Solution change_stationary_phase Use Alumina or Amine-Functionalized Silica acidic_silica->change_stationary_phase Alternative optimize_eluent Optimize Eluent (TLC analysis) wrong_solvent->optimize_eluent reduce_load Reduce Sample Load overloading->reduce_load

Caption: Troubleshooting logic for common issues in azetidine purification.

References

Technical Support Center: Azetidine-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azetidine-2-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare azetidine-2-carboxylate?

A1: The most prevalent methods for synthesizing the azetidine-2-carboxylate core involve intramolecular cyclization strategies. Key approaches include:

  • Intramolecular Nucleophilic Substitution: This is a widely used method involving the cyclization of γ-amino acids with a suitable leaving group at the γ-position (e.g., a halide or a sulfonate ester). The reaction is typically promoted by a base.

  • Mitsunobu Reaction: This method allows for the intramolecular cyclization of γ-hydroxy-α-amino acid derivatives. It proceeds with inversion of stereochemistry at the carbinol center.

  • Reductive Amination of γ-keto-α-amino acids: Intramolecular reductive amination can also be employed to form the azetidine ring.

  • From 4-Oxo-azetidine-2-carboxylates: Reduction of the 4-oxo group of readily available starting materials provides access to 4-hydroxyazetidine-2-carboxylates, which can be further functionalized.

Q2: What are the common protecting groups used for the nitrogen atom during azetidine-2-carboxylate synthesis?

A2: The choice of nitrogen protecting group is crucial for a successful synthesis. Commonly used protecting groups include:

  • tert-Butoxycarbonyl (Boc): This is a popular choice due to its stability under many reaction conditions and its relatively easy removal with acid.

  • Benzyloxycarbonyl (Cbz or Z): Another widely used group, it is stable to a range of conditions and is typically removed by catalytic hydrogenation.

  • Trityl (Tr): A bulky protecting group that can be removed under acidic conditions.

  • Sulfonyl groups (e.g., Tosyl, Ts): These groups are very stable but require harsh conditions for removal.

Q3: How can I purify the final azetidine-2-carboxylate product?

A3: Purification of azetidine-2-carboxylates often involves chromatographic techniques. Silica gel column chromatography is frequently employed to separate the desired product from starting materials, reagents, and side products. The choice of eluent system depends on the polarity of the target molecule and the impurities present. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol. In some cases, crystallization can also be an effective purification method.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of azetidine-2-carboxylate.

Issue 1: Low Yield of the Desired Azetidine-2-Carboxylate

Possible Cause 1.1: Incomplete Cyclization

  • Symptoms: Presence of a significant amount of the acyclic precursor (e.g., γ-halo-α-amino acid) in the crude reaction mixture.

  • Troubleshooting:

    • Increase reaction time or temperature: The kinetics of the intramolecular cyclization may be slow. Carefully increasing the reaction time or temperature can drive the reaction to completion. However, be cautious as higher temperatures can sometimes lead to increased side product formation[1].

    • Use a stronger base: If the cyclization is base-mediated, the chosen base may not be strong enough to fully deprotonate the amine. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA).

    • Change the solvent: The polarity of the solvent can significantly impact the reaction rate. Experiment with different solvents to find the optimal conditions.

Possible Cause 1.2: Formation of Side Products

  • Symptoms: The presence of unexpected spots on TLC or peaks in the NMR/LC-MS of the crude product.

  • Troubleshooting: See the specific side product entries below for detailed guidance.

Issue 2: Formation of Polymeric Byproducts
  • Symptoms: A significant amount of insoluble or high molecular weight material is observed in the reaction mixture. This is particularly common in syntheses involving intermolecular reactions.

  • Cause: Intermolecular reactions competing with the desired intramolecular cyclization, leading to the formation of long-chain polymers. This is a known issue in methods like the double SN2 displacement[1].

  • Troubleshooting:

    • High dilution conditions: Performing the reaction at high dilution favors the intramolecular cyclization over intermolecular polymerization.

    • Slow addition of reagents: Adding the starting material slowly to the reaction mixture can help maintain a low concentration and minimize polymerization.

Issue 3: Formation of Elimination Products
  • Symptoms: Presence of an alkene-containing byproduct, often observed when using a strong base or elevated temperatures.

  • Cause: Base-mediated elimination of the leaving group from the γ-position of the acyclic precursor.

  • Troubleshooting:

    • Use a milder, non-nucleophilic base: Strong, bulky bases can favor elimination. Consider using milder bases like potassium carbonate or a hindered amine base.

    • Lower the reaction temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can suppress this side reaction[1].

Issue 4: Formation of Acyclic Byproducts from Ring Opening
  • Symptoms: Identification of an acyclic compound where the azetidine ring has opened. This can sometimes be followed by oxidation.

  • Cause: The strained four-membered azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh reaction conditions or during workup.

  • Troubleshooting:

    • Milder reaction and workup conditions: Avoid strongly acidic or basic conditions during the reaction and subsequent workup.

    • Protecting group strategy: The choice of the nitrogen protecting group can influence the stability of the azetidine ring. Electron-withdrawing groups can sometimes make the ring more susceptible to nucleophilic attack.

Issue 5: Side Products in Mitsunobu Reactions
  • Symptoms: Formation of byproducts where the azodicarboxylate reagent (e.g., DEAD or DIAD) has reacted with the starting material instead of the desired intramolecular cyclization.

  • Cause: The nucleophilicity of the internal amine may not be sufficient to compete with the reaction of the activated alcohol with the azodicarboxylate. This is more likely if the amine is sterically hindered or electronically deactivated.

  • Troubleshooting:

    • Choice of azodicarboxylate: Different azodicarboxylates can have varying reactivities. Experimenting with alternatives to DEAD or DIAD might be beneficial.

    • Reaction conditions: Optimizing the reaction temperature and order of addition of reagents can sometimes minimize this side reaction.

    • Ensure acidity of the N-H bond: The nitrogen nucleophile should be sufficiently acidic to protonate the azodicarboxylate, which helps to avoid side reactions.

Quantitative Data Summary

The following table summarizes typical yields for different synthetic routes to azetidine-2-carboxylate derivatives, highlighting the impact of reaction conditions on product distribution where data is available.

Synthetic RouteStarting MaterialKey ReagentsDesired ProductYield (%)Side Product(s)Side Product Yield (%)Reference
Intramolecular Cyclization(S)-N-Benzyloxycarbonyl-4-oxo-azetidine-2-carboxylic acid methyl esterNaBH4, Grignard reagent(S)-N-Benzyloxycarbonylazetidine-2-methanol75-91(S)-2-N-Benzyloxycarbonyl-1,4-butanediol7-9[2]
Double SN2 Displacement2,4-DibromobutyratesPrimary aminesAzetidine-2-carboxylic estersLow to moderatePolymers, Elimination productsNot specified[1]
Intramolecular Michael AdditionAcyclic precursor with α,β-unsaturated esterLiHMDS2,3-disubstituted azetidinesNot specifiedDiastereomeric mixture (1:1)Not specified[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-N-Benzyloxycarbonylazetidine-2-methanol via Reduction

This protocol is adapted from a patented procedure for the synthesis of an intermediate for azetidine-2-carboxylic acid[2].

  • Reaction Setup: A reaction flask is charged with (S)-N-benzyloxycarbonyl-4-oxo-azetidine-2-carboxylic acid derivative.

  • Hydride Reduction: The starting material is subjected to hydride reduction.

  • Grignard Reagent: The reduction is carried out in the presence of a Grignard reagent, used in an amount of 1.0 to 1.1 equivalent moles relative to the starting material.

  • Workup and Purification: After the reaction is complete, the mixture is worked up by extraction with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography (e.g., using a toluene/ethyl acetate mobile phase) to separate the desired (S)-N-benzyloxycarbonylazetidine-2-methanol from the byproduct (S)-2-N-benzyloxycarbonyl-1,4-butanediol.

Visualizations

experimental_workflow start Start: γ-Hydroxy-α-amino acid derivative mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) start->mitsunobu cyclization Intramolecular Cyclization mitsunobu->cyclization workup Aqueous Workup cyclization->workup purification Column Chromatography workup->purification product Azetidine-2-carboxylate purification->product

Caption: A generalized experimental workflow for the synthesis of azetidine-2-carboxylate via an intramolecular Mitsunobu reaction.

troubleshooting_logic low_yield Low Yield of Azetidine-2-Carboxylate incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_products Side Products Observed? low_yield->side_products increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes stronger_base Use Stronger Base incomplete_reaction->stronger_base Yes change_solvent Change Solvent incomplete_reaction->change_solvent Yes polymer Polymerization side_products->polymer Yes elimination Elimination side_products->elimination Yes ring_opening Ring Opening side_products->ring_opening Yes high_dilution Use High Dilution polymer->high_dilution milder_base Use Milder Base elimination->milder_base milder_conditions Use Milder Conditions ring_opening->milder_conditions

Caption: A troubleshooting decision tree for addressing low yields in azetidine-2-carboxylate synthesis.

References

Technical Support Center: Optimization of Peptide Coupling with Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the optimization of peptide coupling reactions involving sterically hindered azetidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling sterically hindered azetidine carboxylic acids?

A1: The main challenges arise from a combination of factors:

  • Steric Hindrance: The rigid, four-membered ring of azetidine physically obstructs the approach of the activated carboxylic acid to the amine, slowing down the reaction.

  • Ring Strain: Azetidines possess significant ring strain (approx. 25 kcal/mol), which can make them susceptible to ring-opening under harsh reaction conditions, particularly acidic environments.[1][2][3][4]

  • Reduced Nucleophilicity: While not as pronounced as with N-methylated amino acids, the constrained geometry of the azetidine ring can influence the nucleophilicity of the secondary amine.

Q2: Which N-protecting group is recommended for azetidine-2-carboxylic acid during peptide synthesis?

A2: The most commonly used protecting group is the tert-butoxycarbonyl (Boc) group . It is generally stable under standard coupling conditions and can be removed with mild acid. However, care must be taken during deprotection to avoid cleavage of the acid-labile azetidine ring. The carbobenzyloxy (Cbz) group is another option that offers orthogonal deprotection via hydrogenolysis, which can be advantageous in preventing ring-opening.[5][6] The choice of protecting group can influence the efficiency of subsequent reactions.[7]

Q3: Which coupling reagents are most effective for sterically hindered azetidines?

A3: For challenging couplings involving sterically hindered amino acids like azetidines, potent onium salt-based reagents are highly recommended. Standard carbodiimide reagents like DCC and EDC often result in low yields.[8]

  • Uronium/Aminium Salts: HATU , HCTU , and COMU are highly effective due to the formation of highly reactive OAt- or Oxyma-based active esters.[8][9] COMU is often considered superior for difficult couplings due to its high efficiency, improved safety profile (non-explosive), and excellent solubility.[8][10][11]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents, particularly for minimizing racemization.[8]

Q4: How can I minimize racemization when coupling chiral azetidine-2-carboxylic acid?

A4: Racemization at the α-carbon is a significant concern during the activation of the carboxyl group.[12][13] To minimize this:

  • Use Additives: Incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure . These are more effective at suppressing racemization than HOBt.[9] Modern coupling reagents like HATU and COMU already contain these moieties.[8][10]

  • Choose the Right Base: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA).[14][15]

  • Control Temperature: Perform the coupling at room temperature or lower if possible. While elevated temperatures can sometimes overcome steric hindrance, they also increase the risk of racemization.[16]

Q5: Is microwave-assisted peptide synthesis (MA-SPPS) beneficial for azetidine couplings?

A5: Yes, microwave irradiation can be highly beneficial. It accelerates both the coupling and deprotection steps by rapidly and uniformly heating the reaction mixture.[2][10][17][18][19] This can lead to significantly shorter reaction times, improved coupling efficiency, and higher crude peptide purity, especially for "difficult" sequences involving sterically hindered residues.[2][10][17][18][19]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or no coupling yield (positive Kaiser test) 1. Inefficient coupling reagent: Standard carbodiimides (DCC, EDC) are often ineffective.[8] 2. Steric hindrance: The azetidine ring is sterically demanding. 3. Peptide aggregation on resin: The growing peptide chain may be insoluble in the reaction solvent.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU.[8][9] 2. Increase reaction time and/or temperature: Consider a double coupling or longer reaction times (e.g., 2-4 hours). Microwave heating can be particularly effective.[2][10][16][17][18][19] 3. Change the solvent: Switch from DMF to NMP or use a solvent mixture like DMF/DCM to disrupt aggregation.[20]
Presence of a side product with a mass corresponding to the ring-opened azetidine 1. Harsh acidic conditions: The azetidine ring is susceptible to cleavage by strong acids, especially during final cleavage from the resin.[1][2][3][4] 2. Inappropriate cleavage cocktail: Scavengers in the cleavage cocktail may react with the azetidine.1. Use a milder cleavage cocktail: For acid-sensitive peptides, use a cleavage cocktail with a lower concentration of TFA or for a shorter duration. 2. Optimize scavenger selection: Use scavengers like triisopropylsilane (TIS) to quench reactive cationic species generated during cleavage.[21][22]
Significant epimerization of the azetidine residue 1. Over-activation of the carboxylic acid. 2. Use of a strong base. 3. Prolonged reaction at elevated temperature. 1. Reduce pre-activation time. 2. Use a weaker base: Switch from DIPEA to collidine.[15] 3. Optimize reaction time and temperature: Use the shortest time and lowest temperature necessary for complete coupling.[16]
Difficulty in purifying the final peptide 1. Similar polarity of the desired product and deletion sequences. 2. Aggregation of the crude peptide. 1. Optimize HPLC gradient: Use a shallower gradient for better separation. 2. Use a different stationary phase: Consider a different column chemistry if standard C18 is not effective. 3. Dissolve the crude peptide in a stronger solvent like neat TFA or formic acid before dilution for purification to break up aggregates.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

While extensive quantitative data for azetidines is limited, the following table summarizes the general performance of common coupling reagents for sterically hindered amino acids, which can guide reagent selection for azetidine couplings.

Coupling Reagent Reagent Type Relative Efficiency for Hindered Couplings Racemization Risk Key Advantages Potential Disadvantages
HATU Aminium SaltVery HighLowFast reaction kinetics, highly effective for difficult sequences.[8][23]More expensive than HBTU; can cause guanidinylation of the N-terminus if used in excess.[8]
HBTU Aminium SaltHighLow-ModerateWidely used, reliable, and cost-effective.[8]Can cause guanidinylation of the N-terminus if used in excess.[8]
COMU Uronium SaltVery HighVery LowExcellent efficiency, improved safety profile (non-explosive), highly soluble.[8][10][11]Higher cost.[8]
PyBOP Phosphonium SaltHighLowEffective for minimizing racemization, no risk of guanidinylation.Byproducts can be difficult to remove.
DIC/HOAt Carbodiimide/AdditiveModerate-HighLowCost-effective.Slower reaction rates compared to onium salts.
DEPBT Phosphonium SaltHighVery LowParticularly effective for cyclization reactions.[5]Can be less efficient for standard linear couplings compared to HATU/COMU.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling of N-Boc-Azetidine-2-Carboxylic Acid using COMU

This protocol is a general guideline for a 0.1 mmol scale synthesis.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.
  • Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF (1 x 3 min, 1 x 10 min).
  • Wash the resin thoroughly with DMF (5 x 1 min).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve N-Boc-azetidine-2-carboxylic acid (0.3 mmol, 3 eq.) and COMU (0.3 mmol, 3 eq.) in DMF (~2 mL).
  • Add DIPEA (0.6 mmol, 6 eq.) to the solution and vortex briefly.
  • Allow the mixture to pre-activate for 1-2 minutes.[3]
  • Add the activated amino acid solution to the deprotected resin.

3. Reaction and Monitoring:

  • Agitate the reaction vessel at room temperature for 1-4 hours. For couplings to another hindered residue, longer reaction times or a second coupling may be necessary.
  • Monitor the reaction for completion using a qualitative test such as the Kaiser test. A negative result (beads remain colorless or yellow) indicates a complete reaction.

4. Washing:

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) of an Azetidine-Containing Peptide

This protocol utilizes a microwave peptide synthesizer for accelerated coupling.

1. Resin Preparation:

  • Swell the resin in DMF in a microwave-compatible reaction vessel.

2. Fmoc-Deprotection (Microwave):

  • Add 20% piperidine in DMF to the resin.
  • Irradiate in the microwave synthesizer for 30 seconds at a maximum of 75°C, followed by a 3-minute hold at 75°C.
  • Wash the resin thoroughly with DMF.

3. Coupling (Microwave):

  • Prepare a stock solution of N-Boc-azetidine-2-carboxylic acid (0.5 M in DMF), the coupling reagent (e.g., HATU, 0.5 M in DMF), and the base (e.g., DIPEA, 2 M in NMP).
  • Add the amino acid (5 eq.), coupling reagent (5 eq.), and base (10 eq.) to the resin.
  • Irradiate in the microwave synthesizer for 5 minutes at 75°C.[19]

4. Washing:

  • Wash the resin thoroughly with DMF.

5. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

Mandatory Visualizations

troubleshooting_low_yield start Low Coupling Yield (Positive Kaiser Test) reagent Switch to Potent Reagent (HATU, COMU) start->reagent Inefficient Reagent? conditions Optimize Conditions (Double Couple, Microwave) start->conditions Steric Hindrance? solvent Change Solvent (e.g., NMP) start->solvent Aggregation? success Successful Coupling reagent->success conditions->success solvent->success spss_workflow_azetidine start Peptide-Resin (Free Amine) coupling Coupling: 1. N-Boc-Aze-OH 2. COMU 3. DIPEA start->coupling wash1 DMF Wash coupling->wash1 deprotection Boc Deprotection (Mild TFA) wash1->deprotection wash2 DMF Wash deprotection->wash2 next_cycle Next Coupling Cycle or Final Cleavage wash2->next_cycle

References

Technical Support Center: Synthesis of Methyl N-Boc-azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Methyl N-Boc-azetidine-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on two common scalable routes: Route A: Synthesis from L-aspartic acid and Route B: Intramolecular Cyclization of a γ-amino alcohol .

Route A: Troubleshooting Synthesis from L-aspartic acid

This pathway involves the selective protection of L-aspartic acid, reduction of the β-carboxylic acid to a hydroxyl group, activation of the hydroxyl group, and subsequent intramolecular cyclization.

Logical Workflow for Troubleshooting Route A

Troubleshooting_Route_A cluster_synthesis Synthesis Stages cluster_troubleshooting Common Issues & Solutions start L-aspartic acid protection Selective Protection start->protection reduction Selective Reduction protection->reduction p_issue Low yield or mixture of protected products protection->p_issue Check stoichiometry and reaction time activation Hydroxyl Activation reduction->activation r_issue Over-reduction or incomplete reaction reduction->r_issue Control temperature and reagent addition cyclization Intramolecular Cyclization activation->cyclization a_issue Low yield of activated intermediate activation->a_issue Ensure anhydrous conditions product This compound cyclization->product c_issue Low yield of azetidine, side product formation cyclization->c_issue Optimize base and solvent

Caption: Troubleshooting workflow for the synthesis of this compound from L-aspartic acid.

Question: I am getting a low yield during the selective protection of L-aspartic acid. What could be the issue?

Answer: Low yields in the selective protection of L-aspartic acid often stem from a lack of chemoselectivity between the α- and β-carboxylic acids. Here are some common causes and solutions:

  • Incorrect Stoichiometry of Reagents: Ensure the precise stoichiometry of your protecting group reagents. For instance, when forming the β-ester, using a controlled amount of alcohol and acid catalyst is crucial.

  • Reaction Conditions: The choice of solvent and temperature can significantly impact selectivity. Non-polar solvents often favor the protection of the less sterically hindered carboxylic acid.

  • Purification Losses: The separation of mono-protected from di-protected and unprotected starting material can be challenging. Optimize your chromatographic conditions or consider a crystallization step if feasible.

Question: During the reduction of the N-Boc-L-aspartic acid β-ester, I am observing over-reduction to the diol or incomplete reaction. How can I improve this step?

Answer: Selective reduction of one ester in the presence of another is a delicate process. Here’s how to troubleshoot it:

  • Choice of Reducing Agent: Borane complexes, such as borane-tetrahydrofuran (BHF-THF) or borane-dimethyl sulfide (BMS), are generally preferred for their selectivity. Sodium borohydride is typically not strong enough, while lithium aluminum hydride will likely reduce both esters.

  • Temperature Control: Maintain a low temperature (e.g., 0 °C to -20 °C) during the addition of the reducing agent to enhance selectivity and minimize side reactions.

  • Slow Addition: Add the reducing agent dropwise to the solution of your protected aspartic acid to maintain control over the reaction exotherm and improve selectivity.

  • Monitoring the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent over-reduction.

Question: The activation of the hydroxyl group with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) is sluggish or gives a low yield. What should I do?

Answer: Incomplete activation can be due to several factors:

  • Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all your glassware is oven-dried, and use anhydrous solvents. The presence of water will consume the sulfonyl chloride.

  • Base Selection: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl generated during the reaction. Ensure the base is pure and dry.

  • Steric Hindrance: If your molecule is sterically hindered, the reaction may require longer reaction times or a more reactive sulfonylating agent.

  • Temperature: While often performed at 0 °C to room temperature, gentle heating might be necessary for less reactive alcohols, but be cautious of potential side reactions.

Comparison of Activating Groups

FeatureTosylate (Ts)Mesylate (Ms)
Reactivity Good leaving groupBetter leaving group (more reactive)
Crystallinity Often crystalline, easier to purifyOften an oil, can be harder to purify
Cost Generally less expensiveGenerally more expensive
Scalability GoodGood

Question: I am getting a low yield during the final intramolecular cyclization to form the azetidine ring. What are the key parameters to optimize?

Answer: The formation of the strained four-membered azetidine ring can be challenging. Key factors to consider are:

  • Base Strength: A strong, non-nucleophilic base is typically required to deprotonate the Boc-protected amine, facilitating the intramolecular SN2 reaction. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is generally used to dissolve the reactants and facilitate the SN2 reaction.

  • Concentration: The reaction should be run at high dilution to favor the intramolecular cyclization over intermolecular polymerization.

  • Temperature: The optimal temperature will depend on the specific substrate and base used. Some reactions proceed well at room temperature, while others may require heating.

Route B: Troubleshooting Intramolecular Cyclization of a γ-amino alcohol (Mitsunobu Reaction)

The Mitsunobu reaction is a powerful method for achieving the intramolecular cyclization of a γ-amino alcohol to form the azetidine ring with inversion of stereochemistry at the alcohol center. However, it is a complex reaction with several potential pitfalls.

Logical Workflow for Troubleshooting the Mitsunobu Reaction

Troubleshooting_Mitsunobu cluster_reaction Reaction Components cluster_troubleshooting Common Issues & Solutions start γ-amino alcohol reagents PPh3 + DIAD/DEAD start->reagents conditions Anhydrous Solvent Low Temperature reagents->conditions reagent_issue Reagent Quality: - PPh3 oxidized - DIAD/DEAD old reagents->reagent_issue Verify reagent purity product N-Boc-azetidine conditions->product condition_issue Reaction Conditions: - Presence of water - Incorrect temperature conditions->condition_issue Use dry solvents and control addition purification_issue Purification: - PPh3=O and hydrazine  byproducts product->purification_issue Optimize chromatography or crystallization

Caption: Troubleshooting workflow for the intramolecular Mitsunobu cyclization.

Question: My Mitsunobu cyclization is not proceeding to completion, and I am recovering my starting γ-amino alcohol. What could be wrong?

Answer: Incomplete conversion in a Mitsunobu reaction is a common issue. Here are the primary suspects:

  • Reagent Quality:

    • Triphenylphosphine (PPh₃): PPh₃ can oxidize over time to triphenylphosphine oxide (TPPO). Use freshly opened or purified PPh₃.

    • Azodicarboxylate (DIAD or DEAD): Diisopropyl azodicarboxylate (DIAD) and diethyl azodicarboxylate (DEAD) can degrade upon storage. Use fresh, high-quality reagents.

  • Anhydrous Conditions: The Mitsunobu reaction is extremely sensitive to water. Any moisture will react with the activated phosphonium intermediate, regenerating the starting alcohol. Ensure all glassware is rigorously dried and use anhydrous solvents.

  • Order of Addition: The order of reagent addition can be critical. A common and often successful procedure is to add the azodicarboxylate slowly to a cooled (0 °C) solution of the amino alcohol and triphenylphosphine in an anhydrous solvent.

  • pKa of the Nucleophile: In an intramolecular Mitsunobu for azetidine formation, the Boc-protected amine acts as the nucleophile. While the pKa is suitable, factors like steric hindrance can affect its nucleophilicity.

Question: I am observing the formation of significant side products in my Mitsunobu reaction. What are they, and how can I avoid them?

Answer: Besides the desired product, several side products can form:

  • Elimination Products: If the γ-amino alcohol has a proton on the α-carbon to the hydroxyl group, elimination to form an alkene can be a competing side reaction. Running the reaction at lower temperatures can help minimize this.

  • Intermolecular Products: If the reaction is too concentrated, intermolecular reaction can lead to dimer or polymer formation. Running the reaction at high dilution is crucial for favoring intramolecular cyclization.

Question: The purification of my this compound from the Mitsunobu byproducts (triphenylphosphine oxide and the hydrazine derivative) is very difficult. What are the best strategies for purification?

Answer: The removal of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate is a notorious challenge in Mitsunobu reactions, especially on a larger scale.

  • Chromatography: While often effective on a small scale, flash column chromatography can be tedious for large-scale purifications due to the similar polarities of the byproducts and the desired product. Careful selection of the eluent system is necessary.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for purification. Attempt to find a solvent system where your product has good solubility at high temperatures and poor solubility at low temperatures, while the byproducts remain in solution.

  • Alternative Reagents: Consider using polymer-supported triphenylphosphine or phosphines with basic handles that allow for acid-base extraction of the resulting phosphine oxide.

  • Precipitation of Byproducts: In some cases, the byproducts can be precipitated out of the reaction mixture by the addition of a non-polar solvent like hexane or ether, followed by filtration.

Alternatives to the Mitsunobu Reaction for Intramolecular Cyclization

MethodDescriptionAdvantagesDisadvantages
Sulfonate Ester Formation and Cyclization Two-step process: 1. Convert the alcohol to a good leaving group (e.g., tosylate, mesylate). 2. Treat with a base to effect intramolecular cyclization.Reliable, well-established chemistry. Avoids difficult-to-remove byproducts.Two separate reaction steps. May require harsher conditions for cyclization.
Appel Reaction Reaction of the alcohol with triphenylphosphine and a carbon tetrahalide (e.g., CBr₄) to form the corresponding alkyl halide in situ, followed by cyclization.One-pot procedure.Stoichiometric amounts of triphenylphosphine and carbon tetrahalide are required.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

The overall yield can vary significantly depending on the chosen synthetic route and the scale of the reaction. For the route starting from L-aspartic acid, multigram-scale syntheses with overall yields in the range of 40-60% have been reported. For the Mitsunobu cyclization route, yields for the cyclization step itself can range from moderate to good (50-80%), but this is highly dependent on the substrate and reaction conditions.

Q2: How can I confirm the formation of the azetidine ring?

The formation of the azetidine ring can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: Look for the characteristic chemical shifts and coupling patterns of the protons on the four-membered ring.

  • ¹³C NMR: The chemical shifts of the carbons in the strained azetidine ring will be distinct.

  • Mass Spectrometry (MS): Confirm the molecular weight of the desired product.

Q3: Is it possible to synthesize the enantiomer of the naturally occurring L-azetidine-2-carboxylic acid?

Yes, by starting with D-aspartic acid in Route A, you can synthesize the (R)-enantiomer. For Route B, the stereochemistry of the final product is determined by the stereocenter of the starting γ-amino alcohol.

Q4: What are the safety precautions I should take when working with reagents like sodium hydride and DIAD/DEAD?

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.

  • DIAD/DEAD: Diisopropyl azodicarboxylate and diethyl azodicarboxylate are toxic and potential sensitizers. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). They can also be shock-sensitive and should not be heated to high temperatures.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-homoserine from N-Boc-L-aspartic acid β-methyl ester
  • Materials: N-Boc-L-aspartic acid β-methyl ester, Borane-tetrahydrofuran complex (1 M in THF), anhydrous THF, Methanol, Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure: a. Dissolve N-Boc-L-aspartic acid β-methyl ester (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of borane-tetrahydrofuran complex (1.1 eq) dropwise via a syringe, maintaining the temperature at 0 °C. d. Monitor the reaction by TLC. Once the starting material is consumed (typically 2-4 hours), slowly add methanol to quench the excess borane until gas evolution ceases. e. Warm the mixture to room temperature and stir for 30 minutes. f. Concentrate the mixture under reduced pressure. g. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-homoserine.

Protocol 2: Intramolecular Mitsunobu Cyclization of N-Boc-L-homoserine methyl ester
  • Materials: N-Boc-L-homoserine methyl ester, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous THF.

  • Procedure: a. In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-L-homoserine methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise over 30 minutes. A color change and/or the formation of a precipitate may be observed. d. Allow the reaction to slowly warm to room temperature and stir overnight. e. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. f. Upon completion, concentrate the reaction mixture under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate.

Technical Support Center: Synthesis of Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of enantiomerically pure azetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the enantioselective synthesis of L-azetidine-2-carboxylic acid?

A1: The most frequently utilized chiral starting materials for the synthesis of L-azetidine-2-carboxylic acid are L-aspartic acid, L-methionine, and 4-hydroxy-L-proline. Another common strategy involves the use of a chiral auxiliary, such as (S)-1-phenylethylamine, to direct the stereochemistry of the reaction.

Q2: What is racemization and why is it a critical issue in the synthesis of azetidine-2-carboxylic acid?

A2: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of azetidine-2-carboxylic acid synthesis, maintaining the desired stereochemistry (L- or D-form) is crucial as the biological activity of the final molecule, and any peptides or drugs derived from it, is highly dependent on its specific three-dimensional structure.[1] The wrong enantiomer can be inactive or even have undesirable side effects.

Q3: Which steps in the synthesis are most susceptible to racemization?

A3: Racemization is most likely to occur during steps that involve the activation of the carboxylic acid group, or when there are prolonged reaction times at elevated temperatures, especially in the presence of a base. The key cyclization step to form the four-membered azetidine ring is particularly sensitive to reaction conditions that can lead to loss of stereochemical integrity.

Q4: How can the choice of protecting groups help in preventing racemization?

A4: The appropriate choice of protecting groups for the amine and carboxylic acid functionalities is critical. Bulky N-protecting groups can sterically hinder the abstraction of the α-proton, which is the primary mechanism of racemization. It is important to select protecting groups that are stable under the reaction conditions of subsequent steps but can be removed without causing epimerization.

Troubleshooting Guide: Avoiding Racemization

This guide addresses common issues of racemization encountered during the synthesis of azetidine-2-carboxylic acid via different routes.

Issue 1: Racemization during synthesis from L-Aspartic Acid

The synthesis from L-aspartic acid typically involves the reduction of one carboxylic acid to an alcohol, followed by activation and intramolecular cyclization. Racemization can occur during the activation and cyclization steps.

Troubleshooting Workflow for L-Aspartic Acid Route

Start Low Enantiomeric Excess (e.e.) Observed Check_Activation Review Activation Step of Hydroxyl Group Start->Check_Activation Check_Cyclization Examine Cyclization Conditions Start->Check_Cyclization Activation_Method Activation Method: - Tosylation (TsCl) - Mesylation (MsCl) - Mitsunobu Reaction Check_Activation->Activation_Method Cyclization_Base Base Used for Cyclization: - Strong Base (e.g., NaH) - Weaker Base (e.g., K2CO3, Cs2CO3) Check_Cyclization->Cyclization_Base Solution_Activation Solution: - Use milder activation conditions - Lower reaction temperature - Reduce reaction time Activation_Method->Solution_Activation Solution_Cyclization Solution: - Use a weaker, non-nucleophilic base - Optimize base equivalents - Lower reaction temperature Cyclization_Base->Solution_Cyclization

Caption: Troubleshooting workflow for racemization in the L-aspartic acid route.

Table 1: Comparison of Cyclization Conditions from L-Aspartic Acid Derivatives

Starting MaterialActivation of HydroxylCyclization Conditions (Base, Solvent, Temp)Enantiomeric Excess (e.e.)
N-Boc-L-aspartate-β-tert-butyl esterTosylation (TsCl, Py)Cs2CO3, MeCN, 55°C>99% L
N-Z-L-aspartate-β-benzyl esterMesylation (MsCl, TEA)K2CO3, DMF, RT~98% L
N-Boc-L-homoserineMitsunobu (DEAD, PPh3)N/A (in situ cyclization)>95% L

Key Recommendations:

  • Activation Step: Prefer tosylation over mesylation as tosylates are generally better leaving groups and can allow for milder cyclization conditions. The Mitsunobu reaction offers a one-pot activation and cyclization but requires careful purification to remove byproducts.[2][3]

  • Cyclization Step: The use of a bulky and less-nucleophilic base like Cesium Carbonate (Cs2CO3) is often preferred to minimize side reactions and epimerization.[4] Running the reaction at the lowest effective temperature is crucial.

Issue 2: Racemization when using a Chiral Auxiliary (e.g., (S)-1-Phenylethylamine)

This method relies on the diastereoselective formation of the azetidine ring, followed by the removal of the chiral auxiliary. The diastereomeric ratio is key to the final enantiomeric excess.

Table 2: Diastereoselective Cyclization using (S)-1-Phenylethylamine

Electrophile for CyclizationBase for CyclizationDiastereomeric Ratio (S,S) : (R,S)
1,2-dibromoethaneCs2CO32.7 : 1
1-bromo-2-chloroethaneK2CO32.5 : 1
1,2-di(tosyloxy)ethaneNaH2.2 : 1

Key Recommendations:

  • Choice of Electrophile: 1,2-dibromoethane generally provides good diastereoselectivity.

  • Base Selection: A moderately strong, non-hindered base like Cs2CO3 in DMF is effective for the cyclization.[5]

  • Purification: Careful chromatographic separation of the diastereomers before the removal of the chiral auxiliary is essential to achieve high enantiomeric purity.

  • Deprotonation-Reprotonation: The undesired diastereomer can sometimes be converted to the desired one through a deprotonation and subsequent controlled re-protonation step.[6]

Experimental Protocols

Protocol 1: Synthesis of L-Azetidine-2-carboxylic Acid from N-Boc-L-aspartic acid-β-tert-butyl ester

This protocol is adapted from a multigram-scale synthesis and is designed to minimize racemization.[4]

Synthetic Pathway Overview

A N-Boc-L-aspartic acid -β-tert-butyl ester B Reduction of α-carboxyl (NaBH4, Ethyl Chloroformate) A->B C N-Boc-L-homoserine -tert-butyl ester B->C D Tosylation of hydroxyl (TsCl, Pyridine) C->D E N-Boc-4-tosyloxy-L-aminobutyric acid -tert-butyl ester D->E F Intramolecular Cyclization (Cs2CO3, MeCN) E->F G N-Boc-L-azetidine-2-carboxylic acid -tert-butyl ester F->G H Deprotection (TFA) G->H I L-Azetidine-2-carboxylic acid H->I

Caption: Synthetic pathway from L-aspartic acid derivative.

Step 1: Reduction of the α-carboxylic acid

  • To a solution of N-Boc-L-aspartic acid-β-tert-butyl ester (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.1 eq).

  • Slowly add ethyl chloroformate (1.1 eq) and stir the mixture for 30 minutes at 0 °C.

  • Filter the resulting triethylamine hydrochloride salt.

  • To the filtrate, add a solution of sodium borohydride (NaBH4, 1.5 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction for 2-3 hours at room temperature.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~3.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain N-Boc-L-homoserine-tert-butyl ester.

Step 2: Tosylation of the primary alcohol

  • Dissolve the N-Boc-L-homoserine-tert-butyl ester (1.0 eq) in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated product.

Step 3: Intramolecular Cyclization

  • Dissolve the tosylated intermediate (1.0 eq) in acetonitrile (MeCN).

  • Add cesium carbonate (Cs2CO3, 2.0 eq).

  • Heat the mixture to 55 °C and stir for 24 hours.

  • Cool the reaction, filter off the salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain N-Boc-L-azetidine-2-carboxylic acid-tert-butyl ester.

Step 4: Deprotection

  • Dissolve the protected azetidine derivative in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture in vacuo to obtain L-azetidine-2-carboxylic acid as the TFA salt.

  • The free amino acid can be obtained by ion-exchange chromatography.

Protocol 2: Synthesis using (S)-1-Phenylethylamine as a Chiral Auxiliary

This protocol is based on the diastereoselective alkylation of a malonate derivative followed by cyclization and removal of the auxiliary.[5]

Step 1: Synthesis of Dimethyl (S)-(1'-phenylethyl)aminomalonate

  • To a solution of (S)-1-phenylethylamine (1.0 eq) and dimethyl 2-bromomalonate (1.1 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 2: Cyclization to form the Azetidine Ring

  • To a solution of the aminomalonate (1.0 eq) in DMF, add 1,2-dibromoethane (1.5 eq) and cesium carbonate (2.0 eq).

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic phase. The resulting diastereomeric mixture of dimethyl 1-((S)-1'-phenylethyl)azetidine-2,2-dicarboxylate can be separated by careful column chromatography.

Step 3: Krapcho Dealkoxycarbonylation

  • Dissolve the desired (2S,1'S)-diastereomer in DMSO containing LiCl (2.0 eq) and water (2.0 eq).

  • Heat the mixture to 150 °C for 4-6 hours.

  • Cool, dilute with water, and extract with ethyl acetate.

  • Purify to obtain the monoester.

Step 4: Removal of the Chiral Auxiliary

  • Dissolve the monoester in methanol.

  • Add 10% Pd/C and hydrogenate at 50 psi for 24 hours.

  • Filter through Celite and concentrate to obtain the methyl ester of azetidine-2-carboxylic acid.

Step 5: Hydrolysis to the Final Product

  • Hydrolyze the methyl ester using 6 M HCl at reflux for 4 hours.

  • Concentrate to dryness to obtain L-azetidine-2-carboxylic acid hydrochloride.

This technical support center provides a starting point for troubleshooting and optimizing the synthesis of azetidine-2-carboxylic acid. For specific issues not covered here, please consult the primary literature or contact a technical support specialist.

References

Validation & Comparative

Azetidine-2-carboxylic Acid vs. Proline in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug design, offering a powerful tool to modulate peptide conformation, stability, and biological activity. Among the various proline analogs, azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of the five-membered proline (Pro), has garnered significant attention. This guide provides an objective comparison of Aze and Pro in the context of peptide chemistry and biology, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

Structural and Conformational Differences

The fundamental difference between azetidine-2-carboxylic acid and proline lies in their cyclic structures. Aze possesses a more constrained four-membered ring compared to the five-membered ring of proline.[1] This seemingly subtle structural alteration has profound implications for the conformational properties of peptides into which they are incorporated.

Energy computations have revealed that while the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are generally more flexible.[2] This increased flexibility arises from a reduction in the repulsive noncovalent interactions between the ring atoms and neighboring residues.[2] However, this flexibility can also lead to a destabilization of ordered polypeptide structures, such as the collagen triple helix, as the extended conformation required for such structures is energetically less favorable for Aze than for Pro.[2]

Biological Consequences of Incorporation

The structural similarity between Aze and Pro allows Aze to be recognized by prolyl-tRNA synthetase and subsequently misincorporated into nascent polypeptide chains in place of proline.[3] This misincorporation is not a benign substitution and can lead to a cascade of detrimental cellular events, primarily stemming from protein misfolding and the induction of proteotoxic stress.[3]

When Aze replaces proline, it can alter the structure and function of proteins, particularly those rich in proline like collagen.[2][3][4] This can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[5][6] The misfolded proteins accumulate in the ER, leading to the activation of stress-sensing pathways.

ER_Stress_Pathway Aze Azetidine-2-carboxylic Acid Misincorporation MisfoldedProteins Protein Misfolding & Aggregation Aze->MisfoldedProteins ER_Stress ER Stress MisfoldedProteins->ER_Stress PERK PERK Activation ER_Stress->PERK ATF6 ATF6 Cleavage ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 UPR_Genes UPR Gene Expression ATF4->UPR_Genes ATF6->UPR_Genes Apoptosis Apoptosis UPR_Genes->Apoptosis Inflammation Pro-inflammatory Response UPR_Genes->Inflammation

Quantitative Comparison of Cellular Effects

The incorporation of Aze into cellular proteins triggers a range of measurable toxic effects. The following tables summarize key quantitative data from studies on BV2 microglial cells, demonstrating the dose- and time-dependent pro-inflammatory and pro-apoptotic effects of Aze.

Table 1: Effect of Azetidine-2-carboxylic Acid on Cell Viability and Nitric Oxide Release in BV2 Microglial Cells

Concentration (µM)Treatment Time (h)Cell Viability (% of Control)Nitric Oxide Release (% of Control)
50012Not significantly reduced~150%[7]
10006~75%[7]~175%[7]
100012~60%[7]~160%[7]
20006~60%[7]~180%[7]
200012~50%[7]~150%[7]
200024~40%[7]~200%[7]

Table 2: Gene Expression Changes in BV2 Microglial Cells Following Azetidine-2-carboxylic Acid Treatment

GeneTreatmentFold Change vs. Control
IL-1β1000 µM Aze (24h)Increased[8]
IL-61000 µM Aze (24h)Increased[8]
NOS21000 µM Aze (24h)Increased[8]
BAX/Bcl2 ratio>1000 µM AzeIncreased[8]
ATF41000 µM Aze (6h)Increased[9]
DDIT3 (CHOP)1000 µM Aze (6h)Increased[9]

Notably, co-administration of L-proline has been shown to mitigate the toxic effects of Aze. In one study, co-treatment with 50 µM L-proline reduced the amount of Aze-bound proteins by 84% in BV2 microglial cells treated with 1000 µM Aze, and significantly prevented the upregulation of ER stress genes.[9]

Experimental Protocols

1. Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: BV2 microglial cells are seeded in 96-well plates and exposed to varying concentrations of Aze (e.g., 0-2000 µM) for different time points (e.g., 3, 6, 12, 24 hours).[8]

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control (untreated cells).

2. Nitric Oxide Release (Griess) Assay

This assay quantifies the production of nitric oxide (NO), a pro-inflammatory mediator.

  • Sample Collection: The culture supernatant from Aze-treated and control cells is collected.[7]

  • Griess Reagent: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Colorimetric Reaction: Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm). The concentration of nitrite is determined from a standard curve, and the results are expressed as a percentage of the control.[7]

3. Gene Expression Analysis (Real-Time qPCR)

This technique is used to measure the expression levels of specific genes.

  • RNA Extraction: Total RNA is extracted from Aze-treated and control cells.[8]

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The cDNA is used as a template in a qPCR reaction with specific primers for the target genes (e.g., IL-1β, IL-6, NOS2, ATF4) and a housekeeping gene for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Experimental_Workflow Cell_Culture Cell Seeding (e.g., BV2 microglia) Aze_Treatment Azetidine-2-carboxylic Acid Treatment (various concentrations and times) Cell_Culture->Aze_Treatment Cell_Harvesting Cell/Supernatant Harvesting Aze_Treatment->Cell_Harvesting MTT Cell Viability (MTT Assay) Cell_Harvesting->MTT Griess Nitric Oxide Release (Griess Assay) Cell_Harvesting->Griess qPCR Gene Expression (qPCR) Cell_Harvesting->qPCR

Conclusion

The substitution of proline with azetidine-2-carboxylic acid in peptides offers a tantalizing prospect for modulating their structure and function. However, the available evidence strongly underscores the potential for significant cellular toxicity when Aze is incorporated non-specifically into proteins. The increased flexibility of the azetidine ring can disrupt protein folding, leading to ER stress, inflammation, and apoptosis.

For drug development professionals, the deliberate and site-specific incorporation of Aze into a synthetic peptide could be a viable strategy to fine-tune its conformational properties. However, this must be weighed against the inherent risks of off-target effects and the potential for the peptide to be recognized and processed by the cellular machinery in unintended ways. The toxicological profile of any Aze-containing peptide would require rigorous evaluation.

In contrast, proline remains the gold standard for introducing kinks and rigidifying peptide backbones, with a well-understood and biologically safe profile. The choice between Aze and Pro will ultimately depend on the specific therapeutic goal, with a clear understanding that the potential benefits of Aze's unique conformational properties must be carefully balanced against its demonstrated cytotoxic potential. Further research into the site-specific incorporation of Aze and its impact on the therapeutic window of peptides is warranted.

References

biological activity of Methyl N-Boc-azetidine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Azetidine-2-Carboxylate Derivatives

The constrained four-membered ring of the azetidine scaffold has garnered significant interest in medicinal chemistry as a proline bioisostere and a conformational restraint in biologically active molecules. This guide provides a comparative overview of the biological activities of various derivatives incorporating the azetidine-2-carboxylate moiety. While data on simple derivatives of Methyl N-Boc-azetidine-2-carboxylate is limited in publicly available research, this guide focuses on more complex molecules where the azetidine scaffold is a key structural component, offering insights into its potential in drug discovery. The information presented is intended for researchers, scientists, and drug development professionals.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for several classes of azetidine-containing compounds. These derivatives showcase the versatility of the azetidine scaffold in achieving potent activity against various biological targets.

Table 1: Antibacterial and Anticancer Activity of Fluoroquinolone-Azetidine Conjugates

A series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones have been synthesized and evaluated for their antibacterial and anticancer activities.[1] The data highlights that specific substitutions on the azetidine ring can confer potent biological activity.

Compound IDSubstitution on AzetidineTarget Organism/Cell LineActivity MetricValue
6c 4-MethoxybenzylMCF-7 (Breast Carcinoma)% Growth Inhibition>100%
6g 4-TrifluoromethylbenzylHCT-116 (Colon Carcinoma)% Growth Inhibition>100%
6h 4-ChlorobenzylA549 (Lung Adenocarcinoma)% Growth Inhibition>100%
6h 4-ChlorobenzylMCF-7 (Breast Carcinoma)% Growth Inhibition>100%
6i Adamantan-2-ylS. aureus (MSSA)MIC0.25 µg/mL
6i Adamantan-2-ylS. aureus (MRSA)MIC1.00 µg/mL
6i Adamantan-2-ylE. coli (ATCC 35218)MIC16.00 µg/mL

MIC: Minimum Inhibitory Concentration

Table 2: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues

Novel analogues of the potent antitumor agent TZT-1027, incorporating a 3-aryl-azetidine moiety, have demonstrated excellent antiproliferative activities against various cancer cell lines.[2]

Compound IDAryl Substitution on AzetidineCell LineIC₅₀ (nM)
1a PhenylA5492.2
1a PhenylHCT1162.1
1b 2-FluorophenylA5493.4
1b 2-FluorophenylHCT1163.1
1c 3-FluorophenylA5492.8
1c 3-FluorophenylHCT1162.5

IC₅₀: Half-maximal inhibitory concentration

Table 3: Herbicidal Activity of Azetidinyl Carboxamide Derivatives

Azetidinyl carboxamides have been identified as a novel class of herbicidal agents that inhibit the plant-specific enzyme acyl-ACP thioesterase (FAT).[3]

Compound IDSubstitution PatternTarget Enzyme/OrganismActivity MetricValue (µM)
11a Specific pyrazole and benzyl azetidineFAT InhibitionIC₅₀0.5
11b Varied pyrazole and benzyl azetidineFAT InhibitionIC₅₀0.8
11c Varied pyrazole and benzyl azetidineFAT InhibitionIC₅₀>10

IC₅₀: Half-maximal inhibitory concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented above.

Antibacterial Activity Assay (MIC Determination)[1]
  • Bacterial Strains : Methicillin-sensitive Staphylococcus aureus (MSSA), Methicillin-resistant S. aureus (MRSA), and Escherichia coli (ATCC 35218) were used.

  • Method : A broth microdilution method was employed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure :

    • The test compounds were dissolved in DMSO to prepare stock solutions.

    • Two-fold serial dilutions of the compounds were prepared in Mueller-Hinton broth in 96-well microtiter plates.

    • Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • The plates were incubated at 37°C for 18-24 hours.

    • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Anticancer Activity Assay (% Growth Inhibition)[1]
  • Cell Lines : MCF-7 (human breast adenocarcinoma), HCT-116 (human colon carcinoma), and A549 (human lung adenocarcinoma) were used.

  • Method : The Sulforhodamine B (SRB) assay was used to determine cell growth inhibition.

  • Procedure :

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with the test compounds at a single concentration (e.g., 10 µM) for 48 hours.

    • After treatment, the cells were fixed with trichloroacetic acid and stained with SRB dye.

    • The protein-bound dye was solubilized with a Tris buffer, and the absorbance was measured at 515 nm using a microplate reader.

    • The percentage of growth inhibition was calculated relative to untreated control cells.

Antiproliferative Activity Assay (IC₅₀ Determination)[2]
  • Cell Lines : A549 (human lung carcinoma) and HCT116 (human colon carcinoma) were used.

  • Method : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized to assess cell viability.

  • Procedure :

    • Cells were plated in 96-well plates and incubated for 24 hours.

    • The cells were then exposed to various concentrations of the test compounds for 72 hours.

    • MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.

    • The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

    • The IC₅₀ values were calculated from the dose-response curves using a non-linear regression analysis.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of novel azetidine derivatives and a conceptual representation of their mechanism of action as enzyme inhibitors.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start Methyl N-Boc- azetidine-2-carboxylate derivatization Derivatization/ Coupling Reactions start->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification in_vitro In Vitro Assays (Enzyme Inhibition, Antiproliferative, Antimicrobial) purification->in_vitro Test Compounds data_analysis Data Analysis (IC50, MIC Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->derivatization Lead Optimization

Caption: General workflow for the development of biologically active azetidine derivatives.

enzyme_inhibition enzyme Enzyme (e.g., FAT, DNA Gyrase) product Product enzyme->product Catalyzes reaction substrate Substrate substrate->enzyme Binds to active site inhibitor Azetidine Derivative inhibitor->enzyme Blocks active site

Caption: Conceptual diagram of competitive enzyme inhibition by azetidine derivatives.

References

Conformational Analysis of Peptides Containing Azetidine-2-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, has garnered significant interest as a tool to introduce unique conformational constraints. This guide provides a comprehensive comparison of the conformational properties of Aze-containing peptides with their proline-containing counterparts, supported by experimental data and detailed methodologies.

Introduction to Azetidine-2-Carboxylic Acid in Peptide Structures

Azetidine-2-carboxylic acid's smaller ring size compared to proline leads to distinct stereochemical effects on the peptide backbone. Understanding these effects is crucial for the rational design of peptidomimetics with tailored pharmacological profiles. This guide will delve into the key conformational parameters, including dihedral angles, peptide bond geometry, and secondary structure preferences, comparing Aze-peptides to the well-characterized proline-containing peptides.

Comparative Conformational Data

The following tables summarize the key conformational parameters for peptides containing azetidine-2-carboxylic acid (Aze) and proline (Pro). The data is compiled from computational and experimental studies.

Table 1: Comparison of Backbone Dihedral Angles (Φ, Ψ) and Peptide Bond (ω) Isomerization

Peptide ModelMethodΦ (°)Ψ (°)ω (°)cis/trans Ratio (X-Aze/Pro)Key Findings
Ac-Aze-NHMeComputationalMultiple low-energy minimaMultiple low-energy minima~180 (trans), ~0 (cis)Not specifiedOverall conformational preferences are similar to Ac-Pro-NHMe, but with a greater degree of flexibility.[1]
Ac-Pro-NHMeComputational-75160 (Polyproline II)~180 (trans)trans favoredThe collagen-like near-extended conformation is energetically more favorable for Pro than for Aze.[1]
Boc-(L-Aze-L-Pro)₂-OpcpCD, ¹H-NMR, ¹³C-NMRCompatible with left-handed helixCompatible with left-handed helixAll-cisAll-cisThe presence of Aze in this sequence promotes an all-cis peptide bond conformation.
Boc-(L-Pro)₃-L-Aze-OpcpCD, ¹H-NMR, ¹³C-NMRNot specifiedNot specifiedBoth cis and transNot quantifiedIntroduction of a single Aze residue perturbs the regular structure observed in polyproline sequences.

Table 2: Influence on Secondary Structure

Peptide SystemMethodSecondary Structure Preference (Aze)Secondary Structure Preference (Pro)Reference
DipeptidesComputationalDestabilizes collagen-like triple helixStabilizes collagen-like triple helix[1]
TetrapeptidesCD, NMRCan induce left-handed helical character or perturb regular structuresPromotes polyproline II (PPII) helices

Experimental and Computational Protocols

Detailed methodologies are essential for the accurate conformational analysis of peptides. Below are protocols for the key experimental and computational techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol for NMR Data Acquisition and Analysis:

  • Sample Preparation:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

    • Add a known concentration of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

    • Adjust the pH of the solution to the desired value.

  • Data Acquisition:

    • Acquire a series of one-dimensional (¹H) and two-dimensional (¹H-¹H TOCSY, ¹H-¹H NOESY, ¹H-¹³C HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • For cis/trans isomerization studies, ¹³C NMR is particularly useful, as the chemical shifts of proline Cβ and Cγ (and by analogy, Aze carbons) are sensitive to the peptide bond conformation.

    • Measure ³JHNα coupling constants from high-resolution ¹H spectra to derive constraints on the Φ dihedral angle using the Karplus equation.

  • Data Analysis:

    • Assign all proton and carbon resonances using the combination of TOCSY, NOESY, and HSQC spectra.

    • Identify cross-peaks in the NOESY spectrum, which provide information about through-space proton-proton distances (typically < 5 Å).

    • Integrate the signals corresponding to the cis and trans isomers in the ¹³C spectrum to determine their relative populations.

    • Use the collected distance and dihedral angle restraints to calculate a family of structures using software like CYANA or XPLOR-NIH.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of peptides and can complement experimental data.

Protocol for MD Simulation of a Dipeptide using GROMACS:

  • System Preparation:

    • Generate the initial coordinates of the peptide (e.g., Ac-Aze-NHMe) using a molecule builder.

    • Choose a suitable force field (e.g., AMBER, CHARMM).

    • Place the peptide in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron).

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm to remove any steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.

      • NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) to sample the conformational space of the peptide.

  • Analysis:

    • Analyze the trajectory to determine the populations of different conformers, hydrogen bonding patterns, and the evolution of dihedral angles over time.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure content of peptides.

Protocol for CD Data Acquisition and Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region.

    • The final peptide concentration should be in the range of 0.1-1 mg/mL.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity.

    • Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Visualizing the Workflow

The following diagram illustrates the general workflow for the conformational analysis of a novel peptide.

G Conformational Analysis Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation & Modeling cluster_conclusion Conclusion Peptide_Synthesis Peptide Synthesis (Solid-Phase or Solution-Phase) Purification Purification (e.g., HPLC) Peptide_Synthesis->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C, NOESY, etc.) Characterization->NMR CD Circular Dichroism (Secondary Structure) Characterization->CD XRay X-ray Crystallography (Solid-State Structure) Characterization->XRay MD Molecular Dynamics (Computational Simulation) Characterization->MD Structure_Calculation 3D Structure Calculation (from NMR/X-ray data) NMR->Structure_Calculation Secondary_Structure_Estimation Secondary Structure Estimation (from CD data) CD->Secondary_Structure_Estimation XRay->Structure_Calculation Conformational_Ensemble Analysis of Conformational Ensemble (from MD simulations) MD->Conformational_Ensemble Final_Model Integrated Conformational Model Structure_Calculation->Final_Model Conformational_Ensemble->Final_Model Secondary_Structure_Estimation->Final_Model

A generalized workflow for peptide conformational analysis.

Conclusion

The incorporation of azetidine-2-carboxylic acid into peptides offers a valuable strategy for fine-tuning their conformational properties. While Aze-containing peptides exhibit some similarities to their proline counterparts, they generally display increased flexibility and a reduced propensity to adopt collagen-like extended structures. The choice between Aze and Pro will depend on the specific design objective, with Aze providing a tool to introduce unique turns and to perturb regular secondary structures. Further experimental studies are warranted to expand the quantitative dataset comparing the conformational preferences of a wider range of analogous Aze- and Pro-containing peptides.

References

Comparative Guide to the Synthesis and Spectral Validation of N-Boc-azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthesis routes for N-Boc-azetidine-2-carboxylate, a valuable building block in medicinal chemistry for creating novel pharmaceuticals.[1] The unique strained four-membered ring of the azetidine scaffold offers a desirable vector in drug design, and the Boc-protecting group is essential for its use in peptide synthesis and other complex molecular constructions.[1][2] Validation of the final product via comprehensive spectral analysis is critical to ensure purity and structural integrity.

Synthesis Methodologies: A Comparative Overview

The synthesis of N-Boc-azetidine-2-carboxylate is most commonly achieved by the protection of the commercially available L-azetidine-2-carboxylic acid. However, the synthesis of the azetidine core itself is a key consideration. Below, we compare the standard protection method with a well-documented approach for the asymmetric synthesis of the core precursor.

Table 1: Comparison of Synthesis Routes

FeatureMethod 1: Boc-Protection of L-Azetidine-2-carboxylic AcidMethod 2: Asymmetric Synthesis of Azetidine-2-carboxylic Acid Core
Starting Materials L-Azetidine-2-carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxideInexpensive chemicals, utilizing an optically active α-methylbenzylamine as a chiral auxiliary.[3]
Reaction Type N-acylation (Boc protection)Multi-step synthesis involving intramolecular alkylation to form the azetidine ring.[3][4]
Typical Yield High (often quantitative).[5]Moderate to good over multiple steps.
Purity Generally high, purification by extraction and crystallization.Requires careful purification, often chromatography, at intermediate stages.
Advantages Simple, direct, high-yielding, uses readily available starting material.Provides access to the core scaffold from basic starting materials, allows for enantiomeric control.[3]
Disadvantages Dependent on the commercial availability and cost of the starting amino acid.More complex, multi-step process with potentially lower overall yield.

Experimental Protocols

Method 1: Synthesis of (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid

This protocol is adapted from established procedures for the Boc-protection of amino acids.[5]

Materials:

  • (S)-2-azetidinecarboxylic acid (1.0 g, 10.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.83 g, 12.5 mmol)

  • Sodium hydroxide (NaOH) (420 mg, 10.5 mmol)

  • Ethanol

  • Water

  • Ethyl acetate

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-2-azetidinecarboxylic acid and di-tert-butyl dicarbonate in a mixture of ethanol (20 mL) and water (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NaOH in water.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water (20 mL) and adjust the pH to ~3 with dilute HCl.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (30 mL) and saturated NaCl solution (30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.[5]

Method 2: Conceptual Workflow for Asymmetric Synthesis of Azetidine-2-carboxylic Acid

A practical, asymmetric synthesis has been developed to produce both enantiomers of azetidine-2-carboxylic acid from inexpensive starting materials.[3] The key steps involve the use of an α-methylbenzylamine as a chiral auxiliary and the formation of the azetidine ring through an intramolecular alkylation. This multi-step process provides the core amino acid, which would then be protected using the protocol from Method 1.

G cluster_synthesis Asymmetric Synthesis of Azetidine-2-carboxylic Acid Core A Inexpensive Achiral Precursors B Introduction of Chiral Auxiliary (e.g., α-methylbenzylamine) A->B C Diastereomer Formation B->C D Intramolecular Cyclization (Azetidine Ring Formation) C->D E Removal of Chiral Auxiliary D->E F L-Azetidine-2-carboxylic Acid E->F

Caption: Conceptual workflow for the asymmetric synthesis of the azetidine-2-carboxylic acid precursor.[3]

Spectral Analysis and Product Validation

Confirmation of the successful synthesis of N-Boc-azetidine-2-carboxylate is achieved through a combination of spectroscopic methods. Each technique provides unique information to verify the molecular structure and purity.

Table 2: Characteristic Spectral Data for N-Boc-azetidine-2-carboxylate

Analysis TechniqueParameterExpected ResultReference
¹H NMR (300 MHz, CDCl₃)Chemical Shift (δ)~4.79 ppm (m, 1H, CH-COOH)[5]
~3.93 ppm (m, 2H, CH₂)[5]
~2.46 ppm (m, 2H, CH₂)[5]
~1.48 ppm (s, 9H, C(CH₃)₃)[5]
¹³C NMR Expected SignalsSignals corresponding to the Boc group (~28, ~80 ppm), the carboxyl group (~175-180 ppm), and the three azetidine ring carbons.General Knowledge
FTIR Vibrational Frequency~1700-1750 cm⁻¹ (C=O, carboxylic acid), ~1680-1700 cm⁻¹ (C=O, carbamate), ~2500-3300 cm⁻¹ (O-H, broad)General Knowledge
Mass Spectrometry Molecular Ion Peak[M+H]⁺ = 202.1074 (for C₉H₁₅NO₄)[5][6]
[M+Na]⁺ = 224.0893General Knowledge
Physical Properties Melting Point105-110 °C[5]
Optical Activity[α]/D -120.0±2.0°, c = 1 in methanol[5]

Synthesis and Validation Workflow

The overall process from starting material to a validated final product involves a logical sequence of synthesis, purification, and analysis.

G cluster_analysis Spectral Validation Start Start: L-Azetidine-2-carboxylic Acid + Boc Anhydride Reaction Boc-Protection Reaction (Base, Solvent) Start->Reaction Workup Aqueous Workup & pH Adjustment Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying & Concentration Extraction->Drying Product Crude N-Boc-azetidine- 2-carboxylate Drying->Product Purify Recrystallization (Optional) Product->Purify Final_Product Pure Product Product->Final_Product If pure Purify->Final_Product If needed NMR ¹H and ¹³C NMR Final_Product->NMR MS Mass Spectrometry Final_Product->MS IR FTIR Spectroscopy Final_Product->IR

Caption: Workflow for the synthesis and spectral validation of N-Boc-azetidine-2-carboxylate.

References

A Comparative Guide to the Synthetic Routes of (S)-Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-azetidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its constrained four-membered ring structure imparts unique conformational properties to peptides and other bioactive molecules. Consequently, efficient and stereoselective synthesis of this compound is of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of several prominent synthetic routes to (S)-azetidine-2-carboxylic acid, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The following tables provide a quantitative comparison of different synthetic strategies for producing (S)-azetidine-2-carboxylic acid, focusing on key metrics such as overall yield, enantiomeric excess, and the number of synthetic steps.

Synthetic RouteStarting MaterialOverall Yield (%)Enantiomeric Excess (%)Number of StepsKey AdvantagesKey Disadvantages
Route 1 L-Aspartic Acid~30-40%>99%4-5Readily available chiral starting material, high enantiopurity.Moderate yield, multiple protection/deprotection steps.
Route 2 Racemic 1-benzyl-azetidine-2-carboxylic acid~82% (for resolution and deprotection)>99%2 (from racemic intermediate)High yield for the resolution step, effective separation.Requires synthesis of the racemic precursor, use of a chiral resolving agent.
Route 3 Malonic Ester Derivative48%>99.9%5High enantiomeric excess, efficient ring formation.[1]Multi-step synthesis with some specialized reagents.
Route 4 γ-Butyrolactone13.2%[2]Not explicitly stated for the final product, requires resolution.4Inexpensive starting material.[2]Low overall yield, requires a resolution step.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes discussed.

route1 cluster_0 Route 1: From L-Aspartic Acid L-Aspartic Acid L-Aspartic Acid N-Protected Aspartic Anhydride N-Protected Aspartic Anhydride L-Aspartic Acid->N-Protected Aspartic Anhydride Protection & Cyclization β-Amino Alcohol β-Amino Alcohol N-Protected Aspartic Anhydride->β-Amino Alcohol Reduction N-Protected (S)-azetidin-2-one-4-carboxylic acid N-Protected (S)-azetidin-2-one-4-carboxylic acid β-Amino Alcohol->N-Protected (S)-azetidin-2-one-4-carboxylic acid Mesylation & Cyclization N-Protected (S)-azetidine-2-carboxylic acid N-Protected (S)-azetidine-2-carboxylic acid N-Protected (S)-azetidin-2-one-4-carboxylic acid->N-Protected (S)-azetidine-2-carboxylic acid Reduction (S)-Azetidine-2-carboxylic acid (S)-Azetidine-2-carboxylic acid N-Protected (S)-azetidine-2-carboxylic acid->(S)-Azetidine-2-carboxylic acid Deprotection

Caption: Synthetic pathway of (S)-azetidine-2-carboxylic acid starting from L-Aspartic Acid.

route2 cluster_1 Route 2: Resolution of Racemic Precursor Racemic 1-benzyl-azetidine-2-carboxylic acid Racemic 1-benzyl-azetidine-2-carboxylic acid Diastereomeric Salts Diastereomeric Salts Racemic 1-benzyl-azetidine-2-carboxylic acid->Diastereomeric Salts Salt formation with D-α-phenylethylamine (S)-1-benzyl-azetidine-2-carboxylic acid (S)-1-benzyl-azetidine-2-carboxylic acid Diastereomeric Salts->(S)-1-benzyl-azetidine-2-carboxylic acid Crystallization & Separation (S)-Azetidine-2-carboxylic acid (S)-Azetidine-2-carboxylic acid (S)-1-benzyl-azetidine-2-carboxylic acid->(S)-Azetidine-2-carboxylic acid Debenzylation (H₂, Pd/C)

Caption: Chiral resolution route to (S)-azetidine-2-carboxylic acid.

route3 cluster_2 Route 3: Via Malonic Ester Intermediate Dimethyl (S)-(1'-methyl)benzylaminomalonate Dimethyl (S)-(1'-methyl)benzylaminomalonate Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate Dimethyl (S)-(1'-methyl)benzylaminomalonate->Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate Cyclization (1,2-dibromoethane, Cs₂CO₃) (2S,1'S)-monoester (2S,1'S)-monoester Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate->(2S,1'S)-monoester Krapcho dealkoxycarbonylation (S)-Azetidine-2-carboxylic acid (S)-Azetidine-2-carboxylic acid (2S,1'S)-monoester->(S)-Azetidine-2-carboxylic acid Hydrolysis & Deprotection

References

A Comparative Analysis of N-Boc and N-Cbz Protection for Azetidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate nitrogen protecting group is a critical decision that influences the synthetic strategy for molecules containing the azetidine-2-carboxylate scaffold. This strained, four-membered heterocyclic amino acid is a valuable building block in medicinal chemistry. The choice between the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) protecting groups is often a primary consideration, dictated by the desired reaction conditions for subsequent steps and the overall synthetic plan. This guide provides a data-driven comparative study of N-Boc and N-Cbz protection for azetidine-2-carboxylate, complete with experimental protocols and visual guides to aid in strategic decision-making.

Key Differences and Orthogonality

The primary distinction between the N-Boc and N-Cbz groups lies in their cleavage conditions, which forms the basis of their orthogonality. The Boc group is labile to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis.[1] This mutual exclusivity allows for the selective deprotection of one in the presence of the other, a crucial strategy in the synthesis of complex molecules with multiple functional groups.[2]

For instance, an N-Boc protected azetidine can be deprotected using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) without affecting a Cbz group elsewhere in the molecule.[3] Conversely, the Cbz group can be removed with hydrogen gas and a palladium catalyst, leaving the Boc group intact.[4]

Comparison of Synthesis and Deprotection

The selection of a protecting group is a trade-off between the ease of its introduction, its stability throughout various reaction conditions, and the facility of its removal. The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of azetidine-2-carboxylate and related amino acids.

Table 1: Comparison of N-Protection Reactions

ParameterN-Boc ProtectionN-Cbz Protection
Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Base Triethylamine (TEA), NaOH, NaHCO₃NaHCO₃, Na₂CO₃, TEA
Solvent Dioxane/Water, THF, CH₂Cl₂Dioxane/Water, THF, Ethyl Acetate
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 2 - 12 hours2 - 6 hours
Typical Yield >95%~90%

Table 2: Comparison of N-Deprotection Reactions

ParameterN-Boc DeprotectionN-Cbz Deprotection
Reagent Trifluoroacetic acid (TFA), HCl in Dioxane/EtOAcH₂, Palladium on carbon (Pd/C)
Solvent CH₂Cl₂, Dioxane, Ethyl AcetateMethanol, Ethanol, Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 0.5 - 4 hours[3]1 - 24 hours
Typical Yield >90%[3]>95%

Chemical Structures and Reaction Schemes

The following diagrams illustrate the chemical structures of N-Boc and N-Cbz protected azetidine-2-carboxylate and the general schemes for their protection and deprotection.

G cluster_boc N-Boc-azetidine-2-carboxylate cluster_cbz N-Cbz-azetidine-2-carboxylate Boc_struct Cbz_struct

Caption: Chemical structures of N-Boc and N-Cbz protected azetidine-2-carboxylate.

G cluster_protection Protection Reactions cluster_deprotection Deprotection Reactions Aze Azetidine-2-carboxylate Boc2O (Boc)2O, Base Aze->Boc2O CbzCl Cbz-Cl, Base Aze->CbzCl NBoc N-Boc-azetidine-2-carboxylate Boc2O->NBoc >95% Yield NCbz N-Cbz-azetidine-2-carboxylate CbzCl->NCbz ~90% Yield NBoc_dep N-Boc-azetidine-2-carboxylate TFA TFA or HCl NBoc_dep->TFA NCbz_dep N-Cbz-azetidine-2-carboxylate H2PdC H2, Pd/C NCbz_dep->H2PdC Aze_dep1 Azetidine-2-carboxylate TFA->Aze_dep1 >90% Yield Aze_dep2 Azetidine-2-carboxylate H2PdC->Aze_dep2 >95% Yield

Caption: General reaction schemes for N-protection and N-deprotection.

Stability and Orthogonal Deprotection Workflow

The stability of each protecting group under the deprotection conditions of the other is fundamental to their use in orthogonal strategies.

Table 3: Stability Under Orthogonal Deprotection Conditions

Protecting GroupStability to Acid (e.g., TFA)Stability to Hydrogenolysis (H₂/Pd-C)
N-Boc LabileGenerally Stable[1]
N-Cbz Generally Stable[1]Labile

The following workflow illustrates a scenario where both protecting groups are present on a hypothetical molecule, and one is selectively removed.

Orthogonal_Deprotection_Workflow cluster_acid Acidic Deprotection cluster_hydro Hydrogenolysis start Molecule with N-Boc and N-Cbz groups acid_cond TFA or HCl in Dioxane start->acid_cond  Acidic  Pathway hydro_cond H2, Pd/C in MeOH start->hydro_cond Reductive Pathway   boc_removed N-Boc group removed, N-Cbz group intact acid_cond->boc_removed cbz_removed N-Cbz group removed, N-Boc group intact hydro_cond->cbz_removed

Caption: Orthogonal deprotection strategy workflow.

Experimental Protocols

The following are representative experimental protocols for the N-protection and N-deprotection of azetidine-2-carboxylate.

Protocol 1: N-Boc Protection of Azetidine-2-carboxylic Acid
  • Materials:

    • Azetidine-2-carboxylic acid (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

    • Sodium hydroxide (NaOH) (1.0 equiv)

    • Dioxane and Water (1:1 mixture)

    • Ethyl acetate

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve azetidine-2-carboxylic acid in a 1:1 mixture of dioxane and 1M aqueous NaOH.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O in dioxane dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-azetidine-2-carboxylic acid.

Protocol 2: N-Cbz Protection of Azetidine-2-carboxylic Acid
  • Materials:

    • Azetidine-2-carboxylic acid (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.5 equiv)

    • Dioxane and Water (1:1 mixture)

    • Diethyl ether

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve azetidine-2-carboxylic acid in an aqueous solution of NaHCO₃.

    • Cool the solution to 0 °C.

    • Slowly add Cbz-Cl to the stirred solution, maintaining the temperature below 5 °C.

    • Continue stirring at room temperature for 2-4 hours, monitoring by TLC.

    • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

    • The N-Cbz protected product may precipitate or can be extracted with an organic solvent like ethyl acetate.

    • Collect the product by filtration or extraction, wash with cold water, and dry under vacuum.

Protocol 3: N-Boc Deprotection
  • Materials:

    • N-Boc-azetidine-2-carboxylate (1.0 equiv)

    • Trifluoroacetic acid (TFA) (10-20 equiv) or 4M HCl in dioxane

    • Dichloromethane (DCM) or Dioxane

  • Procedure:

    • Dissolve the N-Boc protected substrate in DCM or dioxane.

    • Add TFA or 4M HCl in dioxane solution.

    • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, concentrate the solvent under reduced pressure to yield the deprotected azetidine-2-carboxylate salt.

Protocol 4: N-Cbz Deprotection
  • Materials:

    • N-Cbz-azetidine-2-carboxylate (1.0 equiv)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the N-Cbz protected substrate in MeOH or EtOH in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere at room temperature for 2-24 hours, monitoring by TLC.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Conclusion

The choice between N-Boc and N-Cbz protection for azetidine-2-carboxylate is a strategic one, contingent on the planned synthetic route.

  • N-Boc-azetidine-2-carboxylate is the preferred choice when subsequent reactions are sensitive to hydrogenolysis conditions and a mild acidic deprotection is desired. Its ease of removal makes it a versatile option for many synthetic applications.

  • N-Cbz-azetidine-2-carboxylate offers greater stability towards acidic conditions and a range of other non-reductive reagents. It is ideal for synthetic pathways involving acid-sensitive functional groups, where the final deprotection can be achieved under mild, neutral hydrogenolysis conditions.

A thorough evaluation of the stability of all functional groups within the molecule and the planned reaction sequence will ultimately guide the optimal choice of protecting group for a successful and efficient synthesis.

References

Azetidine-Containing Peptides Demonstrate Enhanced Metabolic Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving metabolic stability is a critical hurdle in the development of peptide- based therapeutics. Poor stability leads to rapid clearance and reduced efficacy. This guide provides a comparative analysis of azetidine-containing peptides against their proline-containing counterparts and other alternatives, supported by experimental data, to assess their potential in overcoming this challenge.

The incorporation of non-natural amino acids is a key strategy to enhance the metabolic stability of peptides.[1] Azetidine, a four-membered ring analogue of proline, has emerged as a promising candidate to improve the pharmacokinetic properties of peptides.[2] Studies suggest that introducing a 3-aminoazetidine (3-AAz) subunit into a peptide backbone can significantly improve its stability against enzymatic degradation.[2][3]

Comparative Metabolic Stability Data

A direct comparison of the proteolytic stability of a cyclic hexapeptide containing an azetidine-modified glycine residue, cyclo(Thr-Asp-Lys-GAz-Trp-Gly), against its homodetic counterpart, cyclo(Thr-Asp-Lys-Gly-Trp-Gly), was performed. The peptides were incubated with the protease α-chymotrypsin, and their degradation was monitored over 24 hours by High-Performance Liquid Chromatography (HPLC).

The results clearly indicate that the azetidine-containing peptide exhibits significantly greater resistance to enzymatic degradation. After 24 hours, a substantially higher percentage of the azetidine-modified peptide remained intact compared to the control peptide.

Peptide% Intact after 24h with α-chymotrypsin
cyclo(Thr-Asp-Lys-Gly-Trp-Gly) (Control)< 20%
cyclo(Thr-Asp-Lys-GAz -Trp-Gly) (Azetidine-modified)> 80%

Data derived from graphical representation in Saunders et al. (2024).[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of metabolic stability. The following are standard protocols for key in vitro stability assays.

Protease Stability Assay (α-chymotrypsin)

This assay evaluates the resistance of a peptide to a specific protease.

  • Preparation: A stock solution of the test peptide (1.5 mM) and a stock solution of α-chymotrypsin (50 µM) are prepared in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Equal volumes of the peptide and enzyme solutions are mixed to achieve final concentrations of 750 µM for the peptide and 25 µM for α-chymotrypsin. The mixture is incubated at 37°C.[2]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as acetonitrile with 0.1% trifluoroacetic acid.

  • Analysis: The samples are analyzed by analytical HPLC to determine the percentage of the intact peptide remaining relative to the 0-hour time point.[2]

Plasma Stability Assay

This assay assesses the stability of a peptide in a more physiologically relevant matrix containing a complex mixture of proteases.

  • Preparation: The test peptide is incubated with fresh or frozen plasma (human, rat, or mouse) at a final concentration typically ranging from 1 to 10 µM.[1] Sodium heparin is the recommended anticoagulant for plasma collection for such studies.[1]

  • Incubation: The incubation is carried out at 37°C with gentle agitation.

  • Time Points: Samples are collected at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching and Protein Precipitation: The reaction is terminated by adding an ice-cold organic solvent like acetonitrile or methanol, which also serves to precipitate plasma proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining peptide, is analyzed by LC-MS/MS to quantify the concentration of the intact peptide. The half-life (t1/2) of the peptide in plasma is then calculated.

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a peptide to metabolism by enzymes present in the liver, primarily cytochrome P450s.

  • Preparation: Liver microsomes (from human or animal sources) are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer).

  • Reaction Mixture: The test peptide (typically 1 µM) is added to a mixture containing the liver microsomes and an NADPH regenerating system (to support the activity of CYP450 enzymes).

  • Incubation: The reaction is initiated and incubated at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent.

  • Sample Processing: The samples are centrifuged, and the supernatant is collected.

  • Analysis: The concentration of the remaining parent peptide is quantified by LC-MS/MS. From these data, the in vitro intrinsic clearance (CLint) and the half-life can be determined.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the metabolic stability of peptides.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Test Peptide Incubate Incubate at 37°C Peptide->Incubate Matrix Metabolic Matrix (e.g., Plasma, Microsomes, Protease) Matrix->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction & Precipitate Proteins Timepoints->Quench Analyze Analyze by HPLC or LC-MS/MS Quench->Analyze Data Calculate % Remaining, Half-life (t1/2), or Clearance (CLint) Analyze->Data

Workflow for In Vitro Metabolic Stability Assessment.

Signaling Pathways and Logical Relationships

The enhanced stability of azetidine-containing peptides can be attributed to the conformational constraints imposed by the four-membered ring. Unlike the five-membered ring of proline, which tends to induce beta-turns, the azetidine ring favors the formation of gamma-turn conformations.[4] This altered secondary structure can sterically hinder the approach of proteolytic enzymes to the peptide backbone, thereby reducing the rate of degradation.

stability_logic cluster_proline Proline-Containing Peptide cluster_azetidine Azetidine-Containing Peptide Proline Proline Residue (5-membered ring) BetaTurn β-Turn Conformation Proline->BetaTurn Induces Cleavage Susceptible to Proteolytic Cleavage BetaTurn->Cleavage Leads to Azetidine Azetidine Residue (4-membered ring) GammaTurn γ-Turn Conformation Azetidine->GammaTurn Induces Resistance Resistant to Proteolytic Cleavage GammaTurn->Resistance Leads to

Conformational Impact on Proteolytic Stability.

References

The Azetidine Moiety: A Comparative Analysis of Biological Activity in Drug Analogues

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of an azetidine ring into the structure of known drugs is a medicinal chemistry strategy employed to modulate pharmacological properties. This four-membered nitrogen-containing heterocycle imparts a degree of conformational rigidity and can influence physicochemical characteristics such as lipophilicity and metabolic stability. This guide provides a comparative biological evaluation of azetidine analogues of known drugs, supported by experimental data, to offer insights for researchers, scientists, and drug development professionals.

I. Azetidine Analogues of TZT-1027 as Antitumor Agents

A study focused on the design and synthesis of azetidine-containing analogues of TZT-1027 (soblidotin), a potent antitumor agent that inhibits microtubule assembly. In these analogues, the phenylethyl group at the C-terminus of TZT-1027 was replaced with a 3-aryl-azetidine moiety to introduce conformational restriction.

Data Presentation: In Vitro Antiproliferative Activity

The synthesized azetidine analogues of TZT-1027 demonstrated a range of antiproliferative activities against human lung carcinoma (A549) and human colon cancer (HCT116) cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below, with the parent drug TZT-1027 shown for comparison.

CompoundModificationA549 IC50 (nM)[1]HCT116 IC50 (nM)[1]
TZT-1027 (Parent) -0.050.04
Analogue 1a 3-phenyl-azetidine2.22.1
Analogue 1b 3-(2-fluorophenyl)-azetidine15.612.5
Analogue 1c 3-(3-fluorophenyl)-azetidine6.25.8
Analogue 1d 3-(2-isopropylphenyl)-azetidine>100>100
Analogue 1e 3-(4-fluorophenyl)-azetidine4.94.1
Analogue 1f 3-(3-methoxyphenyl)-azetidine11.810.5
Analogue 1g 3-(4-methoxyphenyl)-azetidine9.88.7
Analogue 1h 3-(4-chloro-3-fluorophenyl)-azetidine7.56.9
Analogue 1i 3-(4-chloro-2-methoxyphenyl)-azetidine25.421.3

Lower IC50 values indicate greater potency.

Experimental Protocols

In Vitro Antiproliferative Assay [1]

  • Cell Culture: A549 and HCT116 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Data Analysis: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals. The absorbance at 490 nm was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

G cluster_pathway Mechanism of TZT-1027: Microtubule Disruption Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Polymerization Mitotic Spindle Mitotic Spindle Microtubule Assembly->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle->Cell Division Successful Apoptosis Apoptosis Cell Division->Apoptosis Arrest leads to TZT-1027 TZT-1027 TZT-1027->Microtubule Assembly Inhibition

G Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Add Drug Analogues Add Drug Analogues Incubate 24h->Add Drug Analogues Incubate 72h Incubate 72h Add Drug Analogues->Incubate 72h Add MTT Reagent Add MTT Reagent Incubate 72h->Add MTT Reagent Incubate 4h Incubate 4h Add MTT Reagent->Incubate 4h Dissolve Formazan in DMSO Dissolve Formazan in DMSO Incubate 4h->Dissolve Formazan in DMSO Measure Absorbance at 490nm Measure Absorbance at 490nm Dissolve Formazan in DMSO->Measure Absorbance at 490nm Calculate IC50 Values Calculate IC50 Values Measure Absorbance at 490nm->Calculate IC50 Values End End Calculate IC50 Values->End

II. Azetidine Analogues of Norlobelane as Vesicular Dopamine Uptake Inhibitors

Azetidine analogues of norlobelane were synthesized and evaluated for their ability to inhibit the uptake of dopamine into synaptic vesicles, a key mechanism for regulating neurotransmitter levels. The vesicular monoamine transporter 2 (VMAT2) is the primary target for this action.

Data Presentation: VMAT2 Inhibition

The inhibitory potencies (Ki) of the azetidine analogues were determined and compared to the parent compounds, lobelane and norlobelane.

CompoundR-groupVMAT2 [3H]DA Uptake Ki (nM)[2]
Lobelane (Parent) -45 ± 2.0
Norlobelane (Parent) -43 ± 8.0
Analogue 15a (trans) H48 ± 2.8
Analogue 15b (trans) 4-OCH366 ± 6.1
Analogue 15c (trans) 3,4-methylenedioxy31 ± 7.7
Analogue 22a (cis) H62 ± 3.9
Analogue 22b (cis) 4-OCH324 ± 1.5
Analogue 22c (cis) 3,4-methylenedioxy55 ± 3.0

Lower Ki values indicate greater inhibitory potency. Data are presented as mean ± SEM.

Notably, the cis-azetidine derivative 22b (Ki = 24 nM) was approximately two-fold more potent than lobelane and norlobelane.[2]

Experimental Protocols

Vesicular [3H]Dopamine Uptake Assay [2]

  • Synaptic Vesicle Preparation: Synaptic vesicles were isolated from rat brains.

  • Incubation: The isolated vesicles were incubated with [3H]dopamine and varying concentrations of the test compounds.

  • Uptake Termination: The uptake of [3H]dopamine was terminated by rapid filtration.

  • Measurement: The amount of radioactivity trapped in the vesicles was quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constants (Ki) were calculated from the concentration-response curves.

Signaling Pathway and Experimental Workflow

G cluster_pathway Vesicular Dopamine Uptake Dopamine (Cytosol) Dopamine (Cytosol) VMAT2 VMAT2 Dopamine (Cytosol)->VMAT2 Transport Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Azetidine Analogue Azetidine Analogue Azetidine Analogue->VMAT2 Inhibition

G Start Start Isolate Synaptic Vesicles Isolate Synaptic Vesicles Start->Isolate Synaptic Vesicles Incubate with [3H]DA and Analogues Incubate with [3H]DA and Analogues Isolate Synaptic Vesicles->Incubate with [3H]DA and Analogues Rapid Filtration Rapid Filtration Incubate with [3H]DA and Analogues->Rapid Filtration Scintillation Counting Scintillation Counting Rapid Filtration->Scintillation Counting Calculate Ki Values Calculate Ki Values Scintillation Counting->Calculate Ki Values End End Calculate Ki Values->End

III. Azetidine Derivatives as Antibacterial Agents and GABA Uptake Inhibitors

The azetidine scaffold is a component of various compounds with diverse biological activities, including antibacterial and neurological effects.[3]

Data Presentation: Antibacterial and GABA Uptake Inhibitory Activities

While a direct comparison to a single parent drug is broad in this context, the following tables summarize the activity of various azetidine derivatives.

In Vitro Antibacterial Activity of Selected Azetidine Derivatives [3]

Compound ClassBacterial StrainActivity
Azetidin-2-ones (β-lactams)Gram-positive & Gram-negativePotent
Other Azetidine DerivativesVariousPromising

Inhibitory Potency of Azetidine Derivatives on GABA Transporters (GATs) [3]

Compound ClassTargetPotency (IC50)
Azetidine AnaloguesGATsVaries
Experimental Protocols

General Protocol for In Vitro Antibacterial Susceptibility Testing (Agar Diffusion Method) [3]

  • Inoculum Preparation: A suspension of the test bacteria is prepared in sterile broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of an agar plate.

  • Compound Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition around each disc is measured. A larger diameter indicates greater antibacterial activity.

General Protocol for GABA Uptake Inhibition Assay [3]

  • Cell/Synaptosome Preparation: Cells expressing GABA transporters or isolated nerve terminals (synaptosomes) are used.

  • Incubation: The preparation is incubated with [3H]-GABA and various concentrations of the test compound.

  • Uptake Termination: Uptake is stopped by rapid washing with ice-cold buffer.

  • Measurement and Analysis: Intracellular radioactivity is measured using a scintillation counter. The IC50 value is determined from the concentration-response curve.

Signaling Pathway

G cluster_pathway p38 MAPK Signaling Pathway Stress/Inflammation Stress/Inflammation Upstream Kinases Upstream Kinases Stress/Inflammation->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Phosphorylation Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Activation Cellular Response Cellular Response Downstream Targets->Cellular Response Azetidine Derivative Azetidine Derivative Azetidine Derivative->p38 MAPK Potential Inhibition

References

A Comparative Guide to Lewis Acids in Catalytic Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional complexity to drug candidates. The efficient construction of this strained four-membered ring, however, remains a significant synthetic challenge. Lewis acid catalysis has emerged as a powerful strategy to facilitate azetidine synthesis through various pathways. This guide provides an objective comparison of different Lewis acids for two prominent catalytic methods: the intramolecular aminolysis of epoxy amines and the [2+2] cycloaddition of iminopyruvates with alkynes.

Intramolecular Aminolysis of cis-3,4-Epoxy Amines

The intramolecular cyclization of amino epoxides is a direct and atom-economical approach to constructing 3-hydroxyazetidines. The choice of Lewis acid is critical for activating the epoxide towards nucleophilic attack by the pendant amine and for controlling the regioselectivity of the ring-opening, favoring the 4-exo-tet cyclization required for azetidine formation over the alternative 5-endo-tet pathway that yields pyrrolidines.[1][2]

Data Presentation: Catalyst Performance Comparison

A screening of various Lewis and Brønsted acids was conducted for the intramolecular aminolysis of a model cis-3,4-epoxy amine substrate. The results highlight the superior performance of lanthanide triflates, particularly La(OTf)₃.[1][2]

EntryCatalyst (mol%)SolventTime (h)Yield (%)Azetidine:Pyrrolidine Ratio
1La(OTf)₃ (5)DCE2.581>20:1
2Sc(OTf)₃ (5)DCE662>20:1
3LiOTf (15)DCE2.5-Complex Mixture
4TfOH (5)DCE2.515-
5NoneDCE2.50No Reaction
Reaction conditions: cis-3,4-epoxy amine substrate (1.0 eq) in 1,2-dichloroethane (DCE) under reflux. Data sourced from Kuriyama et al. (2023) and BenchChem (2025).[1][2]

Key Observations:

  • La(OTf)₃ is the most effective catalyst, providing the highest yield in the shortest reaction time with excellent regioselectivity for the desired azetidine product.[1]

  • Sc(OTf)₃ is also a viable catalyst, affording high regioselectivity, but requires a longer reaction time to achieve a moderate yield.[1]

  • LiOTf and the Brønsted acid TfOH were significantly less effective, leading to a complex mixture or low yields, respectively.[1]

  • The reaction does not proceed in the absence of a catalyst, confirming the essential role of the Lewis acid.[2]

Mandatory Visualization: Catalytic Cycle for Intramolecular Aminolysis

G Catalytic Cycle of La(OTf)₃-Catalyzed Intramolecular Aminolysis sub cis-3,4-Epoxy Amine activated Activated Complex (Epoxide-La(OTf)₃) sub->activated + La(OTf)₃ cat La(OTf)₃ cyclization Intramolecular Nucleophilic Attack (4-exo-tet) activated->cyclization intermediate Lanthanum Alkoxide Intermediate cyclization->intermediate workup Aqueous Workup (e.g., NaHCO₃) intermediate->workup product 3-Hydroxyazetidine workup->cat Catalyst Regeneration workup->product

Caption: Proposed catalytic cycle for the La(OTf)₃-catalyzed synthesis of azetidines.

Experimental Protocols

General Procedure for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [1]

Materials:

  • cis-3,4-epoxy amine substrate

  • Anhydrous 1,2-dichloroethane (DCE)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • Inert gas (Argon or Nitrogen)

  • Standard, flame-dried glassware for reflux

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).

  • Dissolve the substrate in anhydrous DCE to a concentration of approximately 0.2 M.

  • Add La(OTf)₃ (5 mol%) to the solution at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2.5 hours), cool the reaction mixture to 0°C.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the 3-hydroxyazetidine product.

[2+2] Cycloaddition of Iminopyruvates and Alkynes

The [2+2] cycloaddition represents another fundamental strategy for constructing four-membered rings. The Lewis acid-catalyzed reaction between imines and alkynes can provide access to 2-azetines, which are valuable precursors that can be readily reduced to the corresponding azetidines. This approach allows for the construction of highly substituted azetidine cores.

Data Presentation: Titanium-Catalyzed [2+2] Cycloaddition

Ito and co-workers developed a stepwise [2+2] cycloaddition to generate 2-azetines from substituted iminopyruvates and aryl alkynes, catalyzed by a titanium-based Lewis acid. While a broad comparison with other Lewis acids was not reported, the specific efficacy of the titanium catalyst system is noteworthy.[3]

EntryCatalystSubstrate 1 (Imine)Substrate 2 (Alkyne)SolventTemp (°C)Time (h)Yield (%)
1TiCl₂(OTf)₂ (10 mol%)Ethyl N-(p-tolyl)iminopyruvate1-ethynyl-4-methoxybenzeneToluene802493
2TiCl₂(OTf)₂ (10 mol%)Ethyl N-(p-tolyl)iminopyruvatePhenylacetyleneToluene802488
3TiCl₂(OTf)₂ (10 mol%)Ethyl N-(p-tolyl)iminopyruvate1-ethynyl-4-(trifluoromethyl)benzeneToluene802475
Data sourced from Ito and co-workers (2021).[3]

Key Observations:

  • A titanium(IV) catalyst, TiCl₂(OTf)₂ , effectively promotes the [2+2] cycloaddition between iminopyruvates and various aryl alkynes.

  • The reaction tolerates both electron-donating and electron-withdrawing substituents on the aryl alkyne, affording high yields of the corresponding 2-azetine products.[3]

  • The authors propose that chelation of the iminopyruvate to the titanium center is crucial for the reaction's success.[3]

Mandatory Visualization: Proposed Experimental Workflow

G Workflow for Ti-Catalyzed [2+2] Cycloaddition start Combine Iminopyruvate, Alkyne, and TiCl₂(OTf)₂ in Toluene heat Heat Reaction Mixture (80 °C, 24 h) start->heat cool Cool to Room Temperature heat->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by Column Chromatography concentrate->purify product Isolate 2-Azetine Product purify->product

Caption: General experimental workflow for the synthesis of 2-azetines.

Experimental Protocols

General Procedure for TiCl₂(OTf)₂-Catalyzed [2+2] Cycloaddition [3]

Materials:

  • Substituted iminopyruvate

  • Aryl alkyne

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard, oven-dried glassware

Procedure for Catalyst Preparation (in situ):

  • In an oven-dried flask under an inert atmosphere, dissolve Ti(Oi-Pr)₄ (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Slowly add TfOH (2.0 eq) to the solution and stir for 1 hour at room temperature.

  • Remove the solvent under reduced pressure to yield the Ti(OTf)₂(Oi-Pr)₂ catalyst, which is used without further purification.

Procedure for Cycloaddition:

  • To an oven-dried reaction vessel under an inert atmosphere, add the iminopyruvate (1.0 eq), aryl alkyne (1.2 eq), and the prepared titanium catalyst (10 mol%).

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture at 80°C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the 2-azetine product.

Conclusion and Outlook

This guide highlights two effective, yet distinct, Lewis acid-catalyzed strategies for the synthesis of azetidines and their precursors.

  • For the intramolecular aminolysis of epoxy amines , lanthanide triflates, particularly La(OTf)₃ , are superior catalysts, offering high yields and excellent regioselectivity under mild conditions. This method is ideal for converting readily available linear precursors into functionalized 3-hydroxyazetidines.

  • For the [2+2] cycloaddition of iminopyruvates and alkynes , a specific titanium(IV) catalyst has been shown to be highly effective in producing substituted 2-azetines. This pathway provides access to a different substitution pattern on the azetidine ring and demonstrates the utility of a non-lanthanide Lewis acid.

The selection of an appropriate Lewis acid and synthetic strategy is contingent upon the desired substitution pattern of the target azetidine and the nature of the available starting materials. The data and protocols presented herein serve as a valuable resource for researchers aiming to incorporate the azetidine motif into their synthetic programs, facilitating the development of next-generation therapeutics and chemical probes.

References

A Comparative Guide to Enantiomeric Purity Analysis of Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of pharmaceuticals and other chiral compounds. Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a key building block in medicinal chemistry, is no exception. The stereochemistry of this molecule can significantly influence its biological activity and pharmacological properties. This guide provides an objective comparison of the primary analytical methods for determining the enantiomeric purity of azetidine-2-carboxylic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of each method is evaluated based on available experimental data, and detailed methodologies are provided to assist in the selection and implementation of the most suitable technique for your analytical needs.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the different analytical techniques for the enantiomeric purity analysis of azetidine-2-carboxylic acid and its analogs. Due to the limited availability of complete validation data specifically for azetidine-2-carboxylic acid for all techniques, some of the presented data is representative of the performance for similar small cyclic amino acids or carboxylic acids.

Analytical TechniqueMethodSample PreparationTypical Resolution (Rs)Sensitivity (LOD/LOQ)Key AdvantagesKey Disadvantages
HPLC Chiral Stationary Phase (CSP)Direct injection or derivatization> 1.5ng/mL to µg/mLRobust, versatile, wide availability of CSPs, direct analysis often possible.Can be time-consuming, requires specialized and expensive chiral columns.
GC-MS Chiral Capillary ColumnDerivatization required (e.g., silylation, acylation)> 2.0pg/mL to ng/mLHigh resolution and sensitivity, provides structural information from MS.Derivatization is mandatory and can be complex, potential for racemization during sample preparation.
CE Chiral Selector in BufferDirect injectionHighµg/mL to mg/mLHigh separation efficiency, low sample and reagent consumption, versatile.Lower sensitivity compared to GC-MS, reproducibility can be challenging.
NMR Chiral Solvating/Derivatizing AgentDirect analysis with agentN/A (based on signal separation)mg/mLNon-destructive, provides structural information, accurate quantification.Low sensitivity, requires higher sample concentrations, expensive instrumentation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers. The primary approach involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol 1: Direct Enantioseparation on a Polysaccharide-Based CSP

  • Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent (e.g., isopropanol, ethanol) with a small percentage of an acidic or basic additive to improve peak shape. A typical starting point is n-hexane:isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the azetidine-2-carboxylic acid sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Pre-column Derivatization for Enhanced Detection

For improved sensitivity or if direct separation is challenging, pre-column derivatization with a UV-active or fluorescent tag can be employed.

  • Derivatization: React azetidine-2-carboxylic acid with a suitable derivatizing agent (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl) to introduce a chromophore.

  • Column: A standard reversed-phase C18 column may be sufficient if the derivatizing agent is chiral. If not, a chiral column is still required.

  • Mobile Phase: Gradient elution with acetonitrile and water containing a buffer (e.g., 0.1% formic acid).

  • Detection: UV or fluorescence detector at the appropriate wavelength for the chosen tag.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and sensitivity for the analysis of volatile compounds. For non-volatile compounds like azetidine-2-carboxylic acid, derivatization is a mandatory step to increase volatility and thermal stability.

Protocol: Silylation Derivatization and Chiral GC-MS Analysis

  • Derivatization:

    • Dry a 100 µg sample of azetidine-2-carboxylic acid under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • The resulting trimethylsilyl (TMS) derivative is ready for injection.

  • GC Column: Chirasil-L-Val or similar chiral capillary column (e.g., 25 m x 0.25 mm, 0.16 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 180°C at 4°C/min.

    • Hold at 180°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: 1 µL, splitless mode.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500. Monitor characteristic fragment ions for quantification. A study on various secondary amino acids, including azetidine-2-carboxylic acid, utilized a similar derivatization with heptafluorobutyl chloroformate followed by amidation for GC-MS analysis.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is well-suited for the analysis of charged species like amino acids. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.

Protocol: Cyclodextrin-Mediated Chiral CE

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin). The choice of cyclodextrin and its concentration may require optimization.

  • Voltage: 15-25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 200 nm.

  • Sample Preparation: Dissolve the sample in the BGE or water to a concentration of 0.1-1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the enantiomeric excess (% ee) of a chiral compound by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers to form diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum.

Protocol: Enantiomeric Excess Determination using a Chiral Solvating Agent

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or other suitable chiral alcohol or lanthanide shift reagent.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the azetidine-2-carboxylic acid sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Acquire a ¹H NMR spectrum of the sample alone.

    • Add the CSA to the NMR tube in small increments (e.g., 0.1 to 2 equivalents) and acquire a spectrum after each addition until sufficient separation of the signals corresponding to the two enantiomers is observed.

  • NMR Acquisition: ¹H NMR (a high-field instrument, e.g., 400 MHz or higher, is recommended).

  • Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer. The enantiomeric excess is calculated using the formula: % ee = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.

Mandatory Visualization

Enantiomeric_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data Data Acquisition & Analysis Sample Azetidine-2-Carboxylic Acid Sample Direct_Injection Direct Injection (HPLC, CE) Sample->Direct_Injection Derivatization Derivatization (GC-MS, some HPLC/NMR) Sample->Derivatization HPLC Chiral HPLC Direct_Injection->HPLC CE Chiral CE Direct_Injection->CE Derivatization->HPLC GCMS Chiral GC-MS Derivatization->GCMS NMR NMR with Chiral Agent Derivatization->NMR Chromatogram Chromatogram/ Electropherogram HPLC->Chromatogram GCMS->Chromatogram CE->Chromatogram Spectrum NMR Spectrum NMR->Spectrum Peak_Integration Peak Integration Chromatogram->Peak_Integration Spectrum->Peak_Integration Purity_Calculation Enantiomeric Purity Calculation (% ee) Peak_Integration->Purity_Calculation

Caption: General workflow for the enantiomeric purity analysis of azetidine-2-carboxylic acid.

Conclusion

The selection of an appropriate analytical method for determining the enantiomeric purity of azetidine-2-carboxylic acid depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the specific goals of the analysis (e.g., routine quality control versus structural elucidation).

  • Chiral HPLC is often the method of choice for its robustness and versatility, especially in quality control settings.

  • Chiral GC-MS provides the highest sensitivity and structural confirmation but requires a derivatization step.

  • Chiral CE offers excellent separation efficiency with minimal sample consumption, making it suitable for research applications where sample amounts are limited.

  • NMR spectroscopy is a powerful tool for accurate quantification and structural verification, particularly when dealing with pure substances and when non-destructive analysis is preferred.

It is recommended to validate the chosen method according to the relevant regulatory guidelines to ensure the reliability and accuracy of the results. This guide serves as a starting point for researchers to navigate the available options and select the most fitting strategy for their specific analytical needs in the enantiomeric purity analysis of azetidine-2-carboxylic acid.

Safety Operating Guide

Proper Disposal of Methyl N-Boc-azetidine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Methyl N-Boc-azetidine-2-carboxylate based on available chemical safety principles and data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found; therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final determination and disposal procedures. Treat all unknown or uncharacterized substances as hazardous.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While specific hazard data for this compound is not available, the handling of any laboratory chemical should be conducted with care.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.To protect eyes from potential splashes.
Hand Protection Nitrile or other suitable chemical-resistant gloves.To prevent direct skin contact.
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Protection Generally not required under normal handling with adequate ventilation. If creating aerosols or dust, use a respirator.To prevent inhalation of airborne particles.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste are critical to ensure safe handling and disposal.

  • Waste Identification: Based on the available information for similar compounds like Boc-L-azetidine-2-carboxylic acid, this compound is not expected to be acutely hazardous. However, in the absence of a specific SDS, it should be treated as a chemical waste. Potential health effects of similar compounds may include respiratory tract irritation if inhaled.[1] The compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents and strong acids.[1]

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing papers, gloves).

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible wastes should be stored separately to prevent dangerous reactions.[2]

III. Disposal Procedures

The recommended method for the disposal of this compound is through your institution's hazardous waste management program.

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect waste this compound, including any unused or expired material, in a chemically compatible and leak-proof container with a secure lid. Polypropylene containers are generally resistant to a wide range of chemicals, including weak acids, bases, and most organic solvents, making them a suitable choice.[3][4][5]

    • Ensure the container is in good condition and appropriate for the type of waste (solid or liquid).

  • Labeling:

    • Label the waste container clearly with the full chemical name: "Waste this compound".

    • Include the date when the waste was first added to the container (accumulation start date).[6]

    • Add any other information required by your institution's waste management guidelines, such as the principal investigator's name and the laboratory location.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]

    • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or the designated chemical waste coordinator to arrange for the pickup and disposal of the waste.

    • Follow all institutional procedures for waste collection requests.[7] Professional disposal services will use high-temperature incineration or other approved methods for the destruction of chemical waste.

Disposal Methods to Avoid:

  • Do NOT dispose of this compound in the regular trash.[8]

  • Do NOT pour this compound down the drain.[9] While some non-hazardous chemicals can be drain-disposed, the environmental and toxicological properties of this compound are not sufficiently characterized.[8][9]

  • Do NOT attempt to neutralize or chemically treat the waste unless you are a trained professional with a validated procedure. While Boc deprotection can be achieved with strong acids like trifluoroacetic acid (TFA), this process itself generates hazardous waste and should not be performed as a disposal method without proper protocols and EHS consultation.[10][11][12][13][][15]

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep or scoop up the absorbed material.

    • Place the contaminated absorbent and any other cleanup materials into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

For a large spill, evacuate the area and contact your institution's emergency response team immediately.

V. Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple-Rinse: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate must be collected and disposed of as chemical waste in the designated container for this compound.[6]

  • Container Disposal: After triple-rinsing, deface or remove the original label and dispose of the container according to your laboratory's procedures for non-hazardous glass or plastic waste.[9]

VI. Experimental Protocols and Data Presentation

As this document provides procedural guidance for disposal, there are no experimental protocols or quantitative data to present. The information is based on established laboratory safety and waste management principles.

VII. Logical Relationship Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound for Disposal sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check empty_container_check Is the original container empty? start->empty_container_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No follow_sds Follow disposal instructions on SDS sds_check->follow_sds Yes collect_waste Collect in a labeled, compatible container treat_hazardous->collect_waste follow_sds->collect_waste spill_check Is there a spill? collect_waste->spill_check spill_procedure Follow Spill Cleanup Procedure spill_check->spill_procedure Yes store_waste Store in Satellite Accumulation Area spill_check->store_waste No spill_procedure->store_waste contact_ehs Contact EHS for pickup and disposal store_waste->contact_ehs empty_container_check->sds_check No decontaminate Triple-rinse container, collect rinsate as waste empty_container_check->decontaminate Yes dispose_container Dispose of decontaminated container as non-hazardous waste decontaminate->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl N-Boc-azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl N-Boc-azetidine-2-carboxylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks and establishing a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to prevent exposure to skin, eyes, and respiratory systems.[1][2] The following table summarizes the required PPE.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles or a Face ShieldSafety goggles are necessary to protect against potential splashes.[3][4] For operations with a higher risk of splashing, a full-face shield worn over safety goggles is recommended for enhanced protection.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] It is crucial to inspect gloves for any signs of damage before use and to change them frequently, especially if contact with the chemical is known or suspected.[2]
Body Protection Laboratory Coat or Chemical-Resistant GownA long-sleeved lab coat should be worn to protect the skin.[5][6] For procedures with a higher risk of contamination, a chemical-resistant gown or "bunny suit" coveralls may be necessary.[7]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5] If a fume hood is not available or if there is a risk of generating aerosols or dust, an appropriate respirator, such as an N95 or one with organic vapor cartridges, should be used.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Pre-Handling Check:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific experiment to understand the potential hazards.[1]

  • Familiarization: Review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.[1]

  • PPE Inspection: Ensure all required PPE is available, in good condition, and worn correctly before entering the laboratory.[5]

  • Ventilation Check: Confirm that the chemical fume hood is functioning correctly.[4] All procedures involving this compound should be performed in a well-ventilated area, preferably within a fume hood.[8][9]

2. Handling the Chemical:

  • Transfer: When transferring the chemical, do so carefully to avoid splashing or creating aerosols.

  • Avoid Inhalation: Do not directly smell the chemical.[4]

  • Prevent Contact: Avoid direct contact with skin and eyes.[8] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][10]

  • Contamination Prevention: Keep containers tightly closed when not in use.[11] After handling, thoroughly wash hands with soap and water.[12]

3. Post-Handling Procedures:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of properly.

  • Hand Washing: Wash hands thoroughly after removing PPE.[12]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate chemical waste from regular trash.

  • Use designated, labeled, and sealed containers for chemical waste.[8]

2. Disposal of Unused Chemical:

  • Unused or waste this compound should be disposed of as hazardous chemical waste.

  • Do not pour the chemical down the drain.[8][11]

3. Container Disposal:

  • Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Dispose of empty and rinsed containers in accordance with institutional and local regulations.[3]

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[12]

  • Collect the absorbed material into a sealed container for hazardous waste disposal.[11]

  • Ventilate the area of the spill.[12]

  • For large spills, evacuate the area and follow emergency procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal start Start risk_assessment Conduct Risk Assessment start->risk_assessment 1 ppe_check Inspect and Don PPE risk_assessment->ppe_check 2 ventilation_check Verify Fume Hood Operation ppe_check->ventilation_check 3 transfer_chemical Transfer Chemical in Fume Hood ventilation_check->transfer_chemical 4 perform_experiment Perform Experiment transfer_chemical->perform_experiment 5 decontaminate Decontaminate Work Area & Equipment perform_experiment->decontaminate 6 remove_ppe Remove PPE decontaminate->remove_ppe 7 wash_hands Wash Hands Thoroughly remove_ppe->wash_hands 8 waste_collection Collect Waste in Labeled Container wash_hands->waste_collection 9 dispose_waste Dispose of Waste via Proper Channels waste_collection->dispose_waste 10 end End dispose_waste->end 11

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.